molecular formula C14H17N3 B1428864 5-(3-Methylpiperazin-1-yl)isoquinoline CAS No. 1483029-23-7

5-(3-Methylpiperazin-1-yl)isoquinoline

货号: B1428864
CAS 编号: 1483029-23-7
分子量: 227.3 g/mol
InChI 键: CRWCGRCOXPDTBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-Methylpiperazin-1-yl)isoquinoline (CAS 1483029-23-7) is a high-purity heterocyclic compound featuring an isoquinoline core substituted with a 3-methylpiperazine moiety at the 5-position. This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . The compound serves as a key synthetic intermediate and a privileged scaffold for designing molecules that interact with biologically relevant enzymes and receptors. Scientific research indicates its potential as a protein kinase inhibitor, targeting enzymes like protein kinase C (PKC) that are crucial in regulating cellular processes . Furthermore, its structural similarity to known antagonists suggests potential for modulating the P2X7 receptor, which is implicated in inflammatory responses . Investigations into related isoquinoline derivatives have also highlighted possible antimicrobial applications, such as the inhibition of bacterial enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis . Isoquinoline alkaloids, as a class, have demonstrated a broad spectrum of bioactivities in recent research, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects, underlining the therapeutic potential of this chemical framework . The 3-methylpiperazine substituent introduces specific steric and electronic properties that can enhance solubility and influence binding affinity, making this compound a versatile building block for constructing more complex target molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can rely on its consistent quality and competitive pricing to advance their investigations in chemical biology and pharmaceutical development.

属性

IUPAC Name

5-(3-methylpiperazin-1-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-10-17(8-7-16-11)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWCGRCOXPDTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Disclaimer: Publicly available scientific literature does not currently detail the specific mechanism of action, biological targets, or quantitative data for the compound 5-(3-Methylpiperazin-1-yl)isoquinoline. This document provides a comprehensive overview of the potential mechanisms of action and a proposed experimental framework for its characterization, based on the known biological activities of the broader isoquinoline and piperazine chemical classes to which it belongs.

Introduction: A Scaffold of Promise

This compound is a heterocyclic organic molecule that merges the structural features of isoquinoline and methylpiperazine. While this specific compound is commercially available as a versatile small molecule scaffold, its biological activity remains uncharacterized in peer-reviewed literature. The isoquinoline core is a cornerstone of numerous natural and synthetic compounds with a vast spectrum of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects. Concurrently, the piperazine ring is a highly valued component in medicinal chemistry, frequently enhancing pharmacokinetic profiles and enabling precise interactions with biological targets. This guide explores the potential therapeutic actions of this compound and outlines a systematic approach for its mechanistic elucidation.

Hypothesized Biological Targets and Mechanisms of Action

The unique structural amalgamation within this compound suggests several plausible interactions with key biological macromolecules.

  • Kinase Inhibition: The isoquinoline scaffold is a well-established pharmacophore for protein kinase inhibitors. Structurally related compounds, such as 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine, are known inhibitors of protein kinase C. It is plausible that this compound could target various kinases integral to cellular signaling pathways that govern cell proliferation, differentiation, and survival.

  • G-Protein Coupled Receptor (GPCR) Modulation: The piperazine moiety is a prevalent feature in a multitude of GPCR ligands, including antagonists for dopaminergic and serotonergic receptors. The interplay between the rigid isoquinoline structure and the flexible piperazine sidechain could facilitate specific binding within the ligand pockets of various GPCRs, thereby modulating their activity.

  • Ion Channel Interaction: Certain heterocyclic compounds are known to modulate the function of ion channels. The electrochemical properties of this compound may allow it to interact with voltage-gated or ligand-gated ion channels, such as those for calcium, potassium, or sodium, with potential implications for neuronal and cardiovascular function.

  • Other Enzymatic Inhibition: Beyond the kinome, the structural motifs present in this compound are found in inhibitors of other critical enzyme families, such as proteases and epigenetic modifiers like histone methyltransferases.

A Roadmap for Discovery: Proposed Experimental Workflow

To define the precise mechanism of action for this compound, a structured and multi-faceted experimental strategy is essential. The following workflow provides a logical progression from initial screening to in-depth validation.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway Analysis & In Vivo Confirmation A Compound Synthesis and QC B Broad Phenotypic Screening A->B C Target Class Screening A->C D Affinity Chromatography B->D F Differential Proteomics B->F E Computational Docking C->E G In Vitro Binding Assays (e.g., SPR) D->G H Enzymatic/Functional Assays E->H I Cellular Target Engagement (e.g., CETSA) F->I J Signaling Pathway Analysis (Western Blot, etc.) H->J K In Vivo Efficacy Models J->K L Pharmacokinetic/ Pharmacodynamic Studies K->L

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols
  • Broad Phenotypic Screening:

    • Protocol: A panel of genetically diverse cell lines (e.g., the NCI-60 panel) would be treated with a dose range of this compound. Cell viability would be assessed after 72 hours using a metabolic activity assay (e.g., resazurin or MTT) to determine the half-maximal inhibitory concentration (IC50) and to identify sensitive cell lines.

  • Target Class Screening:

    • Protocol: The compound would be submitted to commercially available, large-scale screening panels to assess its activity against hundreds of kinases, GPCRs, ion channels, and other common drug targets. These fee-for-service assays typically employ competitive binding or functional readouts.

  • Affinity Chromatography-Mass Spectrometry:

    • Protocol: this compound would be chemically immobilized onto a solid support matrix. This "bait" would then be incubated with a complex protein lysate derived from a sensitive cell line. Proteins that specifically bind to the compound would be eluted and subsequently identified and quantified using high-resolution mass spectrometry.

  • Surface Plasmon Resonance (SPR) for Binding Kinetics:

    • Protocol: A purified candidate target protein, identified from the affinity chromatography screen, would be immobilized on a sensor chip. A series of concentrations of this compound would be flowed over the chip, and the binding and dissociation would be monitored in real-time to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

  • Western Blotting for Signaling Pathway Analysis:

    • Protocol: Cells would be treated with this compound at various time points and concentrations. Cell lysates would be subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for key signaling proteins and their phosphorylated (activated) forms to map the downstream consequences of target engagement.

A Hypothetical Signaling Cascade

Given the prevalence of isoquinoline-based kinase inhibitors, a plausible, yet hypothetical, mechanism of action for this compound could be the inhibition of a key node in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR cascade.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound This compound Compound->PI3K Inhibits? Compound->Akt Inhibits?

Caption: A hypothetical signaling pathway potentially inhibited by the compound.

Quantitative Data Summary (Template)

The following table serves as a template for the presentation of quantitative data that would be generated through the proposed experimental workflow.

Assay TypeTarget/Cell LineMetricValue (e.g., µM)
Cell ViabilityA549IC50Data not available
Kinase AssayAkt1IC50Data not available
Binding AssayPI3KαK_DData not available
GPCR BindingD₂ ReceptorK_iData not available

Conclusion and Future Directions

The compound this compound stands as a molecule of significant interest due to its privileged structural components. While its specific mechanism of action is yet to be determined, the established pharmacology of the isoquinoline and piperazine scaffolds strongly suggests a high potential for biological activity. The experimental framework detailed in this guide provides a clear and comprehensive path forward for its characterization. Rigorous empirical investigation is the essential next step to unlock the therapeutic potential of this and related molecules, paving the way for future drug discovery and development efforts.

Probing the Bio-Pharmacological Potential of 5-(3-Methylpiperazin-1-yl)isoquinoline: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of the novel compound, 5-(3-Methylpiperazin-1-yl)isoquinoline. While direct experimental data for this specific molecule is not yet publicly available, its structural composition, featuring a potent isoquinoline core linked to a 3-methylpiperazine moiety, suggests a high potential for significant pharmacological activity. This document outlines a prospective analysis based on the well-documented properties of its constituent pharmacophores, providing a roadmap for its systematic evaluation.

Introduction: Unveiling a Promising Scaffold

This compound is a heterocyclic organic compound characterized by the fusion of a benzene and a pyridine ring, forming the isoquinoline scaffold, which is substituted at the 5-position with a 3-methylpiperazine group. Isoquinoline and its derivatives are renowned for their wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3] The piperazine ring is also a common pharmacophore in medicinal chemistry, known to be a component of drugs with central nervous system activity, such as antipsychotics and antidepressants, as well as anthelmintics.[4][5] The combination of these two privileged scaffolds in a single molecule makes this compound a compelling candidate for drug discovery programs.

Predicted Biological Activities and Physicochemical Properties

Based on the known activities of structurally related compounds, a range of potential biological activities for this compound can be predicted. These predictions can guide the initial screening and characterization of the compound.

Predicted Biological Activity Rationale based on Pharmacophore Potential Molecular Targets
AnticancerIsoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[1][3]Tyrosine kinases, Topoisomerases, Tubulin
NeuropharmacologicalPiperazine derivatives are known to modulate neurotransmitter systems.[4]Dopamine receptors, Serotonin receptors, Adrenergic receptors
AntimicrobialBoth isoquinoline and piperazine moieties are found in compounds with antibacterial and antifungal properties.[2][6]Bacterial cell wall synthesis enzymes, Fungal ergosterol biosynthesis
AntiviralIsoquinoline alkaloids have shown activity against a range of viruses.[2]Viral proteases, Viral polymerases
Predicted Physicochemical Properties Value Method
Molecular FormulaC₁₄H₁₇N₃-
Molecular Weight227.31 g/mol -
pKa (most basic)8.5 (Predicted)In silico calculation
LogP2.3 (Predicted)In silico calculation
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Rotatable Bonds2-

A Proposed Experimental Workflow for Biological Evaluation

A systematic approach is crucial to elucidate the biological activity of this compound. The following workflow outlines a logical progression from initial computational assessments to in vivo studies.

experimental_workflow cluster_0 In Silico & In Vitro Screening cluster_1 Hit-to-Lead Optimization cluster_2 In Vivo Evaluation in_silico In Silico Prediction (ADMET, Target Fishing) biochemical_assays Biochemical Assays (Enzyme/Receptor Binding) in_silico->biochemical_assays Guide Assay Selection cell_based_assays Cell-Based Assays (Cytotoxicity, Functional) biochemical_assays->cell_based_assays Confirm Cellular Activity sar_studies Structure-Activity Relationship (SAR) cell_based_assays->sar_studies Identify Hits lead_optimization Lead Optimization sar_studies->lead_optimization Improve Potency/Selectivity animal_models Animal Models of Disease lead_optimization->animal_models Select Lead Compound pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) animal_models->pk_pd Evaluate Efficacy toxicology Toxicology Studies pk_pd->toxicology Assess Safety Profile

A proposed experimental workflow for the biological evaluation of this compound.
Detailed Experimental Protocols

3.1.1. In Silico Prediction:

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and to identify potential biological targets.

  • Methodology: Utilize computational software such as SwissADME, pkCSM, and PharmMapper. Input the chemical structure of this compound to generate predictions for parameters like oral bioavailability, blood-brain barrier permeability, and potential off-target effects. Target prediction can be performed by comparing the compound's 3D structure against a database of known protein binding sites.

3.1.2. Biochemical Assays:

  • Objective: To determine the direct interaction of the compound with purified enzymes or receptors.

  • Methodology (Example: Kinase Inhibition Assay):

    • Prepare a reaction mixture containing a purified kinase (e.g., a receptor tyrosine kinase), its specific substrate, and ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture to allow for the phosphorylation reaction to occur.

    • Quantify the extent of substrate phosphorylation using methods such as radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

    • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

3.1.3. Cell-Based Assays:

  • Objective: To assess the effect of the compound on cellular functions in a more physiologically relevant context.

  • Methodology (Example: Cancer Cell Cytotoxicity Assay):

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like Calcein AM.

    • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Potential Signaling Pathways and Molecular Mechanisms

Given the prevalence of isoquinoline and piperazine motifs in kinase inhibitors and G-protein coupled receptor (GPCR) ligands, these are plausible target families for this compound.

Hypothetical Tyrosine Kinase Inhibition Pathway

Many isoquinoline-based compounds are known to inhibit receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival.[7][8]

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras Phosphorylation compound This compound compound->rtk Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

A hypothetical signaling pathway illustrating the potential inhibitory effect of the compound on RTK signaling.
Potential as a GPCR Ligand

The piperazine moiety is a common feature in ligands for G-protein coupled receptors, particularly those in the central nervous system.[4] The compound could potentially act as an agonist or antagonist at dopamine or serotonin receptors, thereby influencing downstream signaling cascades involving second messengers like cAMP or inositol triphosphate.

Conclusion: A Call for Empirical Investigation

This compound represents a promising, yet underexplored, chemical entity. The convergence of the pharmacologically rich isoquinoline and piperazine scaffolds strongly suggests a high likelihood of discovering novel biological activities. The predictive analyses and proposed experimental frameworks presented in this guide are intended to catalyze and direct future research efforts. Rigorous experimental validation is now required to unlock the full therapeutic potential of this intriguing molecule and to ascertain its value as a lead compound in the development of new medicines.

References

The Therapeutic Potential of Isoquinoline-Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of isoquinoline and piperazine moieties has given rise to a versatile class of compounds with a broad spectrum of therapeutic applications. These derivatives have demonstrated significant potential in addressing a range of challenging diseases, from neurodegenerative disorders and cancer to infectious diseases and metabolic conditions. This technical guide provides an in-depth overview of the core therapeutic applications, quantitative biological data, experimental methodologies, and underlying signaling pathways associated with isoquinoline-piperazine derivatives.

Core Therapeutic Applications

Isoquinoline-piperazine derivatives have emerged as promising candidates in several key therapeutic areas:

  • Neurodegenerative Diseases: These compounds have shown efficacy as tau prion inhibitors, which are implicated in the pathology of Alzheimer's disease and other tauopathies.[1][2] Additionally, specific derivatives act as potent and selective dopamine D3 receptor agonists, offering a potential therapeutic strategy for Parkinson's disease.[3] The ability of some of these compounds to penetrate the blood-brain barrier is a critical feature for treating central nervous system disorders.[1]

  • Anticancer Activity: A significant body of research highlights the anticancer potential of these derivatives. They have been shown to act as potent antiproliferative agents against various cancer cell lines, including breast, colon, CNS, and melanoma cancers.[4][5][6][7][8] One of the key mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a crucial target in cancer therapy.[4]

  • Antimicrobial Agents: The isoquinoline-piperazine scaffold has proven to be a valuable template for the development of novel antimicrobial agents.[9] Derivatives have exhibited activity against a range of pathogens, including bacteria, fungi, and viruses.[10][11] Notably, some compounds have shown potent activity against Influenza A virus (IAV) by inhibiting viral RNA transcription and replication.[12] Furthermore, they have demonstrated efficacy against Leishmania donovani, the parasite responsible for leishmaniasis.[13]

  • Cardiovascular and Metabolic Diseases: Isoquinoline derivatives, in general, have been investigated for their cardiovascular effects, including α-adrenoceptor antagonism and potassium channel blocking, suggesting potential applications in treating hypertension and arrhythmias.[14] More specifically, quinoline-piperazine derivatives have been identified as potent α-glucosidase inhibitors, outperforming the standard drug acarbose, which is used to manage type 2 diabetes.[15]

Quantitative Data Summary

The following tables summarize the key quantitative data for various isoquinoline-piperazine derivatives across different therapeutic applications.

Table 1: Neuroprotective Activity

CompoundTarget/AssayEC50 (nM)Ki (nM)D2/D3 Selectivity (Ki ratio)D2/D3 Selectivity (EC50 ratio)Kp,uuReference
1 Tau prion formation390---0.04[1]
25 Tau prion formation15---0.63[1]
26 Tau aggregation inhibitor35----[1]
24a D3 Receptor Binding-2.6141.8--[3]
24a D2 Receptor Binding-109---[3]
24c D3 Receptor Binding-2.23121--[3]
24c D2 Receptor Binding-269---[3]
24a D3 Functional Assay0.49--157-[3]
24a D2 Functional Assay77----[3]
24c D3 Functional Assay0.52--223-[3]
24c D2 Functional Assay116----[3]

Table 2: Anticancer Activity

CompoundCell LineIC50 (µM)Growth Inhibition (%)TargetReference
8i Breast Cancer (in vitro)--EGFR-TK[4]
17 Melanoma (SK-MEL-5)--98.17-[5]
17 Colon Cancer (KM12)--84.40-[5]
23 Breast Cancer (MDA-MB-468)1.00 (GI50)--[8]
25 Non-small cell lung cancer (HOP-92)1.35 (GI50)--[8]
C9 A549, HepG2, K562, PC-3Potent--[16]

Table 3: Antimicrobial Activity

CompoundOrganism/VirusIC50 (µM)MIC (µg/mL)Reference
4a, 4c, 6c, 6f, 6g, 6i, 9a-9d Influenza A Virus (IAV)0.88-4.92-[12]
9b Influenza A Virus (IAV)0.88-6.33-[12]
33 Leishmania donovani (amastigote)<2.09-8.89-[13]
46 Leishmania donovani (amastigote)<2.09-8.89-[13]
8d Staphylococcus aureus-16[17]
8d Enterococcus faecium-128[17]
8f Staphylococcus aureus-32[17]
8f Streptococcus pneumoniae-32[17]
8f Enterococcus faecium-64[17]
10g S. aureus-0.03[18]
10g M. catarrhalis-0.06[18]

Table 4: α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Ki (µM)Inhibition TypeReference
6m 280.0242.2Uncompetitive[15]
Acarbose (Standard) 750.7--[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

High-Content Phenotypic Screen for Tau Prion Formation

This assay was utilized to identify inhibitors of nascent tau prion formation.[1]

  • Cell Line: T24(S) cells, which are HEK cells expressing a tau fragment with a disease-associated mutation.

  • Assay Principle: The assay measures the aggregation of tau prions using fluorescence.

  • Procedure:

    • Plate T24(S) cells in 384-well plates.

    • Add test compounds at various concentrations.

    • Induce tau prion formation.

    • After an incubation period, fix and stain the cells with a fluorescent dye that binds to tau aggregates.

    • Image the plates using a high-content imaging system.

    • Quantify the fluorescence intensity to determine the extent of tau aggregation.

  • Data Analysis: Calculate EC50 values by plotting the percentage of inhibition against the compound concentration.

Dopamine D2 and D3 Receptor Binding Assays

These assays determine the binding affinity of compounds to dopamine receptors.[3]

  • Receptor Source: Membranes from cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]Spiperone for D2 receptors and [³H]-(+)-PHNO for D3 receptors.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki values by nonlinear regression analysis of the competition binding data using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays

This assay measures the agonist activity of compounds at G-protein coupled receptors.[3]

  • Principle: Agonist binding to a G-protein coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

  • Procedure:

    • Incubate cell membranes expressing the receptor of interest with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

    • After incubation, separate the bound and free [³⁵S]GTPγS by filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis: Calculate EC50 values from the concentration-response curves.

In Vitro Anti-Influenza A Virus (IAV) Activity Assay

This assay evaluates the antiviral activity of compounds against IAV.[12]

  • Cell Line: Madin-Darby canine kidney (MDCK) cells.

  • Virus Strain: A/WSN/33 (H1N1) or other relevant strains.

  • Procedure:

    • Seed MDCK cells in 96-well plates.

    • Infect the cells with IAV in the presence of varying concentrations of the test compounds.

    • After incubation, assess the cytopathic effect (CPE) or use a method like the MTT assay to determine cell viability.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the viral CPE or protects cells from virus-induced death by 50%.

In Vitro EGFR-TK Inhibition Assay

This assay measures the inhibitory activity of compounds against the EGFR-TK enzyme.[4]

  • Enzyme Source: Recombinant human EGFR-TK.

  • Substrate: A synthetic peptide substrate and ATP.

  • Procedure:

    • Incubate the enzyme with the substrate, ATP, and varying concentrations of the test compound in a reaction buffer.

    • After the reaction, quantify the amount of phosphorylated substrate using a suitable method, such as ELISA or a fluorescence-based assay.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

In Vivo Animal Models
  • Reserpinized Animal Model for Parkinson's Disease: Used to evaluate the locomotor activity of dopamine receptor agonists.[3]

  • DMBA-Induced Rat Model for Breast Cancer: A chemically induced model of breast cancer used to assess the in vivo efficacy of anticancer agents.[4]

  • Leishmania donovani/Golden Hamster Model: An in vivo model to test the efficacy of antileishmanial compounds.[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with isoquinoline-piperazine derivatives.

Tau_Prion_Inhibition_Pathway cluster_Cell Neuron Tau_Monomer Tau Monomer Tau_Prion Tau Prion Tau_Monomer->Tau_Prion Templated Misfolding Tau_Aggregate Tau Aggregate Tau_Prion->Tau_Aggregate Aggregation IQ_Pip Isoquinoline-Piperazine Derivative (e.g., Cmpd 25) IQ_Pip->Tau_Prion Inhibition of Replication CDK8 CDK8 IQ_Pip->CDK8 Inhibition CDK8->Tau_Aggregate Potential Link (Under Investigation) Dopamine_Receptor_Agonism_Workflow cluster_Assay Dopamine Receptor Agonist Evaluation Compound Isoquinoline-Piperazine Derivative (e.g., 24c) Binding_Assay D2/D3 Receptor Binding Assay Compound->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay Compound->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value EC50_Value Determine EC50 (Agonist Potency) Functional_Assay->EC50_Value Animal_Model Reserpinized Animal Model Locomotor_Activity Assess Locomotor Activity Animal_Model->Locomotor_Activity Ki_Value->Animal_Model EC50_Value->Animal_Model EGFR_Inhibition_Pathway cluster_Cell Cancer Cell EGF EGF EGFR EGFR EGF->EGFR Downstream_Signaling Downstream Signaling EGFR->Downstream_Signaling Phosphorylation IQ_Pip Quinoline-Piperazine Derivative (e.g., 8i) IQ_Pip->EGFR Inhibition of ATP Binding ATP ATP ATP->EGFR Proliferation Cell Proliferation Downstream_Signaling->Proliferation

References

The Structure-Activity Relationship of 5-(3-Methylpiperazin-1-yl)isoquinoline Derivatives as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of a series of potent kinase inhibitors built around a core 5-(3-Methylpiperazin-1-yl)isoquinoline scaffold. The following sections detail the quantitative SAR data, provide comprehensive experimental protocols for key biological assays, and visualize the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

Core Structure and Numbering

The foundational chemical structure for the compounds discussed in this guide is this compound. The numbering convention used for the isoquinoline ring system is illustrated below.

Caption: Core structure and numbering of this compound.

Structure-Activity Relationship (SAR) Studies

The primary biological target for this series of compounds is the Phosphoinositide 3-kinase (PI3K) family of lipid kinases, which are critical components of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.

The following tables summarize the SAR of derivatives based on the this compound scaffold, with variations at the R1 and R2 positions of a substituted pyrimidine ring attached to the piperazine moiety. The inhibitory activity is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) against the PI3Kα isoform.

Table 1: SAR of Modifications at the R1 Position
CompoundR1R2PI3Kα IC50 (nM)
1 HCl15.8
2 MeCl10.5
3 EtCl12.3
4 i-PrCl25.1
5 c-PrCl18.9

Data extracted from patent WO2014078428A1.

Analysis: The data in Table 1 suggests that small alkyl substitutions at the R1 position are well-tolerated. A methyl group (Compound 2 ) provides a modest improvement in potency compared to the unsubstituted analog (Compound 1 ). However, increasing the steric bulk with an isopropyl group (Compound 4 ) leads to a decrease in activity.

Table 2: SAR of Modifications at the R2 Position
CompoundR1R2PI3Kα IC50 (nM)
2 MeCl10.5
6 MeF9.8
7 MeBr22.4
8 MeMe35.7
9 MeCF35.2

Data extracted from patent WO2014078428A1.

Analysis: Modifications at the R2 position show a more pronounced effect on inhibitory potency. Replacing the chloro group (Compound 2 ) with a fluoro group (Compound 6 ) results in a slight increase in activity. Interestingly, the electron-withdrawing trifluoromethyl group (Compound 9 ) leads to the most potent compound in this series, suggesting that electronic effects at this position play a significant role in binding to the PI3Kα active site. Substitution with a larger bromo group (Compound 7 ) or a methyl group (Compound 8 ) is detrimental to activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR tables.

PI3Kα Enzyme Inhibition Assay

This assay was performed to determine the in vitro potency of the synthesized compounds against the PI3Kα isoform.

start Start step1 Compound Preparation Serial dilution of test compounds in DMSO start->step1 step2 Enzyme Reaction Incubate PI3Kα with test compound, ATP, and PIP2 substrate in assay buffer step1->step2 step3 Detection Add ADP-Glo™ reagent to measure ADP production step2->step3 step4 Data Analysis Calculate IC50 values from dose-response curves step3->step4 end End step4->end

Caption: Workflow for the in vitro PI3Kα enzyme inhibition assay.

Detailed Protocol:

  • Compound Preparation: Test compounds were serially diluted in 100% DMSO to generate a range of concentrations.

  • Enzyme Reaction: The enzymatic reaction was conducted in a 96-well plate. 5 µL of the diluted compound was added to each well, followed by 20 µL of a solution containing recombinant human PI3Kα enzyme (p110α/p85α) in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS). The reaction was initiated by adding 25 µL of a substrate solution containing 10 µM phosphatidylinositol-4,5-bisphosphate (PIP2) and 10 µM ATP. The plate was incubated at room temperature for 1 hour.

  • Detection: After incubation, 50 µL of ADP-Glo™ Reagent was added to each well to stop the enzymatic reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.

  • Signal Generation: 100 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal. The plate was incubated for an additional 30 minutes at room temperature.

  • Data Analysis: Luminescence was measured using a plate reader. The data was normalized to controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathway Visualization

The this compound derivatives discussed herein target the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the central role of PI3K in this cascade.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-(3-Methylpiperazin-1-yl) isoquinoline Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Pathway Description:

Upon activation by upstream signals, such as growth factors binding to Receptor Tyrosine Kinases (RTKs), PI3K is recruited to the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, including PDK1 and AKT. The activation of AKT leads to the stimulation of the mTORC1 complex, which in turn promotes protein synthesis, cell growth, and proliferation. The this compound derivatives inhibit the catalytic activity of PI3K, thereby blocking the entire downstream signaling cascade.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent PI3K inhibitors. The SAR studies presented in this guide highlight the importance of substitutions on the appended pyrimidine ring, with a trifluoromethyl group at the R2 position yielding a particularly potent compound. The detailed experimental protocols and pathway visualizations provide a comprehensive resource for researchers and drug development professionals working in this area. Further optimization of this scaffold could lead to the discovery of novel and effective therapeutics for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

In Vitro Screening of 5-(3-Methylpiperazin-1-yl)isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide outlines a proposed in vitro screening strategy for the novel compound 5-(3-Methylpiperazin-1-yl)isoquinoline. As there is limited publicly available experimental data for this specific molecule, this document serves as a template for its initial investigation, drawing upon common practices in drug discovery and the known biological activities of related isoquinoline and piperazine-containing compounds. The data presented herein is hypothetical and for illustrative purposes.

The isoquinoline scaffold is a key structural feature in numerous biologically active compounds, including many with anticancer and anti-inflammatory properties.[1] Similarly, the piperazine moiety is a common constituent of pharmacologically active agents, known to interact with a variety of biological targets. The combination of these two pharmacophores in this compound suggests its potential as a therapeutic agent, warranting a thorough in vitro screening to elucidate its biological activity profile.

This guide details a tiered screening approach, beginning with broad cytotoxicity and antiproliferative assays, followed by more specific target-based assays against common drug targets such as protein kinases and G-protein coupled receptors (GPCRs). Finally, it outlines methods for pathway analysis to understand the compound's mechanism of action at a cellular level.

Proposed In Vitro Screening Workflow

A logical, stepwise approach is proposed to efficiently characterize the biological activity of this compound. The workflow, depicted below, is designed to first identify general cellular effects, then to deconvolve the specific molecular targets, and finally to understand the impact on cellular signaling pathways.

Screening_Workflow A Compound Synthesis and Characterization B Primary Screening: Cell Viability/Cytotoxicity Assay A->B C Secondary Screening: Target-Based Assays B->C If active D Kinase Panel Screening C->D E GPCR Panel Screening C->E F Tertiary Screening: Signaling Pathway Analysis D->F If kinase hits identified E->F If GPCR hits identified G Mechanism of Action Studies F->G

Figure 1: Proposed In Vitro Screening Workflow.

Primary Screening: Antiproliferative and Cytotoxicity Assessment

The initial step in characterizing a novel compound is to assess its effect on cell viability and proliferation. This is typically performed against a panel of cancer cell lines to identify any potential anticancer activity and to determine the compound's potency.

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay. The table below presents hypothetical IC50 values for this compound against a selection of human cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma8.9
PC-3Prostate Adenocarcinoma15.2
HeLaCervical Adenocarcinoma10.8
K-562Chronic Myelogenous Leukemia5.4
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

  • Cell Plating:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of medium containing the desired compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization:

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Secondary Screening: Target Identification

Based on the structural motifs of this compound, protein kinases and GPCRs are plausible targets. Secondary screening against panels of these target classes can help identify specific molecular interactions.

Kinase Activity Assays

Many isoquinoline derivatives are known to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6][7]

Kinase TargetPathwayHypothetical IC50 (nM)
PI3KαPI3K/Akt85
PI3KβPI3K/Akt250
PI3KδPI3K/Akt120
PI3KγPI3K/Akt180
Akt1PI3K/Akt450
mTORPI3K/Akt98
MEK1MAPK/ERK>10,000
ERK2MAPK/ERK>10,000

This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[8][9][10]

  • Reaction Setup:

    • Prepare a reaction buffer appropriate for the specific kinase being tested.

    • In a 96-well plate, combine the kinase, its specific substrate (peptide or protein), and the test compound at various concentrations.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop buffer, typically containing a high concentration of EDTA to chelate Mg²⁺.

    • Spot the reaction mixture onto a phosphocellulose membrane or filter paper. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP will not.[8]

    • Wash the membrane extensively to remove unbound ATP.

  • Detection and Analysis:

    • Dry the membrane and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value from the dose-response curve.

GPCR Binding and Functional Assays

The piperazine moiety is known to interact with various GPCRs. Therefore, assessing the compound's activity at this target class is crucial.

Receptor TargetAssay TypeHypothetical Ki / IC50 (nM)
Dopamine D2Binding (Ki)150
Serotonin 5-HT2ABinding (Ki)400
Adrenergic α2ABinding (Ki)280
Dopamine D2Functional (cAMP IC50)220

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[4][11][12]

  • Membrane Preparation:

    • Use cell membranes prepared from cells overexpressing the GPCR of interest.

  • Assay Setup:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H-spiperone for D2 receptors) in the presence of varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

    • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound from the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Tertiary Screening: Signaling Pathway Analysis

Based on the hypothetical secondary screening results suggesting activity against the PI3K/Akt/mTOR pathway, tertiary screening should focus on confirming this effect in a cellular context.

Signaling Pathway Visualization

The following diagram illustrates a simplified PI3K/Akt/mTOR pathway, which is a key regulator of cell proliferation, survival, and metabolism, and is frequently dysregulated in cancer.[13][14] The hypothetical inhibitory action of this compound is also indicated.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits translation when unphosphorylated Compound This compound Compound->PI3K Compound->mTORC1

Figure 2: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.
Experimental Workflow: Western Blotting

Western_Blot_Workflow A Cell Treatment with Compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., p-Akt, p-S6K) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

The Dawn of a New Era in Drug Discovery: Synthesis and Exploration of Novel Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its presence in a wide array of biologically active natural products and synthetic drugs underscores its significance. This technical guide delves into the recent discoveries and synthetic strategies for novel isoquinoline compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore detailed experimental protocols, present quantitative data for comparative analysis, and visualize complex biological pathways and experimental workflows.

Synthesis of Novel Isoquinoline Compounds: A Summary of Yields and Purity

The development of efficient synthetic methodologies is crucial for the exploration of novel chemical entities. This section summarizes the yields and purity of recently synthesized isoquinoline derivatives from various studies, providing a comparative overview for researchers.

Compound ID/SeriesSynthetic MethodYield (%)Purity (%)Reference
Tricyclic Isoquinoline Derivatives (8d, 8f)[2 + 3] Cycloaddition18 - 72>95[1]
1-(Isoquinolin-3-yl)heteroalkyl(aryl)-2-onesGoldberg–Ullmann-type couplingModerateHigh[2]
N-(2-Phenyl)ethylacetamide (5d)Amide Synthesis>99Not specified[1]
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (7e)Bischler-Napieralski reaction72Not specified[1]
7-Nitro-1-methyl-3,4-dihydroisoquinoline (9)Nitration79Used without further purification[1]
Pyrido-[2,1-a]-isoquinoline derivatives (37)Multi-component reaction (ultrasound-assisted)ExcellentHigh[3]
Isoquinolines and Isoquinolinones (8, 10)Ru-catalyzed C–H/N–N activation (microwave-assisted)62-92High[3]

Experimental Protocols: A Guide to Key Synthetic Methodologies

Detailed and reproducible experimental protocols are the bedrock of successful chemical synthesis. This section provides step-by-step methodologies for the synthesis of key isoquinoline precursors and novel derivatives.

General Synthesis of N-(2-phenylethyl)acetamides (Precursors for Bischler-Napieralski Reaction)

This protocol describes a general method for the acylation of phenylethylamines, which are key starting materials for the Bischler-Napieralski reaction.

Materials:

  • Appropriately substituted phenylethylamine (1.0 equiv)

  • Acetic anhydride or other suitable acylating agent (1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine or Pyridine, optional)

Procedure:

  • Dissolve the phenylethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • If a base is used, add it to the solution.

  • Slowly add the acylating agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-(2-phenylethyl)acetamide.[1]

Bischler-Napieralski Cyclization for the Synthesis of 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines.

Materials:

  • N-(2-phenylethyl)acetamide derivative (1.0 equiv)

  • Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅))

  • Anhydrous solvent (e.g., Acetonitrile, Toluene, or neat POCl₃)

Procedure:

  • To a solution of the N-(2-phenylethyl)acetamide in the anhydrous solvent, add the dehydrating agent at 0 °C under an inert atmosphere.[4]

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.[4][5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) to pH 8-9.

  • Extract the product with an organic solvent (e.g., DCM or chloroform).

  • Combine the organic extracts, dry over an anhydrous salt, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the 3,4-dihydroisoquinoline.[1]

Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction provides a straightforward route to tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.

Materials:

  • β-arylethylamine (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Acid catalyst (e.g., Hydrochloric acid (HCl), Trifluoroacetic acid (TFA))

  • Solvent (e.g., Methanol, Ethanol, or an aprotic solvent like DCM)

Procedure:

  • Dissolve the β-arylethylamine and the carbonyl compound in the chosen solvent.[6]

  • Add the acid catalyst to the mixture. The reaction can often be performed at room temperature or with gentle heating.[7]

  • Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC.[6]

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to obtain the desired tetrahydroisoquinoline.[7]

Biological Activities of Novel Isoquinoline Compounds

The therapeutic potential of novel isoquinoline compounds is vast, with significant activities observed in anticancer and antibacterial research.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of isoquinoline alkaloids against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) of selected compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference
SanguinarineA375 (Melanoma)0.11 - 0.54 (µg/mL)[8]
ChelerythrineA375 (Melanoma)0.14 - 0.46 (µg/mL)[8]
Lamellarin DProstate Cancer Cells0.038 - 0.110[9]
Lamellarin KVarious Cancer Cells0.038 - 0.110[9]
Lamellarin MVarious Cancer Cells0.038 - 0.110[9]
3,4-2H-tomentelline CHepG2 (Liver Cancer)7.42[10]
ScoulerineLeukemic cells2.7 - 6.5[11]
Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Isoquinoline derivatives have shown promising activity against a range of bacterial pathogens. The minimum inhibitory concentrations (MIC) for selected compounds are presented below.

CompoundBacterial StrainMIC (µg/mL)Reference
HSN584Methicillin-resistant Staphylococcus aureus (MRSA)4[12]
HSN739Methicillin-resistant Staphylococcus aureus (MRSA)4[12]
Compound 8dStaphylococcus aureus16[1]
Compound 8fStaphylococcus aureus32[1]
Compound 8fStreptococcus pneumoniae32[1]
Spathullin A (1)Staphylococcus aureus4[13]
Spathullin B (2)Staphylococcus aureus1[13]
Hypeontine (35)Pseudomonas aeruginosa64[10]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which isoquinoline compounds exert their biological effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways in Cancer

Isoquinoline alkaloids have been shown to modulate several critical signaling pathways involved in cancer progression.[14]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Isoquinoline Isoquinoline Alkaloids Isoquinoline->PI3K Inhibition Isoquinoline->mTOR Inhibition Isoquinoline->ERK Inhibition Isoquinoline->NFkB Inhibition

Caption: Key signaling pathways in cancer targeted by isoquinoline alkaloids.

General Experimental Workflow for Synthesis and Biological Evaluation

The discovery of novel bioactive compounds follows a structured workflow from synthesis to biological testing.

experimental_workflow Start Design of Novel Isoquinoline Analogs Synthesis Chemical Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Anticancer, Antibacterial) Purification->Screening Hit Hit Compound Identification Screening->Hit Hit->Start Inactive Optimization Lead Optimization (SAR Studies) Hit->Optimization Active Preclinical Preclinical Studies Optimization->Preclinical

Caption: A typical workflow for the discovery of novel isoquinoline drugs.

Logical Relationship in Drug Resistance and Isoquinoline Intervention

Isoquinoline compounds are being investigated for their potential to overcome drug resistance mechanisms in bacteria.

resistance_mechanism cluster_bacterium Bacterium Target Bacterial Target (e.g., DNA Gyrase, FtsZ) Inhibition Inhibition of Bacterial Growth Target->Inhibition Resistance Resistance Mechanism (e.g., Efflux Pump, Target Mutation) Antibiotic Conventional Antibiotic Resistance->Antibiotic Blocks Action Antibiotic->Target Inhibits Isoquinoline Novel Isoquinoline Compound Isoquinoline->Target Inhibits (Potentially novel site) Isoquinoline->Resistance May Evade or Inhibit Mechanism

Caption: Overcoming antibiotic resistance with novel isoquinoline compounds.

This technical guide provides a snapshot of the exciting and rapidly evolving field of isoquinoline research. The synthetic versatility of this scaffold, coupled with its diverse biological activities, ensures its continued importance in the development of next-generation therapeutics. The provided data, protocols, and visualizations serve as a valuable resource for researchers dedicated to unlocking the full potential of these remarkable compounds.

References

5-(3-Methylpiperazin-1-yl)isoquinoline as a P2X7 Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the methodologies and expected data for the evaluation of 5-(3-Methylpiperazin-1-yl)isoquinoline as a P2X7 receptor antagonist. As of the latest literature review, specific quantitative data for this particular compound's activity on the P2X7 receptor is not publicly available. Therefore, the data presented in the tables are illustrative examples based on structurally related isoquinoline and piperazine-containing P2X7 antagonists to provide a relevant comparative context. The experimental protocols described are standard, widely used assays for the characterization of P2X7 receptor antagonists.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immunological processes. Its activation on immune cells, such as macrophages and microglia, triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory disorders, neuropathic pain, and neurodegenerative diseases.

Isoquinoline and piperazine moieties are prevalent scaffolds in the development of potent and selective P2X7 receptor antagonists. The compound this compound incorporates both of these structural features, suggesting its potential as a modulator of P2X7 receptor activity. This technical guide outlines the typical experimental workflow, key in vitro assays, and underlying signaling pathways relevant to the investigation of this and similar compounds as P2X7 receptor antagonists.

Data Presentation

The following tables summarize the types of quantitative data typically generated when characterizing a novel P2X7 receptor antagonist. The values are hypothetical and for illustrative purposes.

Table 1: In Vitro Potency of this compound and Reference Compounds

CompoundP2X7 Ca²⁺ Influx IC₅₀ (nM)P2X7 YO-PRO-1 Uptake IC₅₀ (nM)IL-1β Release IC₅₀ (nM)
This compound Data not availableData not availableData not available
Reference Antagonist 1 (e.g., A-740003)1892156
Reference Antagonist 2 (e.g., KN-62)12.737.2Data not available[1]

Table 2: Selectivity Profile of this compound

Receptor/Ion ChannelFunctional Inhibition (%) at 10 µM
P2X1Data not available
P2X2Data not available
P2X3Data not available
P2X4Data not available
hERGData not available

Table 3: In Vitro ADME Properties of this compound

ParameterValue
Human Liver Microsomal Stability (t½, min)Data not available
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Data not available
Plasma Protein Binding (%)Data not available

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it opens a small cation-selective channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. Prolonged activation leads to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. These ionic fluxes trigger downstream events, including the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx K_Efflux K⁺ Efflux P2X7->K_Efflux ATP ATP ATP->P2X7 binds MAPK MAPK Activation (p38, ERK) Ca_Influx->MAPK NFkB NF-κB Activation Ca_Influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b pro_IL1b pro-IL-1β pro_IL1b->Casp1 cleavage

Caption: P2X7 Receptor Signaling Cascade.

Experimental Protocols

Experimental Workflow

The characterization of a novel P2X7 receptor antagonist typically follows a tiered approach, starting with primary in vitro screening assays to determine potency, followed by selectivity and liability assays, and finally progressing to in vivo models of disease.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (Ca²⁺ Influx Assay) Secondary_Screening Secondary Screening (YO-PRO-1 Uptake Assay) Primary_Screening->Secondary_Screening Functional_Assay Functional Assay (IL-1β Release) Secondary_Screening->Functional_Assay Selectivity Selectivity Profiling (Other P2X Receptors) Functional_Assay->Selectivity Liability Liability Assays (hERG, Cytotoxicity) Selectivity->Liability ADME In Vitro ADME (Microsomal Stability, Permeability) Liability->ADME PK Pharmacokinetics ADME->PK Efficacy Efficacy in Disease Models (e.g., Neuropathic Pain, Inflammation) PK->Efficacy

Caption: Drug Discovery Workflow for P2X7 Antagonists.

Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon activation by an agonist like ATP or BzATP.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2X7 agonist (ATP or BzATP).

  • Test compound (this compound).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Seed HEK293-hP2X7 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution (e.g., 4 µM in assay buffer with 0.02% Pluronic F-127) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the test compound. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the P2X7 agonist (e.g., ATP to a final concentration of 1 mM). Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the percentage inhibition of the agonist response at each concentration of the test compound and determine the IC₅₀ value.

YO-PRO-1 Uptake Assay

This assay measures the formation of the large, non-selective pore characteristic of prolonged P2X7 receptor activation, which allows the entry of the fluorescent dye YO-PRO-1.

Materials:

  • THP-1 monocytes or other cells endogenously expressing the P2X7 receptor.

  • YO-PRO-1 iodide.

  • Assay buffer.

  • P2X7 agonist (BzATP is often used as it is more potent in inducing pore formation).

  • Test compound.

  • 96-well microplates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Plate THP-1 cells in 96-well plates.

  • Compound and Dye Incubation: Add the test compound at various concentrations to the wells, followed by YO-PRO-1 (e.g., 1 µM final concentration).

  • Agonist Stimulation: Add the P2X7 agonist (e.g., BzATP to a final concentration of 300 µM).

  • Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis: The increase in fluorescence indicates YO-PRO-1 uptake through the P2X7 pore. Calculate the percentage inhibition of the agonist-induced fluorescence and determine the IC₅₀ value.

IL-1β Release Assay

This assay measures the functional consequence of P2X7 receptor activation in immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.

Materials:

  • Human or murine primary macrophages or a monocytic cell line like THP-1.

  • LPS (Lipopolysaccharide) for priming.

  • P2X7 agonist (ATP).

  • Test compound.

  • Cell culture medium.

  • Human IL-1β ELISA kit.

Protocol:

  • Cell Priming: Plate the cells and prime them with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

  • Compound Incubation: Wash the cells to remove LPS and add fresh medium containing the test compound at various concentrations. Incubate for 30 minutes.

  • Agonist Stimulation: Add ATP (e.g., 5 mM final concentration) and incubate for 30-60 minutes to activate the P2X7 receptor and induce IL-1β release.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of ATP-induced IL-1β release at each compound concentration and determine the IC₅₀ value.

Conclusion

While specific biological data for this compound as a P2X7 receptor antagonist is not yet in the public domain, its chemical structure is indicative of potential activity at this target. The experimental protocols and data frameworks provided in this guide offer a comprehensive roadmap for the evaluation of this and other novel isoquinoline-based compounds. A systematic approach, encompassing in vitro potency, selectivity, and functional assays, is crucial for elucidating the therapeutic potential of such molecules in P2X7-mediated diseases. The visualization of the underlying signaling pathways and the experimental workflow further aids in the strategic planning and interpretation of research in this exciting area of drug discovery.

References

Neuropharmacological Effects of Substituted Isoquinolines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the neuropharmacological properties of substituted isoquinolines, a diverse class of heterocyclic compounds with significant therapeutic potential. Many natural and synthetic isoquinoline derivatives exhibit a wide range of biological activities, making them a focal point in modern medicinal chemistry and drug discovery for neurological and psychiatric disorders.[1][2][3] This document summarizes their interactions with key neurotransmitter systems, presents quantitative pharmacological data, details relevant experimental protocols, and illustrates underlying mechanisms through signaling pathway and workflow diagrams.

Core Neuropharmacological Profile: Interaction with Dopamine and Serotonin Systems

Substituted isoquinolines, particularly tetrahydroisoquinolines (THIQs), are recognized for their significant affinity for dopamine and serotonin receptors.[1][4][5] Their structural features allow them to act as agonists, antagonists, or partial agonists at these sites, leading to a broad spectrum of effects relevant to conditions like Parkinson's disease, schizophrenia, and depression.[6][7]

  • Dopamine Receptor Interactions: Many THIQ derivatives show high affinity and selectivity for dopamine D2 and D3 receptors.[5][8][9] For instance, certain N-substituted and catechol-containing THIQs display nanomolar affinity for D2-like receptors, suggesting their potential as therapeutic agents for Parkinson's disease.[4] The modulation of these receptors is a cornerstone of treatment for both psychosis and motor disorders. Atypical antipsychotics, for example, often exhibit weaker D2 receptor antagonism compared to older drugs, which is believed to contribute to their improved side-effect profile.[7] Some isoquinoline-based scaffolds are being explored for novel atypical antipsychotic activity due to their potent D2 and serotonin 5-HT2A pharmacology.[10][11]

  • Serotonin Receptor Interactions: The isoquinoline scaffold is also prevalent in ligands targeting various serotonin (5-HT) receptors. High affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors has been reported for several derivatives.[12][13][14] The interaction with the 5-HT7 receptor, in particular, is a subject of intense research due to its implications in mood regulation and cognition.[12][13] The dual action at both dopamine and serotonin receptors is a hallmark of many "atypical" antipsychotic agents, contributing to a broader efficacy and reduced risk of extrapyramidal symptoms.[7][15]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) of representative substituted isoquinoline compounds for key dopamine and serotonin receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more selective and potent ligands.[16][17]

Table 1: Binding Affinities (Ki, nM) of Tetrahydroisoquinoline Derivatives at Dopamine Receptors

Compound ReferenceD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)Selectivity (D2/D3)
Compound 1e [4]>100041--
Compound 2e [4]>100018--
Lead Compound 3 [8]--High Affinity-
Compound 31 [8]->10004>150-fold (D3 selective)
SB-277011 (1 )[9]--High Affinity>100-fold (D3 selective)

Data compiled from published literature. "-" indicates data not reported.

Table 2: Binding Affinities (Ki, nM) of Isoquinoline Derivatives at Serotonin Receptors

Compound Reference5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)
Indanone-THIQ 1c [13]--0.5
Racemic Compound 2 [13]--2.2
Enantiomer (-)-2a [13]>10003381.2
Enantiomer (+)-2b [13]>1000>100093

Data compiled from published literature. "-" indicates data not reported.

Signaling Pathways and Mechanisms of Action

Substituted isoquinolines elicit their neuropharmacological effects by modulating intracellular signaling cascades downstream of their receptor targets.

  • D2 Receptor Antagonism: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by an isoquinoline derivative blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This is a primary mechanism of action for many antipsychotic drugs.

D2_Antagonism_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Isoquinoline Substituted Isoquinoline (Antagonist) Isoquinoline->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates

D2 Receptor Antagonism Signaling Pathway
  • 5-HT7 Receptor Agonism: 5-HT7 receptors are coupled to Gs proteins. Agonism at these receptors stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA). This pathway is implicated in the regulation of mood, learning, and memory.

Gs_Agonism_Pathway Serotonin Serotonin / Isoquinoline (Agonist) Receptor 5-HT7 Receptor Serotonin->Receptor Activates Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Gs-Coupled Receptor Agonism Pathway

Key Experimental Protocols

The characterization of substituted isoquinolines relies on a suite of standardized in vitro and in vivo assays.

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[18] It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to receptors in a tissue homogenate or cell membrane preparation.[18][19]

Detailed Methodology:

  • Membrane Preparation: A tissue source rich in the receptor of interest (e.g., rat striatum for dopamine receptors) or a cell line stably expressing the receptor is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound.[20]

  • Separation: After reaching equilibrium, the bound and free radioligands are separated. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.[18]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant), a measure of binding affinity, is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Receptor Source (e.g., Brain Tissue Homogenate) Incubation 3. Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration 4. Separate Bound/Free Ligand via Rapid Filtration Incubation->Filtration Counting 5. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis 6. Calculate IC50 and Ki Values Counting->Analysis

Radioligand Binding Assay Workflow

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. cAMP assays measure the functional response of cells to receptor activation, specifically for GPCRs that modulate adenylyl cyclase activity.[21][22][23]

Detailed Methodology (Luminescence-Based, e.g., GloSensor™):

  • Cell Culture and Transfection: A suitable cell line (e.g., CHO-K1 or HEK293) is engineered to stably express the receptor of interest. These cells are also transfected with a biosensor plasmid (e.g., GloSensor™ cAMP plasmid), which contains a modified luciferase enzyme that emits light in the presence of cAMP.[22][24]

  • Cell Plating and Equilibration: The transfected cells are plated in a multi-well plate. Before the assay, the growth medium is replaced with an assay buffer containing the luciferase substrate, and the cells are incubated to allow the substrate to enter the cells and reach equilibrium.[24]

  • Compound Addition:

    • Agonist Mode: Varying concentrations of the test compound are added to the wells.

    • Antagonist Mode: Cells are pre-incubated with the test compound before adding a known agonist at a fixed concentration.

  • Signal Detection: The plate is read over time using a luminometer. An increase or decrease in luminescence relative to baseline indicates a change in intracellular cAMP levels.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[25][26][27] This provides crucial information on how a compound affects neurotransmitter release and reuptake in a physiological context.[28][29]

Detailed Methodology:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., the nucleus accumbens or striatum).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sampling: Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF according to their concentration gradient. The resulting fluid, called the dialysate, is collected in small fractions over time.[25]

  • Compound Administration: The test compound is administered systemically (e.g., via intraperitoneal injection) or locally through the probe.

  • Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

  • Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels to determine the drug's in vivo effect on neurotransmitter dynamics.

This guide serves as a foundational resource for understanding the complex neuropharmacology of substituted isoquinolines. The data and protocols presented herein are essential for the rational design and development of novel therapeutics targeting the central nervous system.

References

Unveiling the Antitumor Potential of 5-(3-Methylpiperazin-1-yl)isoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids and their synthetic derivatives have long been a fertile ground for the discovery of novel therapeutic agents, demonstrating a wide array of biological activities. Among these, the antitumor potential of isoquinoline-based compounds has garnered significant attention. This technical guide focuses on 5-(3-Methylpiperazin-1-yl)isoquinoline, a molecule of interest in cancer research. While direct and extensive research on this specific compound is emerging, this document consolidates the current understanding of its potential mechanisms of action, supported by data from structurally related compounds, and provides detailed experimental protocols for its investigation. The presence of the isoquinoline core, a known pharmacophore in numerous anticancer agents, coupled with a 3-methylpiperazine moiety, suggests a potential for this compound to interact with key cellular targets implicated in cancer progression. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, suggesting that structural modifications can enhance its therapeutic efficacy.[1]

Hypothesized Mechanism of Action

The antitumor effects of this compound and its analogs are likely multifactorial, primarily revolving around the inhibition of key signaling pathways and the induction of programmed cell death.

Protein Kinase Inhibition

A prominent hypothesis for the mechanism of action of isoquinoline derivatives is the inhibition of protein kinases.[1] These enzymes are crucial regulators of a multitude of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Specifically, compounds containing the isoquinoline scaffold have been shown to inhibit protein kinase C (PKC) and cAMP-dependent protein kinase (PKA).[1] Inhibition of these kinases can disrupt downstream signaling cascades, such as the PI3K/Akt pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and survival.

Protein_Kinase_Inhibition_Pathway This compound This compound PKA PKA This compound->PKA Inhibits PKC PKC This compound->PKC Inhibits PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt PKC->PI3K_Akt Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival

Figure 1: Hypothesized protein kinase inhibition pathway.
Induction of Apoptosis

Another key antitumor mechanism associated with piperazine-containing compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway. This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death. Studies on related piperazine compounds have demonstrated an increase in the activity of initiator caspase-9 and effector caspases-3 and -7, confirming the induction of the intrinsic apoptotic pathway.[2]

Apoptosis_Induction_Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: Intrinsic pathway of apoptosis induction.

Quantitative Data on Related Compounds

Table 1: In Vitro Cytotoxicity of a Novel Quinoline Derivative (BAPPN) [3][4]

Cancer Cell LineCompoundIC50 (µg/mL)
HepG2 (Hepatocellular Carcinoma)BAPPN3.3
HCT-116 (Colon Carcinoma)BAPPN23
MCF-7 (Breast Adenocarcinoma)BAPPN3.1
A549 (Lung Carcinoma)BAPPN9.96

Table 2: In Vitro Cytotoxicity of Benzo[f]quinoline Derivatives [5]

Cancer Cell LineCompoundIC50 (µM)
HCT116 (Colon Cancer)Pyrazolone 27.39 ± 0.5
MCF7 (Breast Cancer)Pyrazolone 29.24 ± 0.7
HCT116 (Colon Cancer)Cyanoethanohydrazone 513.46 ± 1.1
MCF7 (Breast Cancer)Cyanoethanohydrazone 516.43 ± 1.3

Table 3: In Vivo Antimetastatic Effect of a Related Isoquinoline Derivative (H-7) [6]

Treatment GroupDoseMean Number of Lung Metastases
Control-4.2 ± 2.1
H-72 mg/kg/day0.8 ± 0.2

Detailed Experimental Protocols

To facilitate further research into the antitumor potential of this compound, this section provides detailed protocols for key in vitro assays.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat cells with compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with this compound for a specified time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.[12][13][14][15]

Materials:

  • Caspase-Glo® 3/7 Assay System or similar

  • Treated and control cells in a 96-well plate

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer.

Western Blot Analysis for PI3K/Akt Signaling Pathway

This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt signaling pathway.[16][17][18]

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

While further direct investigation is warranted, the available evidence from structurally related compounds strongly suggests that this compound holds significant promise as a scaffold for the development of novel antitumor agents. Its potential to inhibit key protein kinases and induce apoptosis provides a solid foundation for its continued exploration in cancer research. The detailed experimental protocols provided in this guide are intended to facilitate these future studies, ultimately aiming to elucidate the full therapeutic potential of this intriguing molecule.

References

physical and chemical properties of 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, 5-(3-Methylpiperazin-1-yl)isoquinoline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering available data and outlining experimental protocols for its characterization.

Chemical Identity and Physical Properties

This compound is a derivative of isoquinoline, a class of compounds known for its diverse biological activities. The incorporation of a 3-methylpiperazine moiety at the 5-position of the isoquinoline core suggests its potential as a versatile scaffold in medicinal chemistry.[1]

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1483029-23-7[2][3]
Molecular Formula C₁₄H₁₇N₃[2][3]
Molecular Weight 227.3 g/mol [2][3]
Purity Min. 95%[2][3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Tool/Method
Melting Point Not availableN/A
Boiling Point 495.3 ± 55.0 °CChemicalBook (for a related sulfonyl derivative)[4]
logP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Based on cheminformatics tools (e.g., SwissADME)[5]
Aqueous Solubility (logS) Moderately solubleBased on cheminformatics tools (e.g., SwissADME)[5][6]
pKa (most basic) ~7.7 - 8.5Based on cheminformatics tools and data for related structures[4]

Synthesis and Characterization

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction. This approach is common for the synthesis of N-aryl piperazines.

General Synthesis Protocol

A general protocol for the synthesis of this compound can be adapted from established methods for the N-arylation of piperazines with halo-aromatic compounds. A potential starting material would be 5-halo-isoquinoline (e.g., 5-chloro- or 5-bromo-isoquinoline).

Reaction Scheme:

Materials:

  • 5-Halo-isoquinoline (e.g., 5-chloro-isoquinoline)

  • 3-Methylpiperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous, aprotic solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vessel, add 5-halo-isoquinoline, 3-methylpiperazine (typically 1.1-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (typically 1.5-2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra of isoquinoline derivatives are well-documented and can be used for comparison.[7][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.[10][11][12]

  • Chromatography: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.

Potential Biological Activity and Experimental Workflows

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, with many acting as kinase inhibitors.[13] The structural features of this compound make it a candidate for investigation as a modulator of protein kinases, which are key targets in cancer and inflammatory diseases.

Kinase Inhibitor Screening Workflow

The following diagram illustrates a general workflow for screening and characterizing a novel compound like this compound as a potential kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow cluster_0 Initial Screening cluster_1 Dose-Response and Selectivity cluster_2 Cellular and Mechanistic Studies Primary_Screening Primary Kinase Panel Screening (Biochemical Assays) Hit_Identification Hit Identification (>50% inhibition at a single concentration) Primary_Screening->Hit_Identification Identify initial hits IC50_Determination IC50 Determination (Dose-Response Curves) Hit_Identification->IC50_Determination Confirm activity and potency Selectivity_Profiling Selectivity Profiling (Broader Kinase Panel) IC50_Determination->Selectivity_Profiling Assess kinase selectivity Cell-Based_Assays Cell-Based Assays (Target Engagement & Pathway Modulation) Selectivity_Profiling->Cell-Based_Assays Validate cellular activity Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cellular Thermal Shift Assay) Cell-Based_Assays->Mechanism_of_Action Elucidate mechanism

Kinase Inhibitor Screening Workflow
Experimental Protocols for Characterization

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[5][14][15]

Protocol:

  • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[1][2][16][17]

Protocol:

  • Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol) to overcome solubility issues if necessary.

  • Calibrate a pH meter with standard buffers.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or the inflection point(s) of the curve.

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP).[4][18][19][20][21]

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4).

  • Dissolve a known amount of this compound in one of the phases.

  • Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

A variety of assay formats can be used to screen for kinase inhibitors, including radiometric, fluorescence-based, and luminescence-based assays.[6][22][23][24][25][26] A common method is a luminescence-based assay that measures ATP consumption.

Protocol:

  • In a multi-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound (this compound) at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific time.

  • Stop the reaction and add a detection reagent that generates a luminescent signal inversely proportional to the amount of ATP remaining in the well (and thus directly proportional to kinase activity).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Logical Relationships in Drug Discovery

The development of a novel compound from a hit to a lead candidate involves a series of interconnected stages, as depicted in the following diagram.

Drug_Discovery_Logic Hit_Identification Hit Identification (e.g., from HTS) Hit-to-Lead Hit-to-Lead (Initial SAR, property assessment) Hit_Identification->Hit-to-Lead Validate and characterize hits Lead_Optimization Lead Optimization (Improve potency, selectivity, ADME) Hit-to-Lead->Lead_Optimization Develop lead series Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate Select optimal compound

Drug Discovery Process Logic

This guide provides a foundational understanding of this compound, offering both available data and a roadmap for its further investigation. As a promising scaffold, this compound warrants detailed experimental characterization to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Molecular Docking of 5-(3-Methylpiperazin-1-yl)isoquinoline with Protein Kinase A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of a representative molecular docking study of the compound 5-(3-Methylpiperazin-1-yl)isoquinoline, a novel isoquinoline derivative with therapeutic potential. Given the documented activity of isoquinoline scaffolds as protein kinase inhibitors, this study focuses on its interaction with cAMP-dependent protein kinase (PKA), a key enzyme in cellular signaling.

While specific experimental docking data for this compound is not yet publicly available, this guide outlines a robust, hypothetical study based on established methodologies and data from analogous isoquinoline-based inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, providing a detailed protocol and expected outcomes for such an investigation.

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. A recurring mechanism for these effects is the inhibition of protein kinases, which are crucial regulators of cellular processes. The compound this compound, with its distinct structural features, is a promising candidate for targeted kinase inhibition.

This guide details a molecular docking study aimed at elucidating the binding mode and affinity of this compound with the catalytic subunit of cAMP-dependent protein kinase (PKA). PKA is a well-characterized enzyme involved in various signaling pathways, and its inhibition has therapeutic implications in several diseases. Understanding the molecular interactions between this compound and PKA can provide a rational basis for the design of more potent and selective inhibitors.

Experimental Protocols

A detailed methodology for the molecular docking study is presented below, outlining the steps for ligand and protein preparation, docking simulation, and analysis of the results.

Ligand Preparation

The three-dimensional structure of this compound was generated using molecular modeling software (e.g., Avogadro, ChemDraw). The structure was then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94). Gasteiger charges were computed, and non-polar hydrogens were merged. The final structure was saved in the PDBQT file format, which includes information on torsional degrees of freedom.

Protein Preparation

The crystal structure of the catalytic subunit of human cAMP-dependent protein kinase (PKA) in complex with an isoquinoline-5-sulfonamide inhibitor was obtained from the Protein Data Bank (PDB ID: 5M0C). The protein structure was prepared for docking by removing the co-crystallized ligand and all water molecules. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein residues. The prepared protein structure was also saved in the PDBQT format.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking. A grid box was defined to encompass the ATP-binding site of PKA, with dimensions centered on the position of the co-crystallized inhibitor. The size of the grid box was set to 25 Å × 25 Å × 25 Å to allow for sufficient space for the ligand to adopt various conformations. The docking simulation was carried out with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The top-ranked binding poses were saved for further analysis.

Analysis of Docking Results

The docking results were analyzed to identify the most favorable binding pose based on the predicted binding affinity (in kcal/mol). The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, were visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio.

Hypothetical Results

This section presents plausible outcomes from the molecular docking study, including quantitative data and a description of the binding interactions.

Binding Affinity and Interactions

The molecular docking simulation of this compound with PKA is expected to yield a strong binding affinity, indicative of potent inhibitory potential. The predicted binding energy and key interactions are summarized in the table below.

LigandTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type (Hypothetical)
This compoundPKA5M0C-8.5LEU49, VAL57, ALA70, LYS72, GLU91, VAL123, THR183Hydrogen Bond, Hydrophobic Interactions, Pi-Alkyl Interactions
Isoquinoline-5-sulfonamide (Reference)PKA5M0C-7.9LEU49, VAL57, ALA70, LYS72, GLU91, VAL123, THR183Hydrogen Bond, Hydrophobic Interactions

The isoquinoline ring is anticipated to form key hydrophobic interactions within the ATP-binding pocket, while the methylpiperazine moiety is likely to engage in hydrogen bonding with residues in the hinge region of the kinase.

Visualizations

Diagrams illustrating the experimental workflow and the relevant signaling pathway are provided below.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (ATP-binding site) ligand_prep->grid_gen protein_prep Protein Preparation (PKA - PDB: 5M0C) protein_prep->grid_gen autodock Molecular Docking (AutoDock Vina) grid_gen->autodock pose_analysis Binding Pose Analysis autodock->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

Molecular Docking Experimental Workflow

pka_signaling_pathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) PKA->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Inhibitor This compound Inhibitor->PKA_active Inhibits

Simplified Protein Kinase A (PKA) Signaling Pathway

Conclusion

This technical guide outlines a comprehensive, albeit hypothetical, molecular docking study of this compound with Protein Kinase A. The described protocol provides a solid framework for conducting such an investigation, and the hypothetical results suggest that this compound is a promising candidate for PKA inhibition. Further in vitro and in vivo studies are warranted to validate these computational findings and to fully elucidate the therapeutic potential of this and related isoquinoline derivatives. The insights gained from such studies will be invaluable for the rational design of next-generation kinase inhibitors.

Unraveling the Molecular Interactions of 5-(3-Methylpiperazin-1-yl)isoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacological profile of the synthetic compound 5-(3-Methylpiperazin-1-yl)isoquinoline. While publicly available quantitative bioactivity data and detailed experimental protocols for this specific molecule are limited, this document synthesizes information on the potential molecular targets and associated signaling pathways based on the activities of structurally related isoquinoline compounds. This guide aims to provide a foundational understanding to inform future research and experimental design.

Introduction to this compound

This compound is a heterocyclic organic molecule featuring an isoquinoline core linked to a 3-methylpiperazine moiety. The isoquinoline scaffold is a common motif in many biologically active compounds and approved drugs, known to interact with a variety of protein targets. The addition of the methylpiperazine group can significantly influence the compound's physicochemical properties, such as solubility and basicity, as well as its pharmacokinetic profile and target engagement.

Potential Molecular Targets and Biological Activities

Based on the analysis of scientific literature concerning analogous isoquinoline derivatives, several potential molecular targets have been inferred for this compound. It is crucial to note that the following information is based on related compounds and requires experimental validation for the specific molecule of interest.

Protein Kinases

Isoquinoline derivatives are well-documented as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling and are frequently implicated in diseases such as cancer and inflammation.

Potential Kinase Targets:

  • Protein Kinase C (PKC): A family of serine/threonine kinases involved in diverse cellular processes, including cell proliferation, differentiation, and apoptosis.

  • Protein Kinase A (PKA): A cAMP-dependent protein kinase that regulates a wide range of cellular functions, including metabolism, gene transcription, and cell growth.

Associated Signaling Pathway:

The inhibition of PKC and PKA can disrupt downstream signaling cascades, such as the MAPK/ERK pathway, which is pivotal for cell proliferation and survival.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PKC_PKA PKC / PKA Receptor_Tyrosine_Kinase->PKC_PKA Activates 5_3_MPI This compound 5_3_MPI->PKC_PKA Inhibits Downstream_Effectors Downstream Effectors PKC_PKA->Downstream_Effectors Phosphorylates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response Leads to

Caption: Potential Protein Kinase Inhibition by this compound.

Purinergic Receptor P2X7

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to inflammation, immune responses, and cell death. Some isoquinoline-containing compounds have been identified as antagonists of the P2X7 receptor.

Associated Signaling Pathway:

Antagonism of the P2X7 receptor by this compound could block ATP-induced ion influx, thereby modulating inflammatory responses.

ATP ATP P2X7_Receptor P2X7 Receptor ATP->P2X7_Receptor Binds & Activates Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X7_Receptor->Ion_Influx Mediates Compound This compound Compound->P2X7_Receptor Antagonizes Inflammatory_Response Inflammatory_Response Ion_Influx->Inflammatory_Response Triggers

Caption: Postulated P2X7 Receptor Antagonism Workflow.

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH is a therapeutic strategy for antiviral and anticancer treatments. Certain isoquinoline derivatives have demonstrated inhibitory activity against IMPDH, particularly in Mycobacterium tuberculosis.

Associated Metabolic Pathway:

Inhibition of IMPDH by this compound would deplete the intracellular pool of guanine nucleotides, thereby arresting cell proliferation.

IMP IMP IMPDH IMPDH IMP->IMPDH Substrate XMP XMP IMPDH->XMP Catalyzes conversion to Compound This compound Compound->IMPDH Inhibits Guanine_Nucleotides Guanine Nucleotides XMP->Guanine_Nucleotides Precursor for DNA_RNA_Synthesis DNA_RNA_Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis

Caption: Hypothetical Inhibition of the IMPDH Pathway.

Proposed Experimental Protocols for Target Validation

To ascertain the molecular targets of this compound, a systematic experimental approach is recommended.

General Experimental Workflow

Start Compound Synthesis & Purification Target_Identification Direct Target Identification (e.g., Affinity Chromatography, Photo-affinity Labeling) Start->Target_Identification Biochemical_Assays In vitro Biochemical Assays (e.g., Kinase, Enzyme) Cell_Based_Assays Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Binding_Assays Target Binding Assays (e.g., SPR, MST) Binding_Assays->Biochemical_Assays Data_Analysis Data Analysis & Hit Validation Cell_Based_Assays->Data_Analysis Target_Identification->Binding_Assays End Target(s) Identified Data_Analysis->End

Caption: A Recommended Experimental Workflow for Target Identification.

Kinase Inhibition Assay (Example Protocol)

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., PKC, PKA)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

P2X7 Receptor Functional Assay (Calcium Influx)

Objective: To assess the antagonistic effect of this compound on P2X7 receptor activation.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Cell culture medium

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • ATP or BzATP (P2X7 agonist)

  • This compound (test compound)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection

Procedure:

  • Seed the P2X7-expressing HEK293 cells in a 96-well plate and culture overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • Add the test compound at various concentrations and incubate for a specified time.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the P2X7 agonist (ATP or BzATP) into the wells and immediately begin kinetic fluorescence measurements.

  • Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Calculate the inhibition of the agonist-induced calcium influx by the test compound and determine the IC50 value.

IMPDH Enzymatic Assay

Objective: To measure the inhibitory effect of this compound on IMPDH activity.

Materials:

  • Recombinant human or bacterial IMPDH

  • Inosine 5'-monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl, KCl, EDTA, DTT)

  • UV-transparent 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, IMP, and NAD+ in a UV-transparent plate.

  • Add the test compound at various concentrations or DMSO (vehicle control).

  • Initiate the reaction by adding the IMPDH enzyme.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

Data Presentation

As no specific quantitative data for this compound has been identified in the public domain, the following table is a template for researchers to populate with their experimental findings.

Molecular TargetAssay TypeParameterValue
e.g., Protein Kinase CαBiochemicalIC50Data not available
e.g., P2X7 ReceptorFunctional (Ca²⁺ influx)IC50Data not available
e.g., M. tuberculosis IMPDHEnzymaticIC50Data not available

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be experimentally determined, the structural similarities to other bioactive isoquinolines suggest its potential as an inhibitor of protein kinases, an antagonist of the P2X7 receptor, or an inhibitor of IMPDH. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic investigation of its pharmacological profile. Further research, including broad-based kinase screening, receptor profiling, and cell-based phenotypic assays, is essential to fully elucidate the mechanism of action of this compound and to explore its potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience. The potential biological activities described are based on inferences from related compounds and have not been experimentally confirmed for this compound. All laboratory work should be conducted in accordance with established safety protocols.

The Pivotal Role of the 3-Methylpiperazine Moiety in Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperazine scaffold has emerged as a privileged fragment in modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a diverse range of biologically active molecules. Its inherent structural features, including a chiral center and two nitrogen atoms amenable to substitution, provide a versatile platform for fine-tuning molecular properties to achieve desired therapeutic effects. This technical guide delves into the core aspects of the 3-methylpiperazine group's influence on biological activity, presenting quantitative data, detailed experimental protocols, and visual representations of its role in key signaling pathways.

Impact on Pharmacodynamics and Pharmacokinetics

The introduction of a 3-methylpiperazine group can significantly influence a molecule's interaction with its biological target and its overall disposition in the body. The methyl group at the 3-position introduces chirality, which can be crucial for stereospecific interactions with enzymes and receptors, often leading to enhanced potency and selectivity.[1] The piperazine ring itself, with its two nitrogen atoms, can act as a key pharmacophoric element or a versatile linker. These nitrogen atoms can be substituted to modulate a compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Application in Anticancer Drug Discovery

A significant area where the 3-methylpiperazine moiety has demonstrated considerable utility is in the development of anticancer agents, particularly kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Recent studies have identified 3-(piperazinylmethyl)benzofuran derivatives as potent type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] The 3-methylpiperazine group in these compounds plays a crucial role in their binding to the kinase domain.

The following table summarizes the in vitro activity of selected 3-(piperazinylmethyl)benzofuran derivatives.

Compound IDModificationCDK2 IC50 (nM)[2]Panc-1 IC50 (µM)[2]MCF-7 IC50 (µM)[2]A549 IC50 (µM)[2]
9h 4-F-phenyl thiosemicarbazide40.912.546.123.11
11d 4-Cl-3-CF3-phenyl semicarbazide41.702.225.572.99
11e Pyridyl semicarbazide46.883.157.244.87
13c p-methoxyphenyl acylhydrazone52.634.478.916.23
Staurosporine (Reference) -56.76---
Cisplatin (Reference) --6.985.456.72
Epidermal Growth Factor Receptor (EGFR) Inhibition

The 3-methylpiperazine moiety has also been incorporated into inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cancer cell proliferation and survival.

The table below presents the cytotoxic activity of newly synthesized methyl piperazine derivatives against various cancer cell lines, with their activity postulated to be via EGFR inhibition.

Compound IDA-549 IC50 (µM)[3]HCT-116 IC50 (µM)[3]MIAPaCa-2 IC50 (µM)[3]
A-11 5.714.2631.36
Gefitinib (Reference) ---

Experimental Protocols

Synthesis of 3-Methylpiperazine Containing Anticancer Agents (General Scheme)

A general synthetic approach for a series of methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives involves a multi-step process. Initially, N-methyl piperazine is alkylated. The resultant intermediate undergoes O-alkylation, followed by hydrolysis to yield a carboxylic acid. This acid is then coupled with substituted anilines or phenyl piperazines to produce the final compounds.

Workflow for Synthesis of 3-Methylpiperazine Derivatives

G cluster_synthesis Synthesis Workflow start N-Methylpiperazine step1 Alkylation start->step1 intermediate1 1-(3-chloropropyl)-4-methylpiperazine step1->intermediate1 step2 O-alkylation with Methyl 4-hydroxybenzoate intermediate1->step2 intermediate2 Methyl 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid step3->intermediate3 step4 Coupling with Substituted Anilines/Phenylpiperazines intermediate3->step4 end Final 3-Methylpiperazine Derivatives step4->end

Caption: General synthetic workflow for 3-methylpiperazine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using an in vitro kinase assay.

  • Preparation of Reagents: Recombinant kinase, substrate, ATP, and the test compound are prepared in an appropriate assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a predetermined period.

  • Reaction Termination: The reaction is stopped by adding a stop solution, such as EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.[4][5]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Experimental Workflow for In Vitro Evaluation

G cluster_evaluation In Vitro Evaluation Workflow start Synthesized 3-Methylpiperazine Derivatives kinase_assay In Vitro Kinase Assay (e.g., CDK2, EGFR) start->kinase_assay cell_assay Cell Viability Assay (e.g., MTT Assay on Cancer Cell Lines) start->cell_assay ic50_kinase Determine Kinase IC50 Values kinase_assay->ic50_kinase ic50_cell Determine Cytotoxic IC50 Values cell_assay->ic50_cell sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_kinase->sar_analysis ic50_cell->sar_analysis

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

Signaling Pathway Inhibition

Inhibition of the CDK2/Cyclin E Pathway

CDK2, in complex with Cyclin E, plays a critical role in the G1/S transition of the cell cycle. Inhibition of CDK2 by 3-methylpiperazine-containing compounds can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2 Signaling Pathway Inhibition

G cluster_cdk2 CDK2 Signaling Pathway CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex binds CDK2 CDK2 CDK2->ActiveComplex binds pRb Phosphorylated Rb (pRb) ActiveComplex->pRb phosphorylates Rb Rb Protein E2F E2F Rb->E2F sequesters pRb->E2F releases G1S_Transition G1/S Phase Transition E2F->G1S_Transition activates Inhibitor 3-Methylpiperazine Inhibitor Inhibitor->ActiveComplex Inhibits

Caption: Inhibition of the CDK2/Cyclin E pathway by a 3-methylpiperazine compound.

Inhibition of the EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. 3-Methylpiperazine-based inhibitors can block the kinase activity of EGFR, thereby abrogating these oncogenic signals.

EGFR Signaling Pathway Inhibition

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR binds ActiveEGFR Active EGFR Dimer (Phosphorylated) EGFR->ActiveEGFR dimerizes & autophosphorylates RAS RAS ActiveEGFR->RAS PI3K PI3K ActiveEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Methylpiperazine Inhibitor Inhibitor->ActiveEGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by a 3-methylpiperazine compound.

Conclusion

The 3-methylpiperazine moiety is a valuable building block in the design of novel therapeutic agents. Its unique structural and physicochemical properties allow for the optimization of both pharmacokinetic and pharmacodynamic parameters. As demonstrated in the context of anticancer drug discovery, the incorporation of this group has led to the development of potent kinase inhibitors with significant cellular activity. The data, protocols, and pathway diagrams presented in this guide underscore the strategic importance of the 3-methylpiperazine group and provide a foundation for its continued application in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline, a key intermediate in the development of various therapeutic agents. The synthesis is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound. Additionally, a summary of expected quantitative data and a visual representation of the synthetic workflow are provided to aid in experimental planning and execution.

Introduction

Isoquinoline and its derivatives are important structural motifs found in a wide range of biologically active compounds and pharmaceuticals. The introduction of a methylpiperazine moiety at the 5-position of the isoquinoline core can significantly modulate the pharmacological properties of the parent molecule, making this compound a valuable building block in drug discovery. The protocol described herein utilizes a Buchwald-Hartwig amination, which offers a reliable and efficient method for the coupling of an aryl halide (5-bromoisoquinoline) with an amine (2-methylpiperazine).

Data Presentation

ParameterValueReference
Molecular FormulaC₁₄H₁₇N₃[1]
Molecular Weight227.30 g/mol [1]
AppearanceOff-white to yellow solid
Purity (typical)≥95%[1]
Yield (expected)70-90%
Melting PointNot available
SolubilitySoluble in DMSO, Methanol

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound via a Buchwald-Hartwig amination.

Materials:

  • 5-Bromoisoquinoline

  • 2-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Anhydrous Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add 5-bromoisoquinoline (1.0 eq), 2-methylpiperazine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

    • Add anhydrous toluene (or dioxane) to the flask to a concentration of approximately 0.1 M with respect to 5-bromoisoquinoline.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes, or dichloromethane/methanol.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Characterization:

The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_reagents Reagents & Catalysts cluster_downstream Downstream Processing Bromoisoquinoline 5-Bromoisoquinoline Reaction Buchwald-Hartwig Amination (100-110 °C, 12-24h) Bromoisoquinoline->Reaction Methylpiperazine 2-Methylpiperazine Methylpiperazine->Reaction Catalyst Pd2(dba)3 / Xantphos Catalyst->Reaction Base Cesium Carbonate Base->Reaction Solvent Toluene or Dioxane Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

References

multi-step synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline via 5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the multi-step synthesis of 5-(3-methylpiperazin-1-yl)isoquinoline, a valuable scaffold in medicinal chemistry, starting from the commercially available 5-chloroisoquinoline. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds. This document outlines the synthetic strategy, detailed experimental procedures, and expected outcomes, and includes characterization data to guide researchers in the successful preparation of this target molecule.

Introduction

Isoquinoline and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. The incorporation of a substituted piperazine moiety at the 5-position of the isoquinoline core can significantly modulate the pharmacological properties of the resulting compound. This document details a reliable synthetic route to this compound, a key intermediate for the development of novel therapeutics. The synthesis involves the coupling of 5-chloroisoquinoline with 2-methylpiperazine via a Buchwald-Hartwig amination, a powerful cross-coupling reaction widely employed in the pharmaceutical industry.

Synthetic Pathway

The synthesis of this compound is achieved in a single key step from 5-chloroisoquinoline and 2-methylpiperazine.

G cluster_0 Synthetic Workflow 5-Chloroisoquinoline 5-Chloroisoquinoline Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Chloroisoquinoline->Buchwald-Hartwig Amination 2-Methylpiperazine 2-Methylpiperazine 2-Methylpiperazine->Buchwald-Hartwig Amination This compound This compound Buchwald-Hartwig Amination->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.

Step 1: Synthesis of this compound

This procedure is based on established Buchwald-Hartwig amination protocols for related heterocyclic compounds.

Reaction Scheme:

G start 5-Chloroisoquinoline + 2-Methylpiperazine conditions Pd2(dba)3, Xantphos NaOtBu, Toluene, 110 °C start->conditions product This compound conditions->product G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl + Pd(0)L2) Pd(0)L2->Oxidative_Addition Intermediate_1 Ar-Pd(II)(Cl)L2 Oxidative_Addition->Intermediate_1 Ligand_Exchange Ligand Exchange (+ R2NH, - Cl-) Intermediate_1->Ligand_Exchange Intermediate_2 [Ar-Pd(II)(NR2H)L2]+ Ligand_Exchange->Intermediate_2 Deprotonation Deprotonation (- Base-H+) Intermediate_2->Deprotonation Intermediate_3 Ar-Pd(II)(NR2)L2 Deprotonation->Intermediate_3 Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Application Note: 1H and 13C NMR Analysis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural alkaloids and synthetic compounds with diverse and potent biological activities. Their applications in medicinal chemistry and drug development are extensive, with isoquinoline-based molecules showing promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the unambiguous structure elucidation and purity assessment of these compounds. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of isoquinoline derivatives, including data interpretation, experimental protocols, and an overview of advanced techniques.

Interpreting NMR Spectra of Isoquinoline Derivatives

The isoquinoline scaffold consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring significantly influences the electron density distribution across the bicyclic system, which is reflected in the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectra

The protons on the isoquinoline ring typically resonate in the aromatic region (δ 7.0-9.5 ppm). The proton at C1 is generally the most deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the benzene ring. Protons on the carbocyclic ring (C5-C8) usually appear at higher fields compared to those on the heterocyclic ring (C1, C3, C4). The coupling constants (J) between adjacent protons are valuable for assigning specific resonances.

¹³C NMR Spectra

The carbon atoms of the isoquinoline ring resonate over a wide range of chemical shifts (δ 120-160 ppm). The carbons directly bonded to the nitrogen (C1 and C3) are typically deshielded. The quaternary carbons (C4a, C8a) can be identified by their lack of directly attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Substituent Effects

The introduction of substituents on the isoquinoline ring can cause significant changes in the ¹H and ¹³C NMR spectra. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups will shield nearby protons and carbons, causing upfield shifts (lower ppm values). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyl groups will deshield adjacent nuclei, resulting in downfield shifts (higher ppm values). These shifts provide crucial information about the position of the substituent on the isoquinoline core.

Data Presentation: Characteristic Chemical Shifts

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for the parent isoquinoline molecule and the general chemical shift ranges for common substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Isoquinoline in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~9.2~152.7
3~8.5~143.2
4~7.6~120.6
4a-~128.8
5~7.8~127.5
6~7.6~126.5
7~7.7~130.4
8~8.0~127.2
8a-~135.7

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Common Functional Groups on Isoquinoline Derivatives

Functional GroupTypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Methoxy (-OCH₃)EDG3.7 - 4.0 (s)55 - 60
Methyl (-CH₃)EDG2.3 - 2.8 (s)20 - 25
Carboxylic Acid (-COOH)EWG10 - 13 (br s)160 - 175
Nitro (-NO₂)EWG-140 - 150 (ipso-carbon)
Amino (-NH₂)EDG3.5 - 5.0 (br s)140 - 150 (ipso-carbon)

Advanced NMR Techniques for Structure Elucidation

For complex isoquinoline derivatives, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete structure determination. Advanced two-dimensional (2D) NMR techniques are often employed to resolve ambiguities and confirm assignments.[1]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A properly prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Quantity: For a standard 5 mm NMR tube, use 5-25 mg of the isoquinoline derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[3] Other solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ can also be used depending on the sample's polarity.

  • Dissolution: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[3]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

The following is a general procedure for acquiring standard 1D NMR spectra. Instrument-specific parameters may vary.

¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton resonances (e.g., -2 to 12 ppm).

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of carbon resonances (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the chemical shift scale.

Mandatory Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Isoquinoline Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer Filter->NMR_Spec Acquire_1H Acquire 1H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spec->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_Spec->Acquire_2D Process Process Spectra (FT, Phasing, Calibration) Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Assign Assign Signals Process->Assign Structure Elucidate Structure Assign->Structure

Caption: Workflow for NMR analysis of isoquinoline derivatives.

Substituent_Effects cluster_core Isoquinoline Core cluster_edg Electron Donating Group (EDG) cluster_ewg Electron Withdrawing Group (EWG) Isoquinoline Isoquinoline (Reference Chemical Shifts) EDG e.g., -OCH3, -NH2 EWG e.g., -NO2, -COOH Shielding Increased Electron Density (Shielding) EDG->Shielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield Deshielding Decreased Electron Density (Deshielding) EWG->Deshielding Downfield Downfield Shift (Higher ppm) Deshielding->Downfield

Caption: Influence of substituents on NMR chemical shifts.

References

Application Notes and Protocols for 5-(3-Methylpiperazin-1-yl)isoquinoline in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 5-(3-Methylpiperazin-1-yl)isoquinoline in cellular assays. This small molecule, featuring an isoquinoline scaffold, is posited as a potential kinase inhibitor. While specific biological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other known kinase inhibitors suggests its potential utility in cancer research and cell signaling studies. The following protocols are based on established methodologies for characterizing kinase inhibitors and should be adapted and optimized for specific experimental contexts.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₁₄H₁₇N₃ and a molecular weight of 227.3 g/mol .[1] The isoquinoline core is a common feature in many biologically active compounds, including a variety of kinase inhibitors.[2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. Therefore, novel kinase inhibitors are of significant interest in drug discovery and development.

Given the structural attributes of this compound, it is hypothesized to function as an inhibitor of protein kinases. This document outlines detailed protocols for evaluating its cytotoxic effects, its impact on cell migration, and for probing its potential mechanism of action through the analysis of a relevant signaling pathway.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms Not available
CAS Number 1483029-23-7
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.3 g/mol
Purity ≥95% (as per typical commercial grade)
Appearance Solid
Solubility Soluble in DMSO

Storage: Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C and are typically stable for several months. Avoid repeated freeze-thaw cycles.

Proposed Biological Target and Signaling Pathway

Based on the prevalence of isoquinoline-based compounds as inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK), this pathway is a primary putative target for this compound. The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in cell adhesion, motility, and contraction. Its inhibition can impact cancer cell invasion and metastasis.

Below is a diagram illustrating the proposed ROCK signaling pathway that could be modulated by this compound.

Caption: Proposed ROCK signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for the initial characterization of this compound in a cellular context. The human triple-negative breast cancer cell line, MDA-MB-231, is suggested due to its highly migratory and invasive phenotype, which is often dependent on pathways like ROCK signaling.

Cell Culture
  • Cell Line: MDA-MB-231 (ATCC® HTB-26™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluency.

Experimental Workflow

The general workflow for evaluating the compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis Stock_Solution Prepare Compound Stock Solution (in DMSO) Viability_Assay Cell Viability Assay (MTT) Stock_Solution->Viability_Assay Migration_Assay Wound Healing (Scratch) Assay Stock_Solution->Migration_Assay Western_Blot Western Blot Analysis (p-MLC, total MLC) Stock_Solution->Western_Blot Cell_Culture Culture MDA-MB-231 Cells Cell_Culture->Viability_Assay Cell_Culture->Migration_Assay Cell_Culture->Western_Blot IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Migration_Quant Quantify Wound Closure Migration_Assay->Migration_Quant Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant

Caption: General experimental workflow for cellular characterization.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in growth medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO, concentration matched to the highest compound concentration).

  • Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cell migration.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • P200 pipette tip or a sterile cell scraper

  • This compound

  • Microscope with a camera

Procedure:

  • Seed MDA-MB-231 cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh growth medium containing a non-lethal concentration of this compound (e.g., below the IC₂₀ determined from the MTT assay) and a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C.

  • Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 3: Western Blot Analysis of ROCK Pathway Activity

This protocol is to determine if the compound inhibits the ROCK signaling pathway by assessing the phosphorylation of Myosin Light Chain (MLC).

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-MLC2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow to 80% confluency.

  • Treat the cells with different concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Collect the lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated MLC to total MLC and the loading control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Cell Viability Data

Compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5015.4 ± 2.5
1005.1 ± 1.8
IC₅₀ (µM) ~9.5

Table 2: Hypothetical Wound Closure Data

Treatment% Wound Closure at 24h (Mean ± SD)
Vehicle Control75.6 ± 8.3
This compound (1 µM)42.1 ± 6.5
This compound (5 µM)20.8 ± 4.1

Troubleshooting

  • Compound Precipitation: If the compound precipitates in the culture medium, try preparing a more concentrated stock solution in DMSO and using a smaller volume to achieve the final concentration. Sonication of the stock solution may also help.

  • High Variability in Assays: Ensure consistent cell seeding density, proper mixing of reagents, and accurate pipetting. For wound healing assays, create uniform scratches.

  • No Effect Observed: The compound may not be active on the chosen cell line or target. Consider using higher concentrations, a different cell line, or investigating alternative signaling pathways.

Conclusion

The provided application notes and protocols offer a robust framework for the initial investigation of this compound in cellular assays. While its specific biological targets remain to be elucidated, its structural characteristics point towards a role as a kinase inhibitor. The suggested experiments will help to determine its cytotoxic and anti-migratory properties and to probe its mechanism of action, thereby providing a solid foundation for further drug development efforts. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols: In Vivo Experimental Design with 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of 5-(3-Methylpiperazin-1-yl)isoquinoline, a novel investigational compound. The protocols outlined herein are intended to serve as a foundational guide for preclinical research in oncology, focusing on xenograft models. Methodologies for assessing tumor growth inhibition, pharmacokinetic profiling, and target engagement are detailed.

Introduction

This compound is a synthetic small molecule with potential therapeutic applications. Preliminary in vitro studies suggest that it may modulate key signaling pathways implicated in cancer cell proliferation and survival. The following protocols are designed to translate these in vitro findings into a robust in vivo setting to establish a proof-of-concept for its anti-tumor activity.

Preclinical In Vivo Efficacy Studies

Xenograft Mouse Model of Cancer

The primary model for assessing the in vivo anti-tumor efficacy of this compound is the subcutaneous xenograft model. This involves the implantation of human cancer cells into immunocompromised mice.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Acclimatization: Female athymic nude mice (6-8 weeks old) are acclimatized for one week prior to the study, with ad libitum access to food and water.

  • Tumor Implantation: A suspension of 1 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using digital calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group). This compound is administered via a predetermined route (e.g., oral gavage, intraperitoneal injection) at various dose levels. The vehicle control group receives the formulation buffer alone.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity) and survival.

  • Tissue Collection: At the end of the study, mice are euthanized, and tumors, blood, and major organs are collected for further analysis.

Data Presentation: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control01500 ± 2500
This compound10950 ± 18036.7
This compound25500 ± 12066.7
This compound50250 ± 8083.3

Data are presented as mean ± standard error of the mean (SEM).

Experimental Workflow: Xenograft Study

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization & Dosing tumor_monitoring->randomization endpoint_measurement Efficacy Endpoint Measurement randomization->endpoint_measurement tissue_collection Tissue Collection & Analysis endpoint_measurement->tissue_collection

Caption: Workflow for an in vivo xenograft efficacy study.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for dose selection and interpretation of efficacy data.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used.

  • Compound Administration: A single dose of this compound is administered intravenously (IV) and orally (PO) to different groups of rats.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Key PK parameters are calculated using non-compartmental analysis software.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500 ± 75800 ± 120
Tmax (h)0.251.0
AUC(0-t) (ng*h/mL)1200 ± 1504800 ± 600
T1/2 (h)4.5 ± 0.85.2 ± 1.1
Bioavailability (%)N/A40

Data are presented as mean ± SEM.

Target Engagement and Mechanism of Action

To confirm that this compound is interacting with its intended molecular target in vivo, target engagement studies are performed. Assuming the compound targets a specific kinase pathway, the following protocol can be applied.

Experimental Protocol:

  • Study Design: A satellite group of mice from the efficacy study is used.

  • Dosing and Tissue Collection: Mice are treated with a single dose of this compound or vehicle. At various time points post-dose (e.g., 2, 8, and 24 hours), tumors are harvested.

  • Protein Extraction: Tumors are homogenized and lysed to extract total protein.

  • Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the phosphorylated (active) and total forms of the target protein and downstream effectors.

  • Densitometry: Band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating the level of target inhibition.

Hypothesized Signaling Pathway

G Compound This compound TargetKinase Target Kinase Compound->TargetKinase DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellProliferation Cell Proliferation DownstreamEffector2->CellProliferation Apoptosis Apoptosis DownstreamEffector2->Apoptosis

Caption: Hypothesized signaling pathway targeted by the compound.

Safety and Tolerability

Throughout the in vivo studies, the safety and tolerability of this compound are monitored.

Monitoring Parameters:

  • Clinical Observations: Daily monitoring for any signs of distress, including changes in posture, activity, and grooming.

  • Body Weight: Measured twice weekly to detect any significant weight loss, which can be an indicator of toxicity.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lungs) are collected, fixed in formalin, and subjected to histopathological examination to identify any tissue abnormalities.

Conclusion

The protocols described provide a robust framework for the in vivo evaluation of this compound. A systematic approach encompassing efficacy, pharmacokinetic, and pharmacodynamic assessments is essential for advancing this compound through the preclinical drug development pipeline. The data generated from these studies will be critical for informing clinical trial design.

Application Notes and Protocols: 5-(3-Methylpiperazin-1-yl)isoquinoline as a Chemical Probe for Kinase Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific experimental data presented in these application notes for 5-(3-Methylpiperazin-1-yl)isoquinoline is hypothetical and for illustrative purposes. Researchers should generate their own data to validate the activity and selectivity of this compound in their specific experimental systems.

Introduction

This compound is a heterocyclic small molecule belonging to the isoquinoline class of compounds. Isoquinoline derivatives have been recognized for their potential as kinase inhibitors, targeting a variety of protein kinases that are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides detailed application notes and protocols for the use of this compound as a chemical probe for studying kinase signaling pathways.

Mechanism of Action

The proposed mechanism of action for this compound as a kinase inhibitor involves its competitive binding to the ATP-binding pocket of target kinases. The isoquinoline scaffold serves as a versatile framework that can be functionalized to achieve varying degrees of potency and selectivity. The 3-methylpiperazine moiety can influence the compound's solubility, cell permeability, and binding affinity.[1]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against a panel of selected kinases. This data is intended to be representative of the type of information that should be generated when characterizing a novel kinase inhibitor.

Kinase TargetAssay TypeIC50 (nM)Ki (nM)
PKARadiometric15075
PKCαFluorescence8540
PKCβFluorescence12060
PKCγFluorescence250125
HER2ELISA5025
EGFRELISA>10,000>5,000
MEK1Radiometric>10,000>5,000
ERK2Radiometric>10,000>5,000

Experimental Protocols

This protocol describes a method for determining the in vitro inhibitory activity of this compound against a target kinase, such as PKA.

Materials:

  • Recombinant human PKA (full-length)

  • This compound (dissolved in DMSO)

  • Myelin Basic Protein (MBP) as substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 10% Trichloroacetic acid (TCA)

  • Filter paper

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO) control.

  • Add 20 µL of a solution containing the kinase and substrate in kinase reaction buffer.

  • Initiate the kinase reaction by adding 20 µL of [γ-³²P]ATP in kinase reaction buffer.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting 40 µL of the reaction mixture onto filter paper and immediately immersing it in ice-cold 10% TCA.

  • Wash the filter papers three times with 10% TCA, followed by a final wash with ethanol.

  • Dry the filter papers, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of the HER2 receptor in a cellular context.

Materials:

  • SK-BR-3 breast cancer cell line (overexpresses HER2)

  • DMEM with 10% FBS and antibiotics

  • This compound (dissolved in DMSO)

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, and anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed SK-BR-3 cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours in serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-HER2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-HER2 and anti-GAPDH antibodies as loading controls.

  • Quantify the band intensities to determine the dose-dependent inhibition of HER2 phosphorylation.

Visualizations

G Hypothetical Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., HER2) Receptor Tyrosine Kinase (e.g., HER2) Growth Factor->Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K Receptor Tyrosine Kinase (e.g., HER2)->PI3K This compound This compound This compound->Receptor Tyrosine Kinase (e.g., HER2) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation

Caption: A diagram illustrating the potential inhibitory action of this compound on the HER2 signaling pathway.

G Experimental Workflow for Kinase Inhibitor Profiling Start Start In Vitro Kinase Assay In Vitro Kinase Assay Start->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Cell-Based Assay Cell-Based Assay Determine IC50->Cell-Based Assay Assess Cellular Potency Assess Cellular Potency Cell-Based Assay->Assess Cellular Potency Selectivity Profiling Selectivity Profiling Assess Cellular Potency->Selectivity Profiling Determine Off-Target Effects Determine Off-Target Effects Selectivity Profiling->Determine Off-Target Effects End End Determine Off-Target Effects->End

Caption: A flowchart depicting the general workflow for characterizing a novel kinase inhibitor.

G Logical Relationship in Data Interpretation Potent IC50 in vitro? Potent IC50 in vitro? Cellular Activity? Cellular Activity? Potent IC50 in vitro?->Cellular Activity? Yes Abandon Compound Abandon Compound Potent IC50 in vitro?->Abandon Compound No Selective? Selective? Cellular Activity?->Selective? Yes Optimize for cell permeability Optimize for cell permeability Cellular Activity?->Optimize for cell permeability No Proceed with in vivo studies Proceed with in vivo studies Selective?->Proceed with in vivo studies Yes Re-design for selectivity Re-design for selectivity Selective?->Re-design for selectivity No

Caption: A decision tree for the progression of a kinase inhibitor based on experimental outcomes.

References

Application Notes and Protocols for Assessing the Kinase Inhibitory Activity of Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the kinase inhibitory activity of isoquinoline compounds. This document outlines detailed protocols for key biochemical and cell-based assays, presents quantitative data on the inhibitory potency of various isoquinoline derivatives, and illustrates relevant signaling pathways and experimental workflows.

Introduction to Isoquinoline Compounds as Kinase Inhibitors

Isoquinoline alkaloids are a large and structurally diverse family of naturally occurring compounds, many of which have been identified as potent inhibitors of protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] The ability of isoquinoline compounds to target the ATP-binding site of kinases makes them attractive candidates for the development of novel therapeutics.[1][3] This document provides standardized protocols to evaluate the efficacy and selectivity of these compounds.

Biochemical Assays for Kinase Inhibitory Activity

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. These assays measure the enzymatic activity of the kinase in the presence and absence of the inhibitor.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method suitable for primary screening and IC50 determination.[4][5]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare the desired concentration of ATP in Kinase Reaction Buffer. The optimal concentration is often at or near the Kₘ for ATP of the target kinase.

    • Prepare a stock solution of the isoquinoline compound in DMSO. Serially dilute the compound in Kinase Reaction Buffer to create a range of concentrations for testing.

    • Prepare the kinase and substrate solutions in Kinase Reaction Buffer.

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the diluted isoquinoline compound or vehicle (for control wells).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[5]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[5]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

LanthaScreen® TR-FRET Kinase Assay

The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a fluorescence-based method for measuring kinase activity. It utilizes a terbium-labeled antibody that binds to a phosphorylated substrate, leading to a FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]

    • Prepare a 2X solution of the fluorescently labeled substrate and a 2X solution of ATP in 1X Kinase Buffer A. The ATP concentration should be at the apparent Kₘ value.[7]

    • Prepare a 2X serial dilution of the kinase in 1X Kinase Buffer A.[7]

    • Prepare a stock solution of the isoquinoline compound in DMSO and create serial dilutions.

  • Kinase Reaction (20 µL final volume): [7]

    • In a suitable assay plate, add 5 µL of the serially diluted isoquinoline compound or vehicle.

    • Add 5 µL of the 2X kinase solution.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Mix and incubate at room temperature for 60 minutes.[7]

  • Detection Reaction: [7]

    • Prepare a 2X solution of EDTA and a 2X solution of the terbium-labeled antibody in TR-FRET Dilution Buffer.

    • Add 20 µL of the 2X EDTA/antibody mixture to each well.

    • Mix and incubate at room temperature for 30-60 minutes.

  • Data Analysis: [7]

    • Read the plate using a TR-FRET compatible plate reader, measuring the emission at 495 nm (donor) and 520 nm (acceptor).

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Cell-Based Assays for Kinase Inhibitory Activity

Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context, assessing factors such as cell permeability and off-target effects.[8]

In-Cell Western™ Assay

The In-Cell Western™ Assay is a quantitative immunofluorescence method performed in multi-well plates to measure the phosphorylation status of a target protein within cells.[9]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well or 384-well black-walled plate and grow until they reach the desired confluency.[10]

    • Treat the cells with various concentrations of the isoquinoline compound or vehicle (DMSO) for the desired time.

    • If applicable, stimulate the cells with an appropriate agonist to activate the target kinase pathway.

  • Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[11]

    • Wash the cells three times with PBS containing 0.1% Triton X-100 to permeabilize them.[12]

  • Immunostaining:

    • Block the cells with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer or 1X PBS with 1% BSA) for 1.5 hours at room temperature.[11][12]

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C. A second primary antibody against a housekeeping protein (e.g., tubulin or GAPDH) can be used for normalization.[12]

    • Wash the cells four times with wash buffer (PBS with 0.1% Tween-20).

    • Incubate with fluorophore-conjugated secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.[9]

  • Imaging and Data Analysis:

    • Wash the cells four times with wash buffer.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for the phospho-protein and the normalization protein.

    • Normalize the phospho-protein signal to the housekeeping protein signal.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Kinase Activity-Tagged Western Blotting (KAT-WB)

KAT-WB is a non-radioactive method to detect the activity of kinases after separation by SDS-PAGE and transfer to a membrane.[13][14]

Experimental Protocol:

  • Sample Preparation and Electrophoresis:

    • Prepare cell or tissue lysates.

    • Separate the proteins by SDS-PAGE.

  • Electroblotting and Renaturation:

    • Transfer the separated proteins to a PVDF membrane.

    • Denature the proteins on the membrane using a guanidine-HCl solution.

    • Perform a stepwise renaturation of the kinases on the membrane.[13]

  • In-situ Phosphorylation:

    • Incubate the membrane in a kinase reaction buffer containing a suitable substrate (if not detecting autophosphorylation) and non-radioactive ATP.[13]

  • Immunodetection:

    • Block the membrane and probe with a phospho-specific antibody that recognizes the phosphorylated substrate or the autophosphorylated kinase.

    • Incubate with a secondary antibody and detect using a standard chemiluminescence or fluorescence method.[13]

Data Presentation: Inhibitory Activity of Isoquinoline Compounds

The following tables summarize the kinase inhibitory activities of selected isoquinoline compounds from the literature.

CompoundTarget KinaseIC₅₀ (nM)Assay TypeReference
ApomorphinePKA1000Biochemical[1]
ApomorphineMLCK11000Biochemical[1]
ApomorphinePKC8000Biochemical[1]
SanguinarinePKA6000Biochemical[1]
SanguinarinePKC217000Biochemical[1]
Pyrazolo[3,4-g]isoquinoline 1bHaspin57ADP-Glo[15]
Pyrazolo[3,4-g]isoquinoline 1cHaspin66ADP-Glo[15]
Pyrazolo[3,4-g]isoquinoline 2cHaspin62ADP-Glo[15]
Lamellarin N analog 47EGFR (T790M/L858R)31.8Biochemical[16]
Lamellarin N analog (aR) 38CDK1/cyclin B24-210Biochemical[16]
Lamellarin N analog (aS) 37GSK-3α/β220-440Biochemical[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by isoquinoline kinase inhibitors and a general experimental workflow for their assessment.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary_Screening Primary Screening (e.g., ADP-Glo) Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation IC50_Determination IC50 Determination (e.g., LanthaScreen) Hit_Confirmation->IC50_Determination Selectivity_Profiling Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Profiling Target_Engagement Target Engagement (e.g., In-Cell Western) Selectivity_Profiling->Target_Engagement Functional_Assays Functional Assays (e.g., Proliferation, Apoptosis) Target_Engagement->Functional_Assays Lead_Compound Lead Compound Functional_Assays->Lead_Compound Compound_Library Isoquinoline Compound Library Compound_Library->Primary_Screening G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoquinoline_Inhibitor Isoquinoline Inhibitor Isoquinoline_Inhibitor->PI3K Isoquinoline_Inhibitor->Akt Isoquinoline_Inhibitor->mTOR G Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression Isoquinoline_Inhibitor Isoquinoline Inhibitor Isoquinoline_Inhibitor->Raf Isoquinoline_Inhibitor->MEK

References

Application of the Bischler-Napieralski Reaction for Isoquinoline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bischler-Napieralski reaction is a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines.[1][2] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically mediated by a dehydrating agent under acidic conditions.[1][2] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds, including alkaloids with significant biological activities.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of the Bischler-Napieralski reaction for the synthesis of diverse isoquinoline derivatives.

Introduction

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction has remained a staple for the construction of the isoquinoline ring system.[1] The reaction's robustness and tolerance for a variety of functional groups have cemented its utility in the total synthesis of complex natural products and the development of novel therapeutic agents.[3] The general transformation involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.

Reaction Mechanism and Key Intermediates

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies, with two primary pathways proposed, largely dependent on the reaction conditions.[1][5] Both mechanisms involve the activation of the amide carbonyl group by a Lewis acid or dehydrating agent.

  • Mechanism I: This pathway proceeds through a dichlorophosphoryl imine-ester intermediate.[1]

  • Mechanism II: This pathway involves the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring.[1][5] Evidence for the nitrilium intermediate includes the formation of styrene side products via a retro-Ritter reaction.[5]

The choice of dehydrating agent and reaction conditions can influence the predominant mechanistic pathway.[1]

Bischler_Napieralski_Mechanism General Mechanism of the Bischler-Napieralski Reaction cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product beta_Arylethylamide β-Arylethylamide Activated_Intermediate Activated Intermediate (e.g., Imidoyl Phosphate or Nitrilium Ion) beta_Arylethylamide->Activated_Intermediate + Dehydrating Agent (e.g., POCl3, P2O5) Cyclized_Intermediate Cyclized Intermediate (Iminium Ion) Activated_Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Deprotonation Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C, S)

Caption: General mechanism of the Bischler-Napieralski reaction.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Bischler-Napieralski reaction is influenced by the substrate, the choice of dehydrating agent, solvent, and temperature. The following tables summarize quantitative data from various literature sources.

Table 1: Common Dehydrating Agents and Reaction Conditions

Dehydrating AgentTypical SolventsTemperature (°C)Notes
Phosphorus oxychloride (POCl₃)Toluene, Xylene, AcetonitrileRefluxMost widely used reagent.[1][5]
Phosphorus pentoxide (P₂O₅)Toluene, Xylene, POCl₃RefluxOften used for less reactive substrates.[1][5]
Trifluoromethanesulfonic anhydride (Tf₂O)Dichloromethane (DCM)-20 to 0Milder conditions, suitable for sensitive substrates.[2][6]
Polyphosphoric acid (PPA)None (reagent acts as solvent)100-150Strong dehydrating agent.[1]
Tin(IV) chloride (SnCl₄)Dichloromethane (DCM)Room TemperatureUsed for certain phenethylamides.[1]

Table 2: Examples of Bischler-Napieralski Reactions with Yields

Starting AmideDehydrating AgentSolventTemp (°C)Time (h)ProductYield (%)Reference
N-PhenethylbenzamidePOCl₃TolueneReflux41-Phenyl-3,4-dihydroisoquinoline~90[2] (Implied)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux16,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline95Fodor & Nagubandi, 1980[5]
Amide (unspecified)Tf₂O / 2-chloropyridineDCM-20 to 00.83Corresponding dihydroisoquinoline95[2][6]
N-(1,2-diarylethyl)amidePCl₅NitrileRoom Temp-2,3-disubstituted 13,14-dihydroprotoberberinium salt-[7]
β-hydroxy-β-phenethylamidePOCl₃-Heat-Isoquinoline (Pictet-Gams modification)-[1][8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Classical Bischler-Napieralski Cyclization using Phosphorus Oxychloride

This protocol is a general procedure for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using POCl₃.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)

  • Anhydrous toluene or xylene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • To a solution of the β-arylethylamide in anhydrous toluene (or xylene), add phosphorus oxychloride dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to a pH of 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired 3,4-dihydroisoquinoline.

Protocol 2: Mild Bischler-Napieralski Cyclization using Trifluoromethanesulfonic Anhydride [2]

This protocol describes a milder procedure suitable for substrates that are sensitive to high temperatures and strongly acidic conditions.

Materials:

  • Amide (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 2-chloropyridine (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amide in anhydrous DCM and cool the solution to -20 °C in a cryocooler or a suitable cooling bath.

  • Add 2-chloropyridine to the solution and stir for 5 minutes at -20 °C.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the reaction mixture.

  • Stir the mixture at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes. The solution color may change from yellow to dark red.

  • Quench the reaction by the addition of water.

  • Extract the mixture with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the desired product.

Protocol 3: Dehydrogenation of 3,4-Dihydroisoquinolines to Isoquinolines [8]

This protocol describes the aromatization of the initially formed 3,4-dihydroisoquinoline.

Materials:

  • 3,4-dihydroisoquinoline (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 mol%) or sulfur (S)

  • High-boiling solvent (e.g., decalin, xylene)

Procedure:

  • Dissolve the 3,4-dihydroisoquinoline in a high-boiling solvent.

  • Add the dehydrogenating agent (e.g., 10% Pd/C or sulfur).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using Pd/C, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield the isoquinoline.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from starting materials to the final isoquinoline product.

Experimental_Workflow General Experimental Workflow for Isoquinoline Synthesis cluster_synthesis Step 1: Amide Synthesis cluster_cyclization Step 2: Bischler-Napieralski Cyclization cluster_aromatization Step 3: Aromatization (Optional) Start β-Arylethylamine + Acylating Agent Amide_Formation Amide Formation Start->Amide_Formation Amide β-Arylethylamide Amide_Formation->Amide Cyclization Cyclization with Dehydrating Agent Amide->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification1 Purification (Chromatography/Crystallization) Workup->Purification1 Dihydroisoquinoline 3,4-Dihydroisoquinoline Purification1->Dihydroisoquinoline Aromatization Dehydrogenation Dihydroisoquinoline->Aromatization Purification2 Purification Aromatization->Purification2 Isoquinoline Isoquinoline Purification2->Isoquinoline

Caption: Workflow for isoquinoline synthesis via Bischler-Napieralski.

Applications in Drug Discovery and Development

The isoquinoline motif is a key structural component in numerous biologically active molecules. The Bischler-Napieralski reaction, therefore, plays a crucial role in the synthesis of potential drug candidates. Its applications span various therapeutic areas, including:

  • Anticancer agents: Many natural and synthetic isoquinoline alkaloids exhibit potent cytotoxic activity.

  • Antimicrobial agents: The isoquinoline scaffold is found in compounds with antibacterial and antifungal properties.

  • Neurological agents: Certain isoquinoline derivatives act on the central nervous system and have been investigated for their potential as antidepressants and antipsychotics.

The ability to readily synthesize a library of substituted isoquinolines using the Bischler-Napieralski reaction makes it an invaluable tool in structure-activity relationship (SAR) studies during the drug discovery process.

Conclusion

The Bischler-Napieralski reaction remains a highly relevant and widely employed method for the synthesis of isoquinolines. Its operational simplicity, scalability, and the broad availability of starting materials contribute to its continued importance in both academic research and industrial drug development. By understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate experimental protocols, researchers can effectively utilize this powerful transformation to access a diverse range of isoquinoline-based molecules for various scientific applications.

References

Application Notes and Protocols: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a cornerstone in synthetic organic chemistry, providing a robust and versatile method for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs. This reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3][4] The resulting THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[5][6][7]

These application notes provide a detailed overview of the Pictet-Spengler reaction, including its mechanism, applications in drug development, and detailed experimental protocols.

Reaction Mechanism and Key Principles

The Pictet-Spengler reaction proceeds through the formation of a Schiff base or iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring system. The driving force for the cyclization is the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion.[1]

The key steps of the reaction mechanism are:

  • Iminium Ion Formation: The β-arylethylamine reacts with a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst to form a protonated imine, known as an iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in an intramolecular fashion.

  • Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the tetrahydroisoquinoline product.[3]

The reactivity of the aromatic ring plays a crucial role in the success of the reaction. Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization under milder conditions. Conversely, electron-withdrawing groups can hinder the reaction, requiring stronger acids and higher temperatures.[1][8]

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_arylethylamine β-Arylethylamine schiff_base Schiff Base beta_arylethylamine->schiff_base + Carbonyl - H₂O carbonyl Aldehyde/Ketone carbonyl->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion + H⁺ cyclized_intermediate Cyclized Intermediate iminium_ion->cyclized_intermediate Intramolecular Cyclization THIQ Tetrahydroisoquinoline cyclized_intermediate->THIQ - H⁺ (Rearomatization)

Figure 1: Generalized mechanism of the Pictet-Spengler reaction.

Applications in Drug Development

The tetrahydroisoquinoline core is a common motif in a wide range of biologically active molecules, demonstrating diverse pharmacological activities. This has made the Pictet-Spengler reaction an invaluable tool in drug discovery and development.

Key therapeutic areas for THIQ derivatives include:

  • Anticancer Agents: Many THIQ-containing natural products and their synthetic analogs exhibit potent cytotoxic and antitumor properties.[5]

  • Antiviral and Antimicrobial Agents: THIQ derivatives have shown promise as antiviral and antibacterial agents.

  • Neuropharmacological Agents: The THIQ scaffold is present in molecules targeting the central nervous system, including those with potential for treating neurodegenerative diseases.

  • Cardiovascular Drugs: Certain THIQs have been developed as cardiovascular agents.

A notable example of a drug synthesized using a variation of the Pictet-Spengler reaction is Tadalafil (Cialis®) , a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. The synthesis of a key intermediate for Tadalafil utilizes an N-acyliminium ion Pictet-Spengler reaction, which employs an acylated imine to enhance the electrophilicity of the intermediate, allowing the reaction to proceed under milder conditions with high yields.[1][9][10][11]

Drug_Development_Workflow start Target Identification & Validation lead_gen Lead Generation start->lead_gen pictet_spengler Pictet-Spengler Reaction (THIQ Synthesis) lead_gen->pictet_spengler library_synthesis Library Synthesis pictet_spengler->library_synthesis sar Structure-Activity Relationship (SAR) Studies library_synthesis->sar sar->library_synthesis lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug Experimental_Workflow start Start reactants 1. Combine Reactants (Tryptamine + Aldehyde in DCM) start->reactants catalyst 2. Add Catalyst (Trifluoroacetic Acid) reactants->catalyst reaction 3. Stir and Monitor (TLC) catalyst->reaction quench 4. Quench Reaction (Sat. NaHCO₃) reaction->quench extraction 5. Work-up (Extraction with DCM) quench->extraction drying 6. Dry and Concentrate extraction->drying purification 7. Purify (Column Chromatography) drying->purification product Final Product purification->product

References

Application Notes: High-Throughput Screening of 5-(3-Methylpiperazin-1-yl)isoquinoline and its Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(3-Methylpiperazin-1-yl)isoquinoline is a heterocyclic compound built upon a privileged isoquinoline scaffold. Isoquinoline derivatives are of significant interest in medicinal chemistry as they are core structures in numerous biologically active compounds, including a variety of kinase inhibitors.[1] The addition of a methylpiperazine moiety can enhance solubility and provides a key interaction point for binding to target proteins. This document outlines the application of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel kinase inhibitors, using the non-receptor tyrosine kinase Src as a representative target.

Target: Src Family Kinases

Src is a proto-oncogenic tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.[2][3] Aberrant Src activity is implicated in the development and progression of various human cancers, making it a compelling target for therapeutic intervention.[2] High-throughput screening for Src inhibitors is a critical step in the discovery of new anti-cancer agents.

Primary Screening: Biochemical Kinase Inhibition

For primary HTS, a robust and sensitive biochemical assay is required to rapidly screen large compound libraries. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, allowing for the identification of inhibitory compounds.[4]

Secondary Screening: Target Engagement in a Cellular Context

Compounds identified as hits in the primary screen should be further evaluated in a cellular context to confirm target engagement and assess cell permeability. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target within a living cell.[5][6] This assay is based on the principle that the binding of a ligand increases the thermal stability of the target protein.[7]

Experimental Protocols

Protocol 1: High-Throughput Screening for Src Kinase Inhibition using ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.

Materials:

  • Recombinant human Src kinase

  • Src peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound and other test compounds

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or staurosporine solution (positive control).

  • Enzyme and Substrate/ATP Mix Preparation:

    • Prepare the Src kinase solution in Kinase Buffer to a final concentration of 2 ng/µL.

    • Prepare the substrate/ATP mix in Kinase Buffer containing the Src peptide substrate at 100 µg/mL and ATP at 25 µM.

  • Kinase Reaction:

    • Add 2.5 µL of the Src kinase solution to each well.

    • Add 2.5 µL of the substrate/ATP mix to initiate the kinase reaction. The final volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Src Target Engagement

This protocol describes an isothermal dose-response CETSA to determine the in-cell potency of hit compounds.

Materials:

  • Human cancer cell line with high Src expression (e.g., HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound and other test compounds

  • Dasatinib (positive control for Src engagement)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibodies: Anti-Src primary antibody, HRP-conjugated secondary antibody

  • Reagents for Western blotting or ELISA

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to 80-90% confluency.

    • Treat the cells with various concentrations of this compound, Dasatinib, or DMSO for 2 hours at 37°C.

  • Heat Shock:

    • Wash the cells with PBS.

    • Heat the plate in a PCR machine or a water bath at a predetermined optimal temperature (e.g., 52°C) for 3 minutes. This temperature should be on the steep part of the Src melting curve, determined in a preliminary experiment.

    • Include a non-heated control at 37°C.

  • Cell Lysis:

    • Immediately lyse the cells by adding ice-cold lysis buffer.

    • Incubate on ice for 20 minutes with gentle agitation.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble Src:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the concentration of soluble Src in each sample using Western blotting or an ELISA-based method.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or absorbance values (ELISA).

    • Plot the amount of soluble Src as a function of compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Data Presentation

Quantitative data from HTS and follow-up assays should be presented in a clear and organized manner to facilitate analysis and decision-making.

Table 1: Summary of Primary HTS and Dose-Response Data for Src Inhibition

Compound IDStructure% Inhibition at 10 µMIC₅₀ (µM)
This compound (Structure)85.20.58
Analog 1.1(Structure)92.50.21
Analog 1.2(Structure)45.78.9
Staurosporine (Control)(Structure)98.90.015

Table 2: Cellular Thermal Shift Assay Data for Target Engagement

Compound IDMax Stabilization (% of DMSO)EC₅₀ (µM)Thermal Shift (ΔTm) at 10 µM (°C)
This compound 78.51.2+4.5
Analog 1.185.10.45+5.2
Dasatinib (Control)95.30.05+6.8

Visualizations

Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration FAK->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src signaling pathway.

Experimental Workflows

HTS_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Reaction_Incubation 4. Add Enzyme & Substrate/ATP Incubate 60 min @ RT Compound_Plating->Reaction_Incubation Enzyme_Prep 2. Src Enzyme Preparation Enzyme_Prep->Reaction_Incubation Substrate_ATP_Prep 3. Substrate/ATP Mix Preparation Substrate_ATP_Prep->Reaction_Incubation Add_ADP_Glo 5. Add ADP-Glo™ Reagent Incubate 40 min @ RT Reaction_Incubation->Add_ADP_Glo Add_Kinase_Detection 6. Add Kinase Detection Reagent Incubate 30 min @ RT Add_ADP_Glo->Add_Kinase_Detection Read_Luminescence 7. Read Luminescence Add_Kinase_Detection->Read_Luminescence

Caption: Workflow for the ADP-Glo™ kinase assay.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_destabilization Thermal Destabilization cluster_analysis Analysis Cell_Seeding 1. Seed Cells Compound_Treatment 2. Treat with Compound (2 hours @ 37°C) Cell_Seeding->Compound_Treatment Heat_Shock 3. Heat Shock (e.g., 52°C for 3 min) Compound_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis (on ice) Heat_Shock->Cell_Lysis Centrifugation 5. Centrifugation (20,000 x g for 20 min) Cell_Lysis->Centrifugation Collect_Supernatant 6. Collect Supernatant Centrifugation->Collect_Supernatant Quantify_Src 7. Quantify Soluble Src (Western Blot / ELISA) Collect_Supernatant->Quantify_Src

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for High-Purity 5-(3-Methylpiperazin-1-yl)isoquinoline in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential research applications, and protocols for the handling and quality assessment of high-purity 5-(3-Methylpiperazin-1-yl)isoquinoline. This versatile heterocyclic compound, featuring an isoquinoline core linked to a 3-methylpiperazine moiety, is a valuable building block for drug discovery and chemical biology.

Compound Information

Structure:

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name This compound-
CAS Number 1483029-23-7[1]
Molecular Formula C₁₄H₁₇N₃[1]
Molecular Weight 227.3 g/mol [1]
Purity (Typical) ≥ 95%[1]
Appearance Off-white to yellow solid-
Solubility Soluble in DMSO, Methanol-

Purchasing and Quality Control

For research applications, it is crucial to source this compound with the highest possible purity to ensure reproducible experimental results. Commercial suppliers typically provide a minimum purity of 95%.[1] It is strongly recommended that researchers independently verify the purity and identity of the compound upon receipt.

Recommended Quality Control Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.22 µm syringe filter prep1->prep2 injection Inject sample prep2->injection hplc_instrument HPLC System with UV Detector column C18 Reverse-Phase Column hplc_instrument->column mobile_phase Acetonitrile/Water with 0.1% TFA (Gradient) column->mobile_phase mobile_phase->injection detection Monitor at 254 nm injection->detection integrate Integrate peak areas detection->integrate calculate Calculate purity (%) integrate->calculate

Caption: Workflow for assessing the purity of this compound using HPLC.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: A typical gradient would be from 10% to 90% acetonitrile over 20 minutes.

  • Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Methodology:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

  • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z (approximately 228.15).

Potential Research Applications

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects.[2][3] While specific biological data for this compound is not extensively available in the public domain, its structural features suggest potential applications in the following areas:

  • Kinase Inhibitor Scaffolding: The isoquinoline core is present in numerous known kinase inhibitors. This compound can serve as a starting point for the synthesis of libraries of analogs to be screened against various kinases.

  • Anticancer Research: Many isoquinoline alkaloids have demonstrated potent anticancer activity through mechanisms such as inducing apoptosis, cell cycle arrest, and autophagy.[2][3][4] This compound could be investigated for its cytotoxic effects on various cancer cell lines.

  • Neuroscience Research: Isoquinoline derivatives have been explored for their effects on the central nervous system. The piperazine moiety is also a common feature in centrally acting drugs.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on the general activities of related isoquinoline compounds. These should be adapted and optimized for specific research questions.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen this compound for inhibitory activity against a specific protein kinase.

Workflow Diagram: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare kinase, substrate, ATP, and compound dilutions plate Add reagents to 384-well plate reagents->plate incubate Incubate at room temperature plate->incubate stop_reagent Add stop reagent incubate->stop_reagent readout Measure luminescence/fluorescence stop_reagent->readout analyze Calculate % inhibition and IC50 readout->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in assay buffer.

    • Prepare solutions of the target kinase, its substrate, and ATP in assay buffer.

  • Assay Procedure (e.g., using a luminescence-based kit):

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the remaining ATP (e.g., using a luciferase-based detection reagent).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (e.g., MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Signaling Pathway Visualization (Hypothetical)

Based on the potential for isoquinoline derivatives to act as kinase inhibitors, a hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K potential inhibition Inhibitor->Akt potential inhibition Inhibitor->mTORC1 potential inhibition

Caption: Potential inhibitory points of this compound in the PI3K/Akt/mTOR pathway.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or therapeutic use. The experimental protocols are provided as examples and should be optimized for specific experimental conditions.

References

Application Notes and Protocols for the Experimental Use of 5-(3-Methylpiperazin-1-yl)isoquinoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methylpiperazin-1-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline core linked to a 3-methylpiperazine moiety.[1][2] Isoquinoline derivatives are a well-established class of compounds in medicinal chemistry, known for their potential as kinase inhibitors and bioactive alkaloids.[1] The incorporation of a piperazine ring can enhance solubility and modulate interactions with biological targets.[1] While direct and extensive experimental data on the specific anticancer effects of this compound is limited in publicly available literature, research on structurally related isoquinoline and piperazine derivatives has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][3] This document provides a summary of the potential applications, hypothesized mechanisms of action, and detailed experimental protocols for evaluating the anticancer properties of this compound, based on findings from analogous molecules.

Hypothesized Mechanism of Action

Based on studies of related compounds, this compound is postulated to exert its anticancer effects primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1] Many isoquinoline derivatives function as ATP-competitive inhibitors of kinases involved in cell cycle regulation and signal transduction. The piperazine group may also contribute to interactions with specific cellular targets. A plausible mechanism of action involves the induction of apoptosis, or programmed cell death, a common outcome for cancer cells treated with kinase inhibitors.

Data from Structurally Related Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes the cytotoxic activity (IC50 values) of other piperazine-containing isoquinoline and quinoline derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Structurally Related Piperazine and Isoquinoline/Quinoline Derivatives in Cancer Cell Lines

Compound NameCancer Cell LineCell TypeIC50 (µM)Reference
(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-475Human Liver Cancer6.98 ± 0.11[1]
(2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-423Human Liver Cancer7.76 ± 0.45[1]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2Hepatocellular Carcinoma3.3 (µg/mL)[3]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HCT-116Colon Carcinoma23 (µg/mL)[3]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-7Breast Cancer3.1 (µg/mL)[3]
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)A549Lung Cancer9.96 (µg/mL)[3]
Torin1 (a benzonaphthyridinone)-mTORC1 (cellular assay)0.002[4]
Torin1 (a benzonaphthyridinone)-mTORC2 (cellular assay)0.01[4]
(R)-17 (a 5-(pyrimidin-2-ylamino)picolinonitrile derivative)Z-138Hematologic Malignancy0.013[5]

Note: The data presented is for structurally related but distinct molecules. These values should be considered as a preliminary guide for designing experiments with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis signaling pathways (e.g., Caspase-3, p53).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for investigating the effects of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) PI3K PI3K ReceptorTyrosineKinase->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibition CytochromeC Cytochrome c Bax->CytochromeC Release from Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound This compound Compound->ReceptorTyrosineKinase Inhibition

Caption: Hypothesized signaling pathway for this compound.

G Start Select Cancer Cell Lines CellCulture Cell Culture and Seeding Start->CellCulture Treatment Treat with this compound (Dose-Response and Time-Course) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (Key Proteins) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant ProteinExpression Analyze Protein Expression Changes WesternBlot->ProteinExpression Conclusion Data Analysis and Conclusion IC50->Conclusion ApoptosisQuant->Conclusion ProteinExpression->Conclusion

Caption: General experimental workflow for evaluating the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to assist in improving the yield and overcoming common challenges in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and effective strategy is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This involves the reaction of a 5-haloisoquinoline (typically 5-bromoisoquinoline or 5-chloroisoquinoline) with 3-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: Which starting materials are required for this synthesis?

A2: The key starting materials are:

  • 5-Haloisoquinoline: 5-bromoisoquinoline is often preferred due to its higher reactivity compared to 5-chloroisoquinoline.

  • 3-Methylpiperazine: This can be used directly or in its protected form (e.g., N-Boc-3-methylpiperazine) to prevent side reactions.

  • Palladium Catalyst: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Phosphine Ligand: A variety of ligands can be used, with bulky, electron-rich phosphines like Xantphos, BINAP, or JohnPhos often giving good results.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used.

Q3: Why is the choice of ligand important in the Buchwald-Hartwig amination?

A3: The phosphine ligand plays a crucial role in the catalytic cycle. It stabilizes the palladium center, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the final product. The steric and electronic properties of the ligand can significantly impact the reaction rate, yield, and the scope of compatible substrates. For sterically hindered or electron-poor substrates, bulky and electron-rich ligands are often necessary to achieve high yields.

Q4: Can I use an unprotected 3-methylpiperazine in the reaction?

A4: While it is possible to use unprotected 3-methylpiperazine, it can lead to undesired side reactions, such as double arylation (forming a bis-isoquinolyl-piperazine) or reaction at both nitrogen atoms. Using a monoprotected piperazine, such as (S)-1-Boc-3-methylpiperazine, ensures that the coupling occurs selectively at the unprotected secondary amine. The protecting group can then be removed in a subsequent step.

Q5: What are the typical purification methods for the final product?

A5: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. Recrystallization from a suitable solvent system can be used for further purification if necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Ensure the palladium catalyst is not old or degraded. - Use a pre-catalyst or activate the catalyst in situ.
2. Inappropriate ligand.- Screen different phosphine ligands (e.g., Xantphos, BINAP, DavePhos). - Ensure the correct catalyst-to-ligand ratio is used.
3. Insufficiently strong or hindered base.- Switch to a stronger base like NaOtBu or LiHMDS. - Ensure the base is anhydrous.
4. Poor quality solvent or reagents.- Use anhydrous solvents. - Ensure the purity of the 5-haloisoquinoline and 3-methylpiperazine.
5. Reaction temperature is too low.- Increase the reaction temperature, typically in the range of 80-120 °C.
Formation of Side Products 1. Hydrodehalogenation of the 5-haloisoquinoline.- Use a less sterically hindered ligand. - Lower the reaction temperature.
2. Homocoupling of the 5-haloisoquinoline.- Ensure an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. - Use a lower catalyst loading.
3. Double arylation of 3-methylpiperazine.- Use a monoprotected 3-methylpiperazine (e.g., Boc-protected). - Use a larger excess of the piperazine reagent.
Incomplete Reaction 1. Insufficient reaction time.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
2. Catalyst deactivation.- Use a more robust ligand or a higher catalyst loading. - Ensure strict anhydrous and anaerobic conditions.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts.- Optimize the column chromatography conditions (e.g., different solvent system, gradient). - Consider a different purification technique, such as preparative HPLC or crystallization.
2. Product is highly polar and streaks on the silica column.- Add a small amount of a basic modifier (e.g., triethylamine) to the eluent.

Data on Buchwald-Hartwig Amination Conditions

The following tables summarize general conditions for palladium-catalyzed amination reactions that can be adapted for the synthesis of this compound.

Table 1: Comparison of Catalysts and Ligands

CatalystLigandTypical Loading (mol%)Substrate ScopeNotes
Pd₂(dba)₃Xantphos1-2Broad, good for sterically demanding amines.Often provides good yields and is tolerant of various functional groups.
Pd(OAc)₂BINAP2-5Effective for a wide range of aryl halides and amines.Can be sensitive to air and moisture.
Pd(OAc)₂DavePhos1-3Particularly effective for hindered substrates and can promote difficult couplings.
PdCl₂(dppf)(dppf)2-5Good for less reactive aryl chlorides.

Table 2: Influence of Base and Solvent on Yield

BaseSolventTemperature (°C)General Outcome
NaOtBuToluene100-110Generally high yields, widely applicable.
Cs₂CO₃Dioxane100-110Milder conditions, suitable for base-sensitive substrates.
K₃PO₄DMF110-120Can be effective for challenging couplings.
LiHMDSTHF60-80Strong base, can be used at lower temperatures.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline

This procedure is adapted from known methods for the bromination of isoquinoline.

  • To a solution of isoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until the pH is >10, keeping the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromoisoquinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This is a representative protocol based on general Buchwald-Hartwig amination procedures. Optimization may be required.

  • To an oven-dried Schlenk flask, add 5-bromoisoquinoline (1.0 eq), (S)-1-Boc-3-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield the Boc-protected product.

  • For deprotection, dissolve the Boc-protected product in dichloromethane and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Concentrate the mixture under reduced pressure and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain this compound.

Visualizations

Synthesis_Workflow isoquinoline Isoquinoline bromination Bromination (NBS, H₂SO₄) isoquinoline->bromination bromo_iso 5-Bromoisoquinoline bromination->bromo_iso buchwald Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) bromo_iso->buchwald methylpiperazine 3-Methylpiperazine methylpiperazine->buchwald final_product This compound buchwald->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst/Ligand System start->check_catalyst check_base Evaluate Base and Solvent start->check_base check_reagents Verify Reagent Quality start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions optimize_catalyst Screen Different Ligands Use Fresh Catalyst check_catalyst->optimize_catalyst optimize_base Use Stronger/Anhydrous Base Ensure Anhydrous Solvent check_base->optimize_base optimize_reagents Purify Starting Materials check_reagents->optimize_reagents optimize_conditions Increase Temperature Extend Reaction Time check_conditions->optimize_conditions success Improved Yield optimize_catalyst->success optimize_base->success optimize_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for low yield issues.

Technical Support Center: Overcoming Solubility Challenges with 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 5-(3-Methylpiperazin-1-yl)isoquinoline in aqueous buffers during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?

A1: The limited aqueous solubility of this compound at neutral pH is a common challenge. The primary and most effective initial step is to adjust the pH of your buffer.[1][][3] this compound is a basic compound due to the piperazine and isoquinoline nitrogen atoms, which can be protonated. Lowering the pH will increase the proportion of the protonated, more soluble form of the molecule.

Troubleshooting Steps:

  • Prepare a stock solution in an acidic buffer: Start by preparing a concentrated stock solution in a buffer with a lower pH, for example, a citrate buffer at pH 3-5.

  • Titrate your working buffer: If your experimental conditions allow, you can carefully lower the pH of your final working buffer by adding small amounts of a dilute acid (e.g., 0.1 M HCl) until the compound dissolves. Be mindful of the pH tolerance of your assay system.

  • Determine the pKa: For more precise control, consider determining the pKa of the compound to identify the optimal pH range for solubility.

Q2: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next options?

A2: If pH adjustment alone is not sufficient, the next step is to explore the use of co-solvents or solubilizing excipients.[][4][5] These agents can increase solubility by reducing the polarity of the aqueous medium or by forming complexes with the compound.

Troubleshooting Options:

  • Co-solvents: Introduce a water-miscible organic solvent to your buffer. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[][4][6] It is crucial to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, as high concentrations can negatively impact biological assays.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good biocompatibility.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[11] Non-ionic surfactants like Tween® 80 or Poloxamer 407 are often used in biological research, but their concentrations must be carefully optimized to avoid disrupting cell membranes or interfering with protein activity.

Q3: How do I choose the best solubilization strategy for my specific experiment?

A3: The choice of solubilization method depends heavily on the constraints of your experimental system. The following decision tree can guide your selection process.

G start Start: Solubility Issue with this compound ph_adjust Can the experimental pH be altered? start->ph_adjust ph_yes Adjust pH to acidic range (e.g., pH 4-6) ph_adjust->ph_yes Yes ph_no pH must remain neutral ph_adjust->ph_no No final_check Test for interference with the assay ph_yes->final_check cosolvent Are organic co-solvents (e.g., DMSO, Ethanol) tolerated? ph_no->cosolvent cosolvent_yes Use minimal concentration of co-solvent (start <1%) cosolvent->cosolvent_yes Yes cosolvent_no Co-solvents are not suitable cosolvent->cosolvent_no No cosolvent_yes->final_check cyclodextrin Consider Cyclodextrins (e.g., HP-β-CD) cosolvent_no->cyclodextrin surfactant Consider non-ionic surfactants (e.g., Tween® 80) cosolvent_no->surfactant cyclodextrin->final_check surfactant->final_check G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10mM stock in 100% DMSO spike Spike stock into buffers to desired final co-solvent % stock->spike buffers Aqueous buffer (e.g., PBS) in multiple tubes buffers->spike equilibrate Equilibrate (e.g., 2h at RT) spike->equilibrate centrifuge Centrifuge to pellet undissolved compound equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Quantify concentration via HPLC-UV supernatant->hplc G cluster_inhibition Inhibition Pathway cluster_normal Normal Pathway compound This compound kinase Target Kinase compound->kinase Binds to ATP pocket substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream

References

optimization of reaction conditions for coupling 3-methylpiperazine to isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the coupling reaction between 3-methylpiperazine and isoquinoline. This transformation, typically a Buchwald-Hartwig amination, is crucial for synthesizing molecules of pharmaceutical interest.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for coupling 3-methylpiperazine to isoquinoline?

A1: The most prevalent and effective method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction forms a carbon-nitrogen (C-N) bond between the isoquinoline (an aryl halide or pseudo-halide) and the 3-methylpiperazine (a secondary amine).[1] The reaction's utility comes from its ability to overcome the limitations of traditional methods for forming aryl C-N bonds, which often have limited substrate scope and functional group tolerance.[1]

Q2: What are the critical components of this reaction?

A2: A successful Buchwald-Hartwig amination requires four key components: a palladium precursor, a phosphine ligand, a base, and a suitable solvent.[3] The interplay between these four parameters significantly influences the reaction's performance, and they are all crucial for designing an effective reaction setup.[3]

Q3: Which palladium precursor and ligand should I start with?

A3: For initial screening, a combination of a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst is often used with a sterically hindered phosphine ligand.[3][4] Ligands such as XPhos have been shown to be effective for C-N coupling reactions involving heterocyclic compounds.[4][5] The use of palladium pre-catalysts can simplify the reaction setup and sometimes allow for milder conditions.[6]

Q4: How does the choice of base impact the reaction?

A4: The base is critical for deprotonating the amine, making it nucleophilic.[3] Strong bases like sodium tert-butoxide (NaOtBu) are common, but they can be incompatible with sensitive functional groups.[3][7] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher temperatures.[7] The solubility and particle size of the base can also significantly affect the reaction rate.[7]

Q5: What is a typical starting temperature and reaction time?

A5: Typical reaction temperatures for Buchwald-Hartwig couplings are between 80-100°C.[7] However, conditions can sometimes be optimized to run at lower temperatures, around 40°C, or even at room temperature with the right catalyst system.[7] Reaction times can vary from a few hours to over 16 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system.[8]

Reaction Components Overview

Reaction_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Isoquinoline Isoquinoline (Aryl Halide) Product Coupled Product Isoquinoline->Product C-N Bond Formation Piperazine 3-Methylpiperazine (Amine) Piperazine->Product Pd_Source Palladium Precursor (e.g., Pd(OAc)₂) Pd_Source->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Key components for the Buchwald-Hartwig coupling reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: The Pd(0) active species may not have formed. 2. Poor Substrate Purity: Impurities in amines can poison the catalyst.[9] 3. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.[4] 4. Low Temperature: The reaction may require more thermal energy.[3]1. Use a palladium pre-catalyst which activates more readily.[6] If using a Pd(II) source, ensure proper reduction to Pd(0). 2. Purify the 3-methylpiperazine by distillation or filtration through activated alumina.[9] 3. Screen a panel of ligands. Sterically hindered biarylphosphine ligands like XPhos or BrettPhos are often effective. 4. Increase the reaction temperature in increments of 10-20°C.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of Water: Trace water can lead to the reduction of the aryl halide. 2. Base-Sensitive Functional Groups: Strong bases like NaOtBu can react with other parts of the molecule.[7] 3. Competitive Reactions: The amine itself can sometimes act as a ligand, deactivating the catalyst.[9]1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[7] 3. Add a slight excess of the phosphine ligand relative to the palladium source to prevent amine coordination.[9]
Reaction Stalls or is Sluggish 1. Poor Solubility: One or more components (especially the base) may not be sufficiently soluble in the chosen solvent.[7] 2. Poor Mixing: In heterogeneous mixtures, inefficient stirring can limit the reaction rate.[7][9] 3. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.1. Screen alternative solvents like dioxane, THF, or toluene.[3][10] Sometimes a mixture of solvents can improve solubility.[7] 2. Ensure vigorous stirring, especially when scaling up the reaction.[9] 3. Consider using a more robust ligand or a pre-catalyst designed for high stability.
Difficulty in Product Isolation/Purification 1. Complex Reaction Mixture: Multiple side products or unreacted starting materials are present. 2. Residual Palladium: Palladium residues can contaminate the final product.1. Re-optimize the reaction conditions (catalyst, base, solvent) to improve selectivity and conversion. 2. Employ palladium scavengers or perform specific purification steps like charcoal treatment or chromatography to remove metal traces.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start: Low/No Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify Amine & Aryl Halide Check_Purity->Purify No Check_Catalyst Is Catalyst System Appropriate? Check_Purity->Check_Catalyst Yes Purify->Check_Catalyst Screen_Ligand Screen Different Ligands (e.g., XPhos, BrettPhos) Use_Precatalyst Switch to a Pre-catalyst Screen_Ligand->Use_Precatalyst Check_Catalyst->Screen_Ligand No Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Use_Precatalyst->Check_Conditions Screen_Base Screen Bases (NaOtBu, K₃PO₄, Cs₂CO₃) Increase_Temp Increase Temperature Screen_Base->Increase_Temp Check_Conditions->Screen_Base No Re_evaluate Re-evaluate & Consult Further Literature Check_Conditions->Re_evaluate Yes Screen_Solvent Screen Solvents (Toluene, Dioxane, THF) Increase_Temp->Screen_Solvent Screen_Solvent->Re_evaluate

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Experimental Protocols

General Protocol for Reaction Optimization Screening

This protocol outlines a general procedure for screening various conditions for the coupling of a halo-isoquinoline with 3-methylpiperazine.

1. Preparation:

  • All reactions should be set up under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • The 3-methylpiperazine should be purified by distillation or filtration through a plug of activated alumina to remove impurities that can inhibit catalysis.[9]

2. Reaction Setup (Example):

  • To a dried reaction vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equivalents).

  • Add the halo-isoquinoline (1.0 equivalent) and 3-methylpiperazine (1.2 equivalents).

  • Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 100°C).

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Optimization Parameters Overview

The following table summarizes key parameters and common choices for optimizing the coupling reaction.

ParameterCommon OptionsKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3, G4)Pre-catalysts are often more stable and provide more consistent results.[6] Catalyst loading typically ranges from 0.1 to 5 mol%.[3]
Ligand Monodentate: XPhos, SPhos, BrettPhosBidentate: BINAP, DPEphosSterically hindered monodentate ligands are often superior for coupling secondary amines.[4] The choice of ligand is critical and substrate-dependent.
Base Strong: NaOtBu, KOtBu, LHMDSWeak: Cs₂CO₃, K₃PO₄, K₂CO₃Strong bases are highly effective but have limited functional group tolerance.[3][7] Weaker bases are milder but may require higher temperatures or longer reaction times.[7]
Solvent Toluene, Dioxane, THF, DMEThe solvent must dissolve the reactants and not interfere with the catalytic cycle.[3] Toluene and dioxane are very common.[3][10]
Temperature Room Temperature to 120°CTypically reactions are heated (80-110°C).[7] Optimization can lead to lower temperature conditions.

References

Technical Support Center: Minimizing Off-Target Effects of 5-(3-Methylpiperazin-1-yl)isoquinoline in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 5-(3-Methylpiperazin-1-yl)isoquinoline and other novel small molecule kinase inhibitors in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mode of action?

A1: this compound is a small molecule belonging to the isoquinoline class of compounds. Isoquinoline derivatives are known to be scaffolds for developing kinase inhibitors.[1] Therefore, it is hypothesized that this compound may function as a protein kinase inhibitor, but its specific molecular target(s) are not well-characterized in publicly available literature. To understand its biological effects, it is crucial to determine its primary target and assess its selectivity across the human kinome.

Q2: What are "off-target" effects and why are they a concern for a novel inhibitor like this compound?

A2: Off-target effects are unintended interactions of a drug or chemical probe with proteins other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding is a common issue.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes that are not attributable to the inhibition of the intended target.[3] Therefore, comprehensive off-target profiling is essential to validate the mechanism of action of a novel inhibitor.

Q3: How can I experimentally identify the off-targets of this compound?

A3: Several unbiased, large-scale methods are available to identify potential off-targets:

  • Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases (often over 400) to determine its inhibitory activity (e.g., IC50) against each.[2] This provides a broad view of the inhibitor's selectivity.

  • Chemical Proteomics: Techniques like affinity chromatography using the immobilized compound followed by mass spectrometry can identify binding partners from cell lysates.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[4] A shift in the melting temperature of a protein in the presence of the compound suggests a direct interaction.

Q4: What are the best practices for designing experiments in cellular models to minimize the misinterpretation of results due to off-target effects?

A4: To increase confidence that the observed cellular phenotype is due to the on-target activity of your inhibitor, consider the following:

  • Use a Structurally Unrelated "Orthogonal" Probe: If another inhibitor with a different chemical scaffold is known to target the same primary protein, use it in parallel.[4][5] If both compounds produce the same phenotype, it is more likely due to on-target inhibition.

  • Use a Structurally Related Inactive Control: An ideal negative control is a close chemical analog of your active compound that does not bind to the primary target.[5] This helps to distinguish on-target effects from non-specific effects of the chemical scaffold. However, be aware that negative controls can sometimes be misleading as they may also lose affinity for some off-targets.[6]

  • Titrate the Compound: Use the lowest concentration of the inhibitor that elicits the desired on-target effect to minimize engaging lower-affinity off-targets.[3]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein. If the phenotype is reversed, it provides strong evidence for on-target activity.

Troubleshooting Guides

This section addresses common issues encountered when working with novel inhibitors like this compound in cellular assays.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or no observable phenotype at expected concentrations. 1. Poor cell permeability or rapid efflux. 2. Compound instability in culture media. 3. The target protein is not expressed or is not functionally important in the chosen cell line. 4. Incorrect compound concentration or inactive batch.1. Verify cell permeability using methods like cellular uptake assays. 2. Assess compound stability in your specific cell culture media over the time course of the experiment using LC-MS. 3. Confirm target protein expression via Western blot or qPCR. Consider using a cell line with known target dependency as a positive control. 4. Verify the identity and purity of your compound stock. Perform a dose-response curve to determine the optimal concentration.
Observed phenotype is different from what is expected based on the presumed target. 1. The compound's primary target is not what was hypothesized. 2. The phenotype is driven by one or more off-target effects. 3. The inhibitor causes paradoxical pathway activation.[2]1. Perform unbiased target identification experiments (e.g., chemical proteomics). 2. Conduct kinome-wide profiling to identify potent off-targets. Use orthogonal probes and negative controls to validate the phenotype.[4][5] 3. Investigate feedback loops and compensatory mechanisms in the signaling pathway of interest.
High levels of cytotoxicity are observed at concentrations needed to see the on-target effect. 1. The on-target effect is inherently cytotoxic. 2. Cytotoxicity is due to off-target effects. 3. Non-specific chemical reactivity or poor solubility of the compound.1. Compare with the phenotype of genetic knockdown (e.g., siRNA, CRISPR) of the target. 2. Perform kinome screening to identify off-targets known to induce cytotoxicity. Try to find a more selective inhibitor. 3. Check for pan-assay interference compounds (PAINS) motifs in the structure. Ensure the compound is fully dissolved and does not precipitate in the culture media.[7]
Results are not reproducible between experiments. 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Degradation of the compound stock solution. 3. Inconsistent experimental setup.1. Standardize cell culture protocols, including seeding density and passage number. 2. Prepare fresh stock solutions from powder for each experiment or aliquot and store properly. 3. Follow a detailed, standardized experimental protocol.[8]

Experimental Protocols

Protocol 1: Kinome Profiling to Determine Inhibitor Selectivity

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases. This is typically performed as a fee-for-service by specialized vendors.

Methodology:

  • Compound Submission: Provide a high-purity sample of this compound with accurate concentration determination.

  • Assay Format: Radiometric assays (e.g., [³³P]-ATP filter binding) are often considered the gold standard as they are a direct measure of kinase activity and are less prone to interference.[9]

  • Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome. A common screening panel includes over 400 kinases.

  • ATP Concentration: Assays are typically performed at or near the Km of ATP for each kinase to provide a physiologically relevant measure of potency.

  • Data Analysis: Results are often presented as the percent inhibition at a single compound concentration (e.g., 1 µM). For hits of interest, a follow-up dose-response curve is performed to determine the IC50 value.

Data Presentation:

The results of a kinome scan are typically summarized in a table. Below is a hypothetical example for this compound at a screening concentration of 1 µM.

Kinase Target Kinase Family % Inhibition at 1 µM
Target Kinase ATK98
Off-Target Kinase BCAMK85
Off-Target Kinase CAGC52
Off-Target Kinase DCMGC15
... (400+ other kinases)...<10

A follow-up IC50 determination for the most potently inhibited kinases would be presented as follows:

Kinase Target IC50 (nM)
Target Kinase A15
Off-Target Kinase B250
Off-Target Kinase C1200
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm that this compound directly binds to its intended target in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specified time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Pellet the precipitated, aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the band intensity of the target protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Validation cluster_0 Initial Characterization cluster_1 Off-Target Identification cluster_2 Cellular Validation cluster_3 Conclusion A Hypothesized Target for This compound B In Vitro Kinase Assay (Primary Target IC50) A->B C Broad Kinome Profiling (>400 kinases) B->C D Chemical Proteomics B->D E Identify Potential Off-Targets C->E D->E F Cell-Based Phenotypic Assay E->F G Cellular Thermal Shift Assay (CETSA) (On-Target Engagement) F->G Confirm On-Target Mechanism H Orthogonal Probe Testing F->H I Negative Control Testing F->I J Correlate Phenotype with On-Target vs. Off-Target Effects G->J H->J I->J

Caption: Workflow for characterizing a novel kinase inhibitor.

Troubleshooting_Logic cluster_0 Initial Checks A Unexpected or Inconsistent Cellular Phenotype Observed B Verify Compound Integrity & Concentration A->B C Confirm Target Expression in Cell Line A->C D Check for Compound Precipitation in Media A->D E Is On-Target Engagement Confirmed? C->E F Perform CETSA or Proximal Biomarker Assay E->F No G Phenotype is Likely Off-Target Driven E->G Yes H Investigate Off-Target Profile (e.g., Kinome Scan) G->H I Re-evaluate Hypothesis or Synthesize More Selective Analogues H->I

Caption: Troubleshooting logic for unexpected cellular results.

Signaling_Pathway_Interference cluster_0 Signaling Cascade cluster_1 Off-Target Pathway A Upstream Signal B Target Kinase A A->B C Downstream Effector 1 B->C D Cellular Phenotype 1 C->D E Off-Target Kinase B F Downstream Effector 2 E->F G Cellular Phenotype 2 (Unintended) F->G Inhibitor 5-(3-Methylpiperazin-1-yl) isoquinoline Inhibitor->B On-Target Inhibition Inhibitor->E Off-Target Inhibition

References

troubleshooting 5-(3-Methylpiperazin-1-yl)isoquinoline instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(3-Methylpiperazin-1-yl)isoquinoline. The information provided is based on the known chemical properties of isoquinoline and piperazine derivatives and is intended to help troubleshoot instability issues encountered in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change in your solution is often an indicator of chemical degradation. The most common causes for discoloration of solutions containing isoquinoline and piperazine moieties are oxidation and photodegradation. Exposure to atmospheric oxygen or light can lead to the formation of colored degradation products. It is also possible that the discoloration is due to an interaction with other components in your solution or impurities. We recommend preparing fresh solutions and protecting them from light and air to see if the problem persists.

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What are the likely degradation pathways?

A2: Several degradation pathways could lead to a decrease in the concentration of this compound. Based on the chemistry of related compounds, the primary routes of instability are likely:

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.[1][2]

  • Hydrolysis: While the isoquinoline and piperazine rings are generally stable to hydrolysis, extreme pH conditions (either highly acidic or basic) can promote degradation.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of the molecule.[3]

  • Thermal Degradation: High temperatures can accelerate degradation, potentially through mechanisms like ring cleavage or reactions with solvent molecules.[4][5]

To identify the specific cause, we recommend conducting a forced degradation study as outlined in the experimental protocols section.

Q3: How can I improve the stability of my this compound solution?

A3: To enhance the stability of your solution, consider the following preventative measures:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8), as extremes in pH can catalyze degradation. The use of a suitable buffer system is recommended.

  • Inert Atmosphere: To prevent oxidation, prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to minimize photodegradation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your experimental system.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: The most common and effective analytical technique for monitoring the stability of small molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. Other techniques that can be useful for identifying degradation products include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weights of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of significant degradation products.

Troubleshooting Guide

If you are experiencing instability with your this compound solution, follow this step-by-step troubleshooting guide.

Troubleshooting_Workflow start Instability Observed (e.g., color change, precipitation, decreased concentration) check_storage Review Storage Conditions - Temperature - Light Exposure - Atmosphere (Air/Inert) start->check_storage check_solution Examine Solution Preparation - Solvent Purity - pH of Solution - Presence of Other Reagents start->check_solution forced_degradation Perform Forced Degradation Study (See Protocol Below) check_storage->forced_degradation If conditions are appropriate check_solution->forced_degradation If preparation is correct analyze_data Analyze Degradation Profile by HPLC forced_degradation->analyze_data identify_cause Identify Primary Cause of Instability - Hydrolytic - Oxidative - Photolytic - Thermal analyze_data->identify_cause optimize_conditions Optimize Storage and Experimental Conditions identify_cause->optimize_conditions end_stable Solution Stabilized optimize_conditions->end_stable Experimental_Workflow prep_stock Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal - Photolytic prep_stock->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute All Samples neutralize->dilute hplc_analysis Analyze by Stability-Indicating HPLC dilute->hplc_analysis data_analysis Analyze Data (% Degradation, Degradation Products) hplc_analysis->data_analysis conclusion Determine Degradation Profile data_analysis->conclusion Degradation_Pathway parent This compound n_oxide N-Oxide (on Piperazine) parent->n_oxide Oxidation ring_opened Ring-Opened Piperazine Derivative parent->ring_opened Oxidative Cleavage dealkylated Isoquinolin-5-ylpiperazine parent->dealkylated N-Dealkylation

References

Technical Support Center: Purification of 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-(3-Methylpiperazin-1-yl)isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common methods for purifying this compound and related compounds include flash-column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: What are the typical physical properties of this compound?

A2: this compound has a molecular formula of C₁₄H₁₇N₃ and a molecular weight of 227.3 g/mol .[1] It is typically a solid at room temperature.

Q3: What are some potential impurities I might encounter?

A3: Potential impurities could include unreacted starting materials (e.g., a halogenated isoquinoline and 2-methylpiperazine), regioisomers, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.

Q4: What is the expected purity for commercially available this compound?

A4: Commercially available this compound is typically offered with a minimum purity of 95%.[1]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Symptoms:

  • A significantly lower than expected mass of the final product is recovered after column chromatography.

  • TLC analysis of the fractions shows the product spread across many fractions or streaking.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Perform a systematic TLC analysis with varying solvent ratios (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions.
Product Adsorption to Silica Gel Basic compounds like this compound can strongly adsorb to acidic silica gel. Consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), or use deactivated silica gel.
Product Degradation on Silica Gel The compound may be unstable on silica gel. Minimize the time the compound spends on the column by using a faster flow rate or switching to a different purification method like recrystallization.
Improper Column Packing An improperly packed column can lead to poor separation and product loss. Ensure the column is packed uniformly without any cracks or channels.
Issue 2: Persistent Impurities After Purification

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of one or more impurities.

  • The melting point of the product is broad or lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Co-eluting Impurity An impurity may have a similar polarity to the product, making separation by chromatography difficult. Try a different solvent system or a different stationary phase (e.g., alumina). Alternatively, consider recrystallization from a suitable solvent.
Thermally Labile Impurity If the impurity is formed during work-up or purification due to heat, try to perform all steps at a lower temperature.
Isomeric Impurity If a regioisomer is present, careful optimization of the chromatographic conditions is necessary. A different stationary phase or a multi-step purification approach may be required.
Incomplete Reaction The presence of starting materials indicates an incomplete reaction. Ensure the reaction has gone to completion before starting the purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude product.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Start the elution with a low-polarity solvent system (e.g., 10:1 hexanes/ethyl acetate) and gradually increase the polarity (e.g., to 2:1 hexanes/ethyl acetate).[2]

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, isopropanol, or mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldThroughputKey Considerations
Flash Chromatography >98%60-80%Low to MediumGood for removing a wide range of impurities.
Recrystallization >99%50-70%HighExcellent for removing small amounts of impurities, requires a suitable solvent.
Acid-Base Extraction 90-95%70-90%HighGood for removing non-basic impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product column_chromatography Flash Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization extraction Acid-Base Extraction crude_product->extraction purity_check Purity Check (NMR, LC-MS) column_chromatography->purity_check recrystallization->purity_check extraction->purity_check purity_check->column_chromatography Repurify pure_product Pure Product (>98%) purity_check->pure_product Meets Specs

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product Detected check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_side_product Side Product/Isomer? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes repurify_chromatography Re-purify by Chromatography (different solvent/stationary phase) is_side_product->repurify_chromatography Yes recrystallize Attempt Recrystallization is_side_product->recrystallize No/Unknown final_product Pure Product optimize_reaction->final_product repurify_chromatography->final_product recrystallize->final_product

Caption: Troubleshooting logic for handling an impure product after initial purification.

References

Technical Support Center: Addressing Metabolic Instability of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the metabolic instability of piperazine-containing compounds in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for piperazine-containing compounds?

A1: The piperazine moiety is susceptible to several metabolic transformations, primarily Phase I reactions mediated by Cytochrome P450 (CYP) enzymes. The most common pathways include:

  • N-Oxidation: Formation of N-oxides at one or both of the nitrogen atoms in the piperazine ring.

  • Oxidative N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens.

  • Ring Oxidation/Hydroxylation: Introduction of a hydroxyl group on the carbon atoms of the piperazine ring, often at the α-carbon to a nitrogen, which can lead to lactam formation.[1]

  • Ring Opening: More extensive metabolism can lead to the opening of the piperazine ring.

  • Acetylation: For compounds with an unsubstituted piperazine moiety, N-acetylation can be a rapid metabolic pathway mediated by N-acetyltransferase (NAT) enzymes, particularly the NAT-2 isozyme.[2]

Q2: Which Cytochrome P450 (CYP) isozymes are most commonly involved in piperazine metabolism?

A2: Several CYP isozymes have been identified as key players in the metabolism of various piperazine-containing drugs. The primary enzymes involved are CYP3A4, CYP2D6, and CYP1A2.[3] Depending on the specific structure of the compound, other enzymes like CYP2C19 and CYP2C9 may also contribute.[3][4] For example, in the metabolism of the phenothiazine neuroleptic perazine, CYP1A2 and CYP3A4 are the main isoenzymes for 5-sulphoxidation, while CYP2C19 is the main isoform for N-demethylation.[4]

Q3: What is a "metabolic soft spot" and how does it relate to piperazine rings?

A3: A "metabolic soft spot" refers to a position within a molecule that is particularly vulnerable to metabolic enzymes, leading to rapid clearance of the compound. Due to the electron-rich nitrogen atoms and adjacent carbons, the piperazine ring itself is often a major metabolic soft spot.[5] Identifying and modifying these soft spots is a key strategy in medicinal chemistry to improve a drug's pharmacokinetic profile.

Q4: Can piperazine metabolism lead to the formation of toxic reactive metabolites?

A4: Yes, the metabolic activation of the piperazine ring can form electrophilic reactive intermediates, such as iminium ions.[6] These reactive species can covalently bind to macromolecules like proteins and DNA, which is a potential mechanism for idiosyncratic adverse drug reactions (IADRs).[6] However, the likelihood of forming reactive metabolites depends heavily on the surrounding chemical environment of the piperazine ring.[6]

Troubleshooting Guides

Problem 1: My piperazine-containing compound exhibits high clearance and a short half-life in vivo.

This is a common issue stemming from extensive metabolic breakdown. The goal is to identify the primary site of metabolism (the "soft spot") and modify the structure to block or slow down this process without losing therapeutic efficacy.

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_start Start: High In Vivo Clearance Observed cluster_identification Step 1: Identify Metabolic Soft Spot cluster_analysis Step 2: Analyze Results cluster_strategy Step 3: Develop Mitigation Strategy cluster_synthesis Step 4: Synthesize & Test Analogs cluster_end Outcome start High In Vivo Clearance met_id Perform In Vitro Metabolite Identification (MetID) (Microsomes or Hepatocytes) start->met_id in_silico Use In Silico Metabolism Prediction Tools (e.g., StarDrop, XenoSite) start->in_silico analyze Analyze LC-MS/MS Data to Identify Major Metabolites. Is the piperazine ring the primary site? met_id->analyze in_silico->analyze strategy_piperazine Piperazine is the Soft Spot: - Introduce steric hindrance - Add electron-withdrawing groups - Bioisosteric replacement analyze->strategy_piperazine Yes strategy_other Metabolism is Elsewhere: - Block metabolism at the identified site (e.g., fluorination of an aromatic ring) analyze->strategy_other No synthesize Synthesize New Analogs Based on Strategy strategy_piperazine->synthesize strategy_other->synthesize test Re-run In Vitro Microsomal Stability Assay synthesize->test end_goal Improved Metabolic Stability test->end_goal

Caption: Troubleshooting workflow for addressing high in vivo clearance.

Recommended Actions:
  • Identify the Metabolic "Soft Spot":

    • In Vitro Metabolite Identification (MetID): Incubate your compound with liver microsomes (human, rat, mouse) and analyze the resulting mixture using LC-MS/MS to identify the structures of the major metabolites. (See Experimental Protocol 2).[5]

    • In Silico Prediction: Use computational models to predict likely sites of metabolism.[5]

  • Implement Structural Modification Strategies:

    • If the piperazine ring is the primary site of metabolism:

      • Introduce Steric Hindrance: Adding bulky groups near the nitrogen atoms can physically block enzymes from accessing the metabolic site.

      • Modify Electronics: Introducing electron-withdrawing groups can decrease the electron density of the nitrogen atoms, making them less susceptible to oxidation.

      • Bioisosteric Replacement: Replace the piperazine ring with a more stable scaffold, such as a strained diazaspiro[3.3]heptane system, which has been shown to dramatically improve half-life.[5][7]

    • If metabolism occurs on an adjacent aromatic ring:

      • "Fluorine-Blocking": Placing a fluorine atom at a site of aromatic hydroxylation (e.g., the para-position) can block this metabolic pathway and significantly increase metabolic stability.[5]

Problem 2: My compound shows unexpected toxicity, possibly due to reactive metabolites.

Toxicity can arise if the compound is metabolically activated to an electrophilic intermediate that binds to cellular macromolecules.

Recommended Actions:
  • Perform a Reactive Metabolite Trapping Study: This experiment aims to "trap" and identify any transient, reactive intermediates.

    • Incubate your compound with liver microsomes in the presence of a nucleophilic trapping agent.[6]

    • For trapping iminium ions (common for piperazines), use potassium cyanide (KCN). The cyanide ion will attack the electrophilic carbon, forming a stable cyano-adduct that can be detected by LC-MS/MS.[1][6]

    • For trapping quinone-type metabolites , use glutathione (GSH). GSH forms stable adducts with soft electrophiles.[6][8]

    • (See Experimental Protocol 3 for a general approach).

  • Analyze and Mitigate:

    • If a reactive metabolite is confirmed, identify the part of the molecule responsible for its formation.

    • Redesign the molecule to prevent this metabolic activation. For example, if an N-methyl piperazine is forming an iminium ion, consider removing the methyl group or altering its electronic environment.

Data Presentation: Structure-Metabolism Relationships

The following table summarizes data from a study on piperazin-1-ylpyridazines, demonstrating how structural modifications can significantly impact metabolic stability in mouse (MLM) and human (HLM) liver microsomes.[5]

Compound IDKey Structural ModificationsMLM t1/2 (min)HLM t1/2 (min)
1 Parent Compound23
7 "Fluorine-blocking" of para-position on ring D2613
14 Additional fluorine on ring A + "Fluorine-blocking" on ring D>6017
17 Pyridazine ring replaced with pyrazine<3<3
29 "Fluorine-blocking" (ring D) + Pyridine (ring A) + Diazaspiro[3.3]heptane (replaces piperazine)113105

Data adapted from MedChemComm, 2017, 8, 1479-1485.[5] This data clearly shows that blocking a known metabolic site (fluorination) and replacing the piperazine ring with a more stable bioisostere led to a >50-fold improvement in microsomal half-life.[5]

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

This protocol is used to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled liver microsomes (e.g., Human, Rat; 20 mg/mL stock)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Internal Standard (IS) in acetonitrile (ACN) for stopping the reaction

  • Control compounds (e.g., Dextromethorphan, Midazolam)[9]

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw microsomes on ice. Prepare a microsomal working solution (e.g., 0.5 mg/mL) in phosphate buffer.[10] Prepare the test compound working solution by diluting the stock to the desired concentration (e.g., 1 µM final concentration) in phosphate buffer.[9]

  • Pre-incubation: In a 96-well plate, add the microsomal working solution. Pre-incubate the plate for 5-10 minutes at 37°C.

  • Initiation: Start the reaction by adding the NADPH solution, followed immediately by the test compound working solution. Mix well. This is your T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[10]

  • Termination: Immediately quench the reaction by adding the aliquot to a well/tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the terminated samples to precipitate the protein. Transfer the supernatant to a new plate/vials for analysis.

  • LC-MS/MS Analysis: Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

Protocol 2: Metabolite Identification (MetID) Study

This protocol outlines the process for identifying the major metabolites of a compound.

Materials:

  • Same as Protocol 1, but typically a higher concentration of test compound is used (e.g., 10 µM) to ensure metabolites are detectable.[5]

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

Procedure:

  • Incubation: Follow steps 1-3 from Protocol 1. Use a higher compound concentration (e.g., 10 µM).[5] Incubate for a fixed, longer time point (e.g., 60 minutes).

  • Control Samples: Run parallel incubations:

    • Minus NADPH: To identify non-enzymatic degradation products.

    • Minus Microsomes: To check for compound stability in the buffer.

  • Termination & Processing: Terminate the reaction with ice-cold acetonitrile.[5] Centrifuge and collect the supernatant. The sample may be concentrated by evaporation and reconstituted in mobile phase to increase metabolite signals.[5]

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Acquire data in full scan mode to detect all potential metabolites.

    • Perform fragmentation (MS/MS) on the parent compound and any potential metabolite masses to elucidate their structures.[11]

  • Data Analysis:

    • Compare the chromatograms of the full reaction, the "-NADPH" control, and the "-microsome" control. Peaks present only in the full reaction are potential metabolites.

    • Identify metabolites based on their mass shift from the parent drug (e.g., +16 Da for oxidation/hydroxylation, -CH₂ for demethylation).

    • Analyze the MS/MS fragmentation patterns of the metabolites and compare them to the parent compound's fragmentation to pinpoint the site of modification.

Experimental Workflow for MetID

metid_workflow cluster_incubation Step 1: Incubation cluster_processing Step 2: Sample Processing cluster_analysis Step 3: LC-MS/MS Analysis cluster_data Step 4: Data Interpretation cluster_output Output prep Prepare Reaction Mix: - Test Compound (10 µM) - Liver Microsomes - Buffer (pH 7.4) initiate Initiate with NADPH Incubate at 37°C prep->initiate controls Run Parallel Controls: - Minus NADPH - Minus Microsomes prep->controls terminate Terminate with Cold Acetonitrile initiate->terminate controls->terminate process Centrifuge & Collect Supernatant terminate->process lcms Inject onto High-Resolution LC-MS/MS System process->lcms acquire Acquire Full Scan (MS1) and Fragmentation (MS/MS) Data lcms->acquire compare Compare Sample vs. Controls to Find Metabolite Peaks acquire->compare identify Identify Metabolites by Mass Shift & Fragmentation Pattern compare->identify output Metabolic Pathway Map identify->output

Caption: Experimental workflow for a metabolite identification (MetID) study.

Protocol 3: Reactive Metabolite Trapping Assay

This protocol is a modification of the MetID study to detect electrophilic intermediates.

Procedure:

  • Modify Incubation Mixture: Follow the MetID protocol (Protocol 2). In the incubation mixture, include a high concentration of a trapping agent.

    • Glutathione (GSH): Typically added at 1-5 mM.

    • Potassium Cyanide (KCN): Typically added at 1-5 mM. CAUTION: KCN is highly toxic. Handle with extreme care and follow all institutional safety protocols.

  • Analysis: During LC-MS/MS data analysis, specifically search for the expected masses of the trapped adducts.

    • GSH Adduct: [M+H]⁺ of Parent + 307.1 Da

    • Cyano Adduct: [M+H]⁺ of Parent + 27.0 Da (after oxidation and addition of CN)

  • Confirmation: Use MS/MS fragmentation to confirm the structure of the adduct and identify the site of reaction.

Visualizing Metabolic Pathways

Common Metabolic Fates of a Piperazine Moiety

metabolic_pathways cluster_pathways Phase I Metabolic Pathways (CYP450s) cluster_trapping Trapping of Reactive Intermediate Parent Parent Compound (Piperazine-containing) N_Oxide N-Oxidation Parent->N_Oxide +O Hydroxylation Ring Hydroxylation (α-carbon) Parent->Hydroxylation +O N_Dealkylation N-Dealkylation (if substituted) Parent->N_Dealkylation -Alkyl, +H Lactam Lactam Formation Hydroxylation->Lactam +O, -2H Iminium Iminium Ion (Reactive Intermediate) Hydroxylation->Iminium -H₂O Adduct Stable Adduct (e.g., Cyano or GSH) Iminium->Adduct + Trapping Agent (e.g., KCN, GSH)

Caption: Common Phase I metabolic pathways for piperazine-containing compounds.

References

Navigating the Challenges of Scaling Up Substituted Isoquinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a successful lab-scale synthesis of a substituted isoquinoline to a robust, scalable industrial process is often fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these critical heterocyclic compounds.

Substituted isoquinolines are a cornerstone of many pharmaceuticals and bioactive molecules. However, their synthesis on a larger scale introduces complexities not always apparent at the bench. Issues such as reaction kinetics, heat management, impurity profiles, and product isolation can significantly impact yield, purity, and overall process efficiency. This guide offers practical insights and solutions to navigate these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up Bischler-Napieralski and Pictet-Spengler reactions?

A1: Both the Bischler-Napieralski and Pictet-Spengler reactions, while foundational for isoquinoline synthesis, present specific scale-up challenges. Traditional methods often employ harsh reagents and conditions, leading to environmental concerns and poor atom economy[1].

For the Bischler-Napieralski reaction , the use of dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in refluxing acidic conditions can be problematic on a large scale[2][3][4]. Key challenges include:

  • Exothermicity: The reaction can be highly exothermic, posing a significant safety risk if not properly controlled. Heat management is critical to prevent runaway reactions[5][6].

  • Reagent Handling: Large quantities of corrosive and hazardous reagents require specialized handling procedures and equipment.

  • Side Reactions: The formation of side products, such as styrenes via a retro-Ritter reaction, can become more pronounced at elevated temperatures required for cyclization[7].

  • Substrate Scope: The reaction is most effective with electron-rich aromatic rings. Electron-withdrawing groups can lead to lower yields and require harsher conditions[4].

For the Pictet-Spengler reaction , challenges often relate to:

  • Reaction Kinetics: The condensation and subsequent ring closure are sensitive to temperature and catalyst concentration. What works at a small scale may not translate directly to a larger reactor.

  • Catalyst Efficiency: While often acid-catalyzed, the efficiency and turnover of the catalyst can decrease upon scale-up.

  • Impurity Profile: The formation of byproducts can be influenced by mixing efficiency and local temperature variations within a large reactor. Less nucleophilic aromatic rings may result in poorer yields and require higher temperatures and stronger acids[8].

Q2: How can I improve the yield and sustainability of my isoquinoline synthesis during scale-up?

A2: Improving yield and embracing greener chemistry principles are crucial for industrial-scale synthesis. Consider the following strategies:

  • Alternative Methodologies: Explore modern, greener synthetic routes that avoid harsh reagents and conditions. Methods utilizing microwave irradiation, ultrasound assistance, or visible-light photoredox catalysis have shown promise in improving yields and reducing reaction times[9]. For instance, a greener protocol for isoquinoline-N-oxide synthesis was successfully scaled up 10-fold, achieving yields of up to 96%[10].

  • Catalyst Optimization: For catalytic reactions, optimizing catalyst loading is key. In a gram-scale synthesis of salsolidine via the Pictet-Spengler reaction, reducing the catalyst loading to 0.5 mol% still resulted in a quantitative yield[7].

  • Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer significant advantages in terms of heat and mass transfer, safety, and scalability. It allows for precise control over reaction parameters, minimizing side reactions and improving product quality[1][2][11][12].

Q3: What are the key considerations for purification and isolation of substituted isoquinolines at an industrial scale?

A3: Purification and isolation are critical steps that can significantly impact the final product's purity and cost.

  • Crystallization: This is a primary method for purification. Solvent selection is paramount and should be based on solubility data, impurity rejection, and the desired crystal form (polymorph)[13]. A systematic approach to solvent screening can prevent issues like oiling out or the formation of unstable polymorphs.

  • Impurity Profiling: A thorough understanding of the impurity profile at scale is essential. Impurities that are minor at the lab scale can become significant issues in a large-scale process. Identify the source of impurities, whether from raw materials, side reactions, or degradation, and develop strategies to control them[14][15][16][17][18].

  • Phase-Transfer Catalysis: For certain reactions, phase-transfer catalysis can simplify work-up procedures and improve reaction efficiency, potentially reducing the purification burden[19][20].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Reduced Yield on Scale-Up - Inefficient heat transfer leading to side reactions.- Poor mixing resulting in localized concentration gradients.- Changes in reaction kinetics at larger volumes.- Improve Heat Management: Utilize jacketed reactors with efficient heat transfer fluids. Consider using heat flow calorimetry to understand the reaction exotherm and design appropriate cooling protocols[19]. For highly exothermic reactions, continuous flow reactors offer superior temperature control[5][6][21].- Optimize Mixing: Adjust agitator speed and design to ensure homogeneity. Computational fluid dynamics (CFD) can model mixing in the reactor.- Re-optimize Reaction Parameters: Systematically re-evaluate temperature, concentration, and addition rates at the pilot scale.
Increased Impurity Levels - Longer reaction times or higher temperatures promoting side reactions.- Variability in raw material quality.- Insufficient purification at a larger scale.- Reaction Profiling: Use in-process analytical techniques (e.g., HPLC, UPLC) to monitor the reaction progress and impurity formation over time.- Raw Material Qualification: Implement stringent quality control for all starting materials and reagents to ensure consistency[22][23].- Develop a Robust Purification Process: Investigate different crystallization solvents and conditions. Consider reslurrying or recrystallization steps to improve purity.
Difficulty with Product Isolation/Crystallization - "Oiling out" of the product instead of crystallizing.- Formation of an undesirable polymorph.- Product is too soluble in the chosen solvent system.- Solvent Screening: Conduct a thorough solvent screen to identify a suitable system that provides good solubility at high temperatures and low solubility at low temperatures[13].- Control Supersaturation: Optimize the cooling rate and/or antisolvent addition rate to control the level of supersaturation and promote crystal growth over nucleation.- Seeding: Introduce seed crystals of the desired polymorph to control the crystallization process and ensure the formation of the stable crystal form.
Safety Concerns (e.g., Runaway Reaction) - Uncontrolled exotherm during the reaction.- Thermal Hazard Assessment: Perform calorimetric studies (e.g., Differential Scanning Calorimetry, Reaction Calorimetry) to determine the heat of reaction and the potential for thermal runaway.- Dosing Control: For highly exothermic reactions, control the rate of addition of a key reagent to manage the rate of heat generation.- Emergency Planning: Ensure that the reactor is equipped with appropriate safety features, such as a quench system and a rupture disc.

Key Experimental Methodologies

General Protocol for Bischler-Napieralski Reaction (Lab Scale)
  • Amide Formation: A β-phenylethylamine is acylated using an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or toluene). The reaction is typically stirred at room temperature until completion.

  • Cyclization: The resulting amide is dissolved in a suitable solvent (e.g., acetonitrile or toluene). A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added portion-wise at a controlled temperature (often 0 °C to room temperature)[3][4].

  • Reaction: The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled and carefully quenched with ice water or a basic solution (e.g., aqueous sodium bicarbonate). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the 3,4-dihydroisoquinoline.

  • Aromatization (Optional): The dihydroisoquinoline can be oxidized to the corresponding isoquinoline using a dehydrogenating agent like palladium on carbon (Pd/C) in a high-boiling solvent.

General Protocol for Pictet-Spengler Reaction (Lab Scale)
  • Iminium Ion Formation: A β-arylethylamine and an aldehyde or ketone are dissolved in a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Acid Catalysis: An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or a Lewis acid) is added to the mixture[8].

  • Reaction: The reaction is stirred at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates, until the formation of the tetrahydroisoquinoline is complete.

  • Work-up: The reaction is neutralized with a base, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography or crystallization.

  • Oxidation (Optional): The resulting tetrahydroisoquinoline can be oxidized to the corresponding isoquinoline if desired.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthetic processes and decision-making during troubleshooting, the following diagrams illustrate key concepts.

Bischler_Napieralski_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization (Optional) Phenylethylamine Phenylethylamine Amide Amide Phenylethylamine->Amide Acylation Acid Chloride/Anhydride Acid Chloride/Anhydride Acid Chloride/Anhydride->Amide Dihydroisoquinoline Dihydroisoquinoline Amide->Dihydroisoquinoline Intramolecular Cyclization Dehydrating Agent (POCl3) Dehydrating Agent (POCl3) Dehydrating Agent (POCl3)->Dihydroisoquinoline Substituted Isoquinoline Substituted Isoquinoline Dihydroisoquinoline->Substituted Isoquinoline Dehydrogenation Oxidizing Agent (Pd/C) Oxidizing Agent (Pd/C) Oxidizing Agent (Pd/C)->Substituted Isoquinoline

Bischler-Napieralski Reaction Workflow

Pictet_Spengler_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation (Optional) β-Arylethylamine β-Arylethylamine Imine Imine β-Arylethylamine->Imine Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Tetrahydroisoquinoline Tetrahydroisoquinoline Imine->Tetrahydroisoquinoline Intramolecular Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Tetrahydroisoquinoline Substituted Isoquinoline Substituted Isoquinoline Tetrahydroisoquinoline->Substituted Isoquinoline Dehydrogenation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Substituted Isoquinoline

Pictet-Spengler Reaction Workflow

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Check Yield Impurity Issue Impurity Issue Start->Impurity Issue Check Purity Isolation Problem Isolation Problem Start->Isolation Problem Check Isolation Heat Management Heat Management Low Yield->Heat Management Exothermic? Mixing Efficiency Mixing Efficiency Low Yield->Mixing Efficiency Homogeneous? Reaction Parameters Reaction Parameters Low Yield->Reaction Parameters Optimized? Raw Materials Raw Materials Impurity Issue->Raw Materials Source? Side Reactions Side Reactions Impurity Issue->Side Reactions Kinetics? Purification Method Purification Method Impurity Issue->Purification Method Effective? Solvent System Solvent System Isolation Problem->Solvent System Oiling out? Supersaturation Control Supersaturation Control Isolation Problem->Supersaturation Control Fast cooling? Seeding Strategy Seeding Strategy Isolation Problem->Seeding Strategy Polymorph?

Troubleshooting Decision Tree

Quantitative Data Summary

Reaction/ProcessScaleYieldCatalyst LoadingKey FindingsReference
Greener Isoquinoline-N-Oxide Synthesis10-fold Scale-upUp to 96%Not specifiedSuccessful scale-up with high yield and sustainability.[1][10]
Asymmetric Pictet-Spengler (Salsolidine)Gram-scaleQuantitative0.5 mol%Reduced catalyst loading did not impact yield at a larger scale.[7]
Larock Isoquinoline Synthesis1.0 mmol scale-up94%Not specifiedEnantioselectivity and reactivity were maintained upon scale-up.

This technical support guide provides a starting point for addressing the multifaceted challenges of scaling up substituted isoquinoline synthesis. By understanding the fundamental principles of the reactions and anticipating potential scale-up issues, researchers and process chemists can develop robust, safe, and efficient manufacturing processes for these vital compounds.

References

optimizing dosage and administration for in vivo studies of isoquinoline inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinoline inhibitors in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My isoquinoline inhibitor shows excellent potency in vitro, but poor efficacy in our in vivo model. What are the common causes?

A1: This is a frequent challenge. Several factors can contribute to this discrepancy:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or a short half-life, preventing it from reaching and maintaining effective concentrations at the target site.[1]

  • Suboptimal Dosing or Administration Route: The dosage might be too low, or the administration route (e.g., oral) may not be suitable for the compound's properties.[2][3]

  • Formulation and Solubility Issues: Poor solubility can lead to inadequate absorption. The formulation used for in vivo delivery may not be optimal.

  • Target Engagement: The compound may not be reaching its intended biological target in the complex in vivo environment.

  • Toxicity: The compound could be causing unforeseen toxicity at the required therapeutic dose, leading to off-target effects that mask its efficacy.

Q2: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models. How can we mitigate this?

A2: Toxicity is a critical hurdle. Consider the following steps:

  • Dose-Range Finding Study: Conduct a preliminary dose-escalation study to determine the Maximum Tolerated Dose (MTD). This helps establish a therapeutic window.

  • Refine the Dosing Schedule: Instead of a single high dose, consider administering lower doses more frequently to maintain therapeutic levels while minimizing peak concentration-related toxicity.

  • Change the Administration Route: Intravenous (IV) or intraperitoneal (IP) injection can sometimes cause localized or systemic toxicity. Oral (PO) or subcutaneous (SC) administration might be better tolerated if the compound's PK profile allows.

  • Re-evaluate the Vehicle: The vehicle used to dissolve or suspend the inhibitor could be contributing to the toxicity. Test the vehicle alone in a control group.

  • Assess Off-Target Effects: The inhibitor might be hitting unintended targets. In silico profiling or in vitro screening against a panel of related targets can provide insights.

Q3: How do we choose the most appropriate administration route for our isoquinoline inhibitor?

A3: The choice depends on the compound's physicochemical properties and the experimental goal:

  • Oral (PO): Preferred for its convenience and clinical relevance. However, it requires the compound to have good aqueous solubility, stability in the gastrointestinal tract, and permeability across the intestinal barrier.[1] Many isoquinoline derivatives have low oral bioavailability.[1]

  • Intravenous (IV): Ensures 100% bioavailability and provides precise control over plasma concentrations. It is often used in initial PK studies but can be less practical for long-term studies.

  • Intraperitoneal (IP): A common route in rodent studies that bypasses first-pass metabolism. It generally leads to rapid absorption, though it can be variable.

  • Subcutaneous (SC): Typically results in slower, more sustained absorption compared to IP or IV routes, which can be beneficial for maintaining steady-state concentrations.

Troubleshooting Guides

Guide 1: Poor Bioavailability

Problem: Low or variable plasma concentrations of the isoquinoline inhibitor after oral administration.

Potential Cause Troubleshooting Step
Poor Solubility Re-formulate the compound using solubilizing agents (e.g., cyclodextrins, PEG, DMSO). Note: Always test the vehicle for toxicity.
Rapid First-Pass Metabolism 1. Administer via a parenteral route (IV, IP, SC) to bypass the liver. 2. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (if known).[4]
Efflux by Transporters Conduct in vitro Caco-2 permeability assays to determine if the compound is a substrate for efflux pumps like P-glycoprotein.[1]
Chemical Instability Assess the compound's stability in simulated gastric and intestinal fluids.[1]
Guide 2: Inconsistent Efficacy in Xenograft Models

Problem: High variability in tumor growth inhibition between animals in the same treatment group.

Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of the compound. For oral gavage, confirm proper technique to avoid mis-dosing.
Inter-animal PK Variability Increase the number of animals per group to improve statistical power. Measure plasma concentrations in a satellite group of animals to correlate exposure with response.[2]
Tumor Heterogeneity Ensure tumors are of a consistent size before randomizing animals into treatment groups.
Formulation Instability Prepare the dosing solution fresh daily. If using a suspension, ensure it is homogenous before dosing each animal.

Quantitative Data Summary

Table 1: Example Isoquinoline Inhibitors and In Vivo Study Parameters

Compound ClassTarget(s)Animal ModelAdministration RouteReference
PhenylaminoimidazoisoquinolinoneLck KinaseMouse (anti-CD3 induced IL-2)Oral (PO) / Intraperitoneal (IP)[3]
Isoquinolin-1-amineRho Kinase (ROCK-I)Spontaneously Hypertensive RatNot specified[5]
BenzylisoquinolineIAP (Inhibitor of Apoptosis Proteins)Xenograft Mouse Model (Ovarian Cancer)Intraperitoneal (IP)[6]
IsoquinolinoneMelatonin ReceptorRatIntravenous (IV) / Oral (PO)[1]

Table 2: Summary of Pharmacokinetic Parameters for Select Isoquinoline Derivatives

CompoundAdministration RouteHalf-Life (t½)Oral Bioavailability (F%)Key FindingReference
458 L Oral (PO)11.5 - 14.7 hNot specifiedShowed strong interindividual differences in PK parameters.[2]
IS0042 Intravenous (IV)3.1 - 6.0 hN/AExhibited moderate clearance and a large volume of distribution.[1]
IS0042 Oral (PO)Not specified9.8 - 18.6%Characterized by relatively low oral bioavailability.[1]

Experimental Protocols

Protocol 1: General In Vivo Xenograft Tumor Model
  • Cell Culture: Culture human cancer cells (e.g., ovarian cancer cells for IAP inhibitors) under standard conditions.[6]

  • Animal Model: Use immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1x10⁶ to 1x10⁷ cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Compound Administration: Prepare the isoquinoline inhibitor in a suitable vehicle. Administer the compound according to the planned dosage and schedule (e.g., daily IP injection). The control group should receive the vehicle only.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume throughout the study. Monitor animal body weight, food consumption, and general health signs daily as indicators of toxicity.[6]

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the animals. Excise the tumors, weigh them, and prepare them for further analysis (e.g., Western blotting, RT-PCR, histology).[6]

Protocol 2: Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats).[1]

  • Group Allocation: Divide animals into groups based on the administration route being tested (e.g., IV and PO).

  • Compound Administration:

    • IV Group: Administer a single bolus dose of the inhibitor via the tail vein.

    • PO Group: Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the isoquinoline inhibitor in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[2]

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters including half-life (t½), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC). For the PO group, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[1]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) Receptor->MAPK_pathway Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MAPK_pathway->Proliferation NFkB IKK/IκB/NF-κB NFkB->Proliferation Isoquinoline Isoquinoline Inhibitor Isoquinoline->PI3K Isoquinoline->MAPK_pathway Isoquinoline->NFkB Experimental_Workflow A In Vitro Screening (Potency & Selectivity) B Solubility & Formulation Development A->B C Single Dose PK Study (IV and PO routes) B->C D Dose-Range Finding (Toxicity Assessment) C->D Determine Bioavailability & Half-life E Efficacy Study in Disease Model (e.g., Xenograft) D->E Establish Max. Tolerated Dose (MTD) F Data Analysis (PK/PD Correlation) E->F G Optimized Dosing Regimen F->G Troubleshooting_Tree Start Poor In Vivo Efficacy CheckPK Review PK Data (AUC, Cmax, t½) Start->CheckPK CheckTox Toxicity Signs? (e.g., weight loss) Start->CheckTox LowExposure Low Systemic Exposure CheckPK->LowExposure Yes GoodExposure Sufficient Exposure, No Toxicity CheckPK->GoodExposure No ToxicityObserved Toxicity is Observed CheckTox->ToxicityObserved Yes CheckTox->GoodExposure No Solubility Action: Re-formulate or Change Vehicle LowExposure->Solubility Route Action: Change Admin. Route (e.g., PO to IP) LowExposure->Route DoseSchedule Action: Lower Dose & Increase Frequency ToxicityObserved->DoseSchedule Target Hypothesis: Poor Target Engagement GoodExposure->Target

References

reducing cytotoxicity of isoquinoline derivatives in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoquinoline derivatives. The focus is on strategies to mitigate the cytotoxic effects of these compounds in non-cancerous cell lines, a critical step in developing targeted therapies.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with isoquinoline derivatives.

Problem Possible Cause Suggested Solution
High cytotoxicity observed in non-cancerous (normal) cell lines. The specific isoquinoline derivative has a narrow therapeutic window.1. Structural Modification: Consider synthesizing or obtaining analogues of the derivative. Minor changes, such as the addition or removal of hydroxyl or methoxy groups, can significantly alter cytotoxicity.[1] 2. Dose-Response Analysis: Perform a careful dose-response study to determine the lowest effective concentration against cancer cells and the highest tolerated concentration in normal cells to define the therapeutic index. 3. Targeted Delivery: Encapsulate the isoquinoline derivative in a targeted delivery system, such as antibody-drug conjugates or ligand-targeted liposomes (e.g., transferrin-conjugated liposomes), to increase its concentration at the tumor site while minimizing systemic exposure.[2][3]
Inconsistent cytotoxicity results between experiments. 1. Cell line variability: Different passage numbers or cell densities can affect sensitivity. 2. Compound stability: The isoquinoline derivative may be unstable in the culture medium. 3. Assay interference: The compound may interfere with the cytotoxicity assay itself (e.g., colorimetric assays).1. Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density for all experiments. 2. Assess Compound Stability: Check the stability of your compound in the culture medium over the time course of the experiment using methods like HPLC. 3. Use Orthogonal Assays: Confirm results with a second, mechanistically different cytotoxicity assay. For example, if you are using an MTT (metabolic) assay, validate the findings with a Lactate Dehydrogenase (LDH) release (membrane integrity) assay.
Unexpected apoptotic pathway activation in normal cells. Some isoquinoline derivatives can induce apoptosis non-selectively.1. Mechanism of Action Studies: Investigate the specific apoptotic pathways activated in both cancerous and non-cancerous cells (e.g., intrinsic vs. extrinsic). This can help identify potential targets for inhibiting the off-target effects. 2. Inhibitor Studies: Use specific caspase inhibitors to determine the key mediators of apoptosis in normal cells. This may reveal pathways that can be selectively blocked.
Compound precipitates in the culture medium. Poor solubility of the isoquinoline derivative.1. Use of Solubilizing Agents: Employ a low concentration of a biocompatible solvent like DMSO. Ensure the final solvent concentration is consistent across all experimental conditions and does not affect cell viability. 2. Formulation Development: Consider formulating the compound in a delivery vehicle such as liposomes or nanoparticles to improve solubility and bioavailability.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which isoquinoline derivatives have shown lower cytotoxicity in non-cancerous cell lines?

A1: While many isoquinoline alkaloids exhibit broad cytotoxicity, some have demonstrated a degree of selectivity. For instance, in a screening of 11 isoquinoline derivatives, a compound designated as "Compound 2" was identified as having relatively low cytotoxicity in the non-cancerous human embryonic kidney cell line HEK-293T compared to its potent activity against HeLa and HepG2 cancer cells.[2][3] Additionally, some synthetic derivatives have been designed to have reduced toxicity to healthy cells.[4]

Q2: How can I quantitatively assess the cytotoxicity of my isoquinoline derivative?

A2: The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying cytotoxicity. It represents the concentration of a compound that inhibits 50% of cell viability. This value is determined by treating cell lines with a range of concentrations of the compound and measuring cell viability using assays such as the MTT, XTT, or LDH release assays.

Q3: What are the common mechanisms of isoquinoline derivative-induced cytotoxicity in non-cancerous cells?

A3: A primary mechanism is the induction of apoptosis (programmed cell death). This can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute cell death.[5][6] Some isoquinoline derivatives, like chelerythrine and sanguinarine, are known to induce apoptosis in both cancerous and normal cells.[7] Certain isoquinoline-1,3,4-trione derivatives can lead to the generation of reactive oxygen species (ROS), which can inactivate key apoptotic proteins like caspase-3, leading to cell death.[8][9]

Q4: Can structural modifications to an isoquinoline derivative reduce its cytotoxicity in normal cells?

A4: Yes, structure-activity relationship (SAR) studies have shown that the cytotoxic profile of isoquinoline derivatives is highly dependent on their chemical structure. For example, the presence and position of hydroxyl and methoxy groups on the isoquinoline scaffold can be critical for its biological activity and toxicity.[1] By modifying these functional groups, it is possible to develop analogues with improved selectivity for cancer cells and reduced toxicity towards non-cancerous cells.[10]

Q5: How can targeted delivery systems help in reducing the off-target cytotoxicity of isoquinoline derivatives?

A5: Targeted delivery systems aim to increase the concentration of a cytotoxic agent at the site of action (e.g., a tumor) while minimizing its exposure to healthy tissues. One such approach is the use of liposomes conjugated with a targeting ligand. For instance, transferrin-conjugated liposomes have been used to deliver an isoquinoline derivative. Since many cancer cells overexpress the transferrin receptor to meet their high iron demand, these liposomes are preferentially taken up by cancer cells, thereby reducing the cytotoxic impact on normal cells that express lower levels of this receptor.[2][3]

Data on Cytotoxicity of Isoquinoline Derivatives

Table 1: IC50 Values of Selected Isoquinoline Derivatives in Non-Cancerous Human Cell Lines

Isoquinoline DerivativeNon-Cancerous Cell LineAssayIC50 (µM)Reference
SanguinarineHuman Gingival FibroblastsMTT-[7]
ChelerythrineHuman Gingival FibroblastsMTT-[7]
ChelerythrineNormal Human Bronchial Epithelial (NHBE) cellsMTT>7.5[11]
Compound 2Human Embryonic Kidney (HEK-293T) cellsMTT>20[2][3]
BerberineNormal Cortical Neuronal cells-Non-toxic[12]

Note: Some studies did not report specific IC50 values but indicated high sensitivity.

Table 2: Example of Reduced Cytotoxicity of an Isoquinoline Derivative Using a Targeted Delivery System

CompoundCell LineIC50 (µg/mL)
Compound 2HEK-293T (non-cancerous)> 20
Compound 2HeLa (cancer)2.5
Tf-LP-Compound 2 (Targeted Liposome)HeLa (cancer)0.5

This table illustrates how encapsulating "Compound 2" in transferrin-conjugated liposomes (Tf-LP-Compound 2) did not affect the non-cancerous cells (as the original compound already had low toxicity) but significantly increased its potency against cancer cells.[2][3]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cell culture medium

  • Isoquinoline derivative stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the isoquinoline derivative in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the isoquinoline derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity.

Materials:

  • 96-well plates

  • Cell culture medium

  • Isoquinoline derivative stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a new plate and then adding the LDH reaction mixture.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes).

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on positive and negative controls provided with the kit and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Non-cancerous cell line) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 3. Prepare Isoquinoline Derivative Dilutions treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (24-72 hours) treatment->incubation mtt_assay 6a. MTT Assay (Metabolic Activity) incubation->mtt_assay Option 1 ldh_assay 6b. LDH Assay (Membrane Integrity) incubation->ldh_assay Option 2 readout 7. Measure Absorbance mtt_assay->readout ldh_assay->readout ic50 8. Calculate IC50 readout->ic50

Caption: General workflow for assessing the cytotoxicity of isoquinoline derivatives.

apoptosis_pathway cluster_stimulus Stimulus cluster_ros Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade isoquinoline Isoquinoline Derivative ros Reactive Oxygen Species (ROS) Generation isoquinoline->ros bcl2 Bcl-2 Inhibition isoquinoline->bcl2 inhibits bax Bax Activation ros->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some isoquinoline derivatives.

targeted_delivery cluster_free Free Isoquinoline Derivative cluster_liposome Targeted Liposomal Delivery free_drug Free Drug normal_cell Non-Cancerous Cell free_drug->normal_cell Cytotoxicity cancer_cell Cancer Cell free_drug->cancer_cell Therapeutic Effect liposome Tf-Liposome (encapsulated drug) normal_cell2 Non-Cancerous Cell (Low Tf Receptor) liposome->normal_cell2 Reduced Cytotoxicity cancer_cell2 Cancer Cell (High Tf Receptor) liposome->cancer_cell2 Enhanced Therapeutic Effect

Caption: Comparison of free drug versus targeted liposomal delivery of isoquinoline derivatives.

References

Technical Support Center: Improving the Selectivity of 5-(3-Methylpiperazin-1-yl)isoquinoline for Target Kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of the kinase inhibitor 5-(3-Methylpiperazin-1-yl)isoquinoline.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to improve the selectivity of this compound.

Issue 1: High Off-Target Activity Observed in Initial Kinome Scan

You've performed a broad kinase panel screen (kinome scan) of this compound and observe significant inhibition of several off-target kinases in addition to your primary target.

Kinase Inhibition (%) @ 1 µM IC50 (nM)
Target Kinase A 95 50
Off-Target Kinase B88120
Off-Target Kinase C82250
Off-Target Kinase D75500

Troubleshooting Steps:

  • Analyze the Binding Pockets:

    • Obtain or model the crystal structures of your target kinase and the primary off-target kinases.

    • Compare the ATP-binding pockets. Look for differences in size, shape, and amino acid residues, particularly at the "gatekeeper" residue and in the solvent-exposed regions. These differences can be exploited to improve selectivity.

  • Structure-Activity Relationship (SAR) Exploration:

    • Methylpiperazine Moiety: The 3-methyl group on the piperazine ring can be a key interaction point. Consider synthesizing analogs with modifications at this position. For example, replacing the methyl group with larger or smaller alkyl groups, or introducing polar functionalities, can disrupt binding to off-target kinases while maintaining affinity for the target.

    • Isoquinoline Core: Modifications to the isoquinoline core can be synthetically challenging but may yield significant gains in selectivity. Consider substitutions at positions that are likely to interact with non-conserved residues in the target kinase.

    • Linker Modification: If applicable to your analog series, altering the linker between the isoquinoline and piperazine rings can change the vector and positioning of the molecule within the binding pocket.

  • Targeting Inactive Conformations:

    • Investigate whether your target kinase has a known "DFG-out" or other inactive conformation that is structurally distinct from the active "DFG-in" state. Many off-target kinases may not readily adopt this inactive conformation, providing an opportunity for selective inhibition. Design modifications to your compound that favor binding to the inactive state.

Issue 2: Loss of Potency Against the Primary Target After Modifications

You've synthesized a new analog of this compound designed to reduce off-target effects, but it shows significantly weaker inhibition of your target kinase.

Compound Target Kinase A IC50 (nM) Off-Target Kinase B IC50 (nM)
This compound50120
Analog 1.1850>10,000

Troubleshooting Steps:

  • Re-evaluate Key Interactions:

    • Your modification may have disrupted a critical hydrogen bond or hydrophobic interaction with the target kinase.

    • Use molecular modeling to dock your new analog into the binding site of the target kinase and compare its predicted binding mode to the parent compound. This can help identify the lost interaction.

  • Incremental Modifications:

    • Instead of making large structural changes, synthesize a series of analogs with more subtle modifications. This allows for a more systematic exploration of the SAR and helps to identify the specific structural features responsible for potency.

  • Consider Bioisosteric Replacements:

    • If a particular functional group was removed to reduce off-target binding, consider replacing it with a bioisostere that can restore the desired interaction with the target kinase without reintroducing the off-target activity.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for improving the selectivity of ATP-competitive kinase inhibitors like this compound?

A1: The primary strategy is to exploit the subtle differences between the ATP-binding sites of the target kinase and off-target kinases. Key approaches include:

  • Targeting Non-Conserved Residues: Design modifications that create favorable interactions with amino acids that are unique to your target kinase.

  • Exploiting Shape and Size Differences: Modify the inhibitor to fit more snugly into the target's binding pocket while sterically clashing with the binding pockets of off-target kinases.

  • Targeting Inactive Conformations: Design inhibitors that specifically bind to an inactive conformation of the target kinase, which may not be readily adopted by off-target kinases.[1]

  • Covalent Inhibition: If there is a non-conserved cysteine residue near the ATP-binding site of your target, you can design a covalent inhibitor that forms an irreversible bond with this residue.[2]

Q2: What are the key regions of this compound to modify for improved selectivity?

A2: Based on the general structure of isoquinoline-based kinase inhibitors, the following regions are prime candidates for modification:

  • The Piperazine Ring: The methyl group and the second nitrogen atom are key points for interaction. Modifying the substituent on the second nitrogen is a common strategy.

  • The Isoquinoline Ring System: While synthetically more challenging, substitutions on the isoquinoline core can have a significant impact on selectivity. The selectivity of isoquinoline sulfonamide inhibitors is often dictated by substituents at positions 5 and 8.

Q3: How can I confirm that my inhibitor is engaging the target kinase within a cellular context?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in cells. This method is based on the principle that a ligand-bound protein is more resistant to thermal denaturation. An increase in the melting temperature of your target kinase in the presence of your inhibitor provides strong evidence of target engagement.

Q4: My inhibitor shows good selectivity in biochemical assays but has off-target effects in cell-based assays. What could be the reason?

A4: Several factors can contribute to this discrepancy:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, whereas cellular ATP levels are much higher. This can affect the apparent potency and selectivity of ATP-competitive inhibitors.

  • Metabolism: Your compound may be metabolized in cells to a species with a different selectivity profile.

  • Transporter Effects: The intracellular concentration of your compound may be influenced by cellular uptake and efflux transporters.

  • Indirect Effects: The observed cellular phenotype may be an indirect consequence of inhibiting an upstream kinase in a signaling pathway.

Experimental Protocols

1. In Vitro Kinase Selectivity Profiling (Kinome Scan)

This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a large panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (often used at the Km for each kinase)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test inhibitor (this compound or its analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ from Promega)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a microplate, add the kinase reaction buffer.

  • Add the test inhibitor at a single high concentration (e.g., 1 µM) for initial screening or in a dose-response format for IC50 determination.

  • Add the specific kinase and its corresponding peptide substrate to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, measures the amount of ADP produced, which is proportional to kinase activity.

  • Calculate the percent inhibition for each kinase relative to a DMSO control. For dose-response experiments, determine the IC50 values.

2. Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium

  • Test inhibitor and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or a 96-well PCR plate

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Culture cells to approximately 80-90% confluency.

  • Treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target kinase at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Medicinal Chemistry cluster_2 Selectivity Profiling cluster_3 Cellular Validation Kinome Scan Kinome Scan Identify Off-Targets Identify Off-Targets Kinome Scan->Identify Off-Targets High Inhibition SAR Studies SAR Studies Identify Off-Targets->SAR Studies Input for Design Synthesize Analogs Synthesize Analogs SAR Studies->Synthesize Analogs IC50 Determination IC50 Determination Synthesize Analogs->IC50 Determination Test New Compounds Compare Potency Compare Potency IC50 Determination->Compare Potency Compare Potency->SAR Studies Iterate Design CETSA CETSA Compare Potency->CETSA Promising Candidate Confirm Target Engagement Confirm Target Engagement CETSA->Confirm Target Engagement

Caption: Workflow for improving kinase inhibitor selectivity.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase A Target Kinase A Receptor Tyrosine Kinase->Target Kinase A Activates Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Phosphorylates Downstream Effector 2 Downstream Effector 2 Target Kinase A->Downstream Effector 2 Phosphorylates Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response This compound This compound This compound->Target Kinase A Inhibits

Caption: Inhibition of a hypothetical signaling pathway.

logical_relationship cluster_goal Primary Goal cluster_inputs Key Considerations Improved Selectivity Improved Selectivity Target Potency Target Potency Target Potency->Improved Selectivity Maintain or Improve Off-Target Activity Off-Target Activity Off-Target Activity->Improved Selectivity Minimize Physicochemical Properties Physicochemical Properties Physicochemical Properties->Improved Selectivity Optimize

Caption: Key factors in selectivity optimization.

References

Technical Support Center: Synthesis of 1-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-substituted isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important class of heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common pitfalls and questions related to the three main synthetic routes for 1-substituted isoquinolines: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2][3]

Q1: My Bischler-Napieralski reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Bischler-Napieralski reaction can stem from several factors:

  • Insufficiently activated aromatic ring: The cyclization step is an electrophilic aromatic substitution, which is more efficient with electron-rich aromatic rings. The presence of electron-donating groups on the benzene ring is often crucial for the success of the reaction.[4][5]

  • Suboptimal dehydrating agent: The choice and amount of the dehydrating agent are critical. Phosphoryl chloride (POCl₃) is commonly used, but for less reactive substrates, stronger reagents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or triflic anhydride (Tf₂O) may be necessary.[1][6][7] Polyphosphoric acid (PPA) is also a viable option.[1]

  • Side reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[8] This is more prevalent with certain substrates. Using the corresponding nitrile as a solvent can help to shift the equilibrium away from this side reaction.[8]

  • Reaction temperature and time: The reaction typically requires heating. Optimization of the temperature and reaction time is crucial. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times.

Troubleshooting Flowchart: Low Yield in Bischler-Napieralski Reaction

Bischler_Napieralski_Troubleshooting Start Low Yield Check_Activation Is the aromatic ring sufficiently activated with electron-donating groups? Start->Check_Activation Yes_Activation Yes Check_Activation->Yes_Activation Yes No_Activation No Check_Activation->No_Activation No Check_Reagent Is the dehydrating agent optimal? Yes_Activation->Check_Reagent Modify_Substrate Consider modifying the substrate to include activating groups if possible. No_Activation->Modify_Substrate Yes_Reagent Yes Check_Reagent->Yes_Reagent Yes No_Reagent No Check_Reagent->No_Reagent No Check_Conditions Are the reaction temperature and time optimized? Yes_Reagent->Check_Conditions Change_Reagent Try a stronger dehydrating agent (e.g., P₂O₅/POCl₃, Tf₂O). No_Reagent->Change_Reagent Yes_Conditions Yes Check_Conditions->Yes_Conditions Yes No_Conditions No Check_Conditions->No_Conditions No Check_Side_Reactions Is the retro-Ritter reaction a likely side product? Yes_Conditions->Check_Side_Reactions Optimize_Conditions Systematically vary temperature and time. Consider microwave synthesis. No_Conditions->Optimize_Conditions Yes_Side_Reaction Yes Check_Side_Reactions->Yes_Side_Reaction Yes No_Side_Reaction No Check_Side_Reactions->No_Side_Reaction No Solvent_Change Use the corresponding nitrile as a solvent to suppress the side reaction. Yes_Side_Reaction->Solvent_Change Purification_Issues Investigate purification losses. No_Side_Reaction->Purification_Issues

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

Q2: I am having trouble with the purification of my 1-substituted-3,4-dihydroisoquinoline. What are the recommended methods?

A2: Purification can indeed be challenging. Here are some common strategies:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying these compounds. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[7] The addition of a small amount of triethylamine to the eluent can help to reduce tailing of basic isoquinoline products on the silica gel.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for purification.[9] Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes. It is crucial to perform small-scale solvent screening to find the optimal conditions.[10][11][12][13]

  • Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic isoquinoline into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the purified product is extracted back into an organic solvent.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[14][15][16]

Q1: My Pictet-Spengler reaction is not proceeding to completion or is giving a low yield. What should I check?

A1: Several factors can contribute to poor performance in a Pictet-Spengler reaction:

  • Aromatic Ring Nucleophilicity: Similar to the Bischler-Napieralski reaction, the nucleophilicity of the aromatic ring is critical. Electron-donating groups on the aromatic ring significantly facilitate the cyclization.[17] Reactions with less nucleophilic aromatic rings often require harsher conditions, such as stronger acids and higher temperatures, and may still result in lower yields.[15]

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. The formation of this intermediate is acid-catalyzed.[15] Insufficient acidity can lead to a slow or incomplete reaction. However, excessively strong acids can lead to side reactions.

  • Choice of Solvent: The solvent can have a significant impact on the reaction rate and diastereoselectivity.[18] While protic solvents are traditionally used, aprotic media have been shown to sometimes give superior yields.[15]

  • Reaction Conditions: The reaction is often carried out with heating. Optimization of temperature and reaction time is important. For sensitive substrates, milder conditions may be required to avoid decomposition.

Troubleshooting Decision Tree: Poor Cyclization in Pictet-Spengler Reaction

Pictet_Spengler_Troubleshooting Start Poor Cyclization/Low Yield Check_Aromatic Is the aromatic ring electron-rich? Start->Check_Aromatic Yes_Aromatic Yes Check_Aromatic->Yes_Aromatic Yes No_Aromatic No Check_Aromatic->No_Aromatic No Check_Acid Is the acid catalyst appropriate and at the correct concentration? Yes_Aromatic->Check_Acid Harsher_Conditions Use stronger acid (e.g., TFA) and/or higher temperature. No_Aromatic->Harsher_Conditions Yes_Acid Yes Check_Acid->Yes_Acid Yes No_Acid No Check_Acid->No_Acid No Check_Solvent Is the solvent optimal? Yes_Acid->Check_Solvent Optimize_Acid Screen different acids (protic and Lewis acids) and vary the concentration. No_Acid->Optimize_Acid Yes_Solvent Yes Check_Solvent->Yes_Solvent Yes No_Solvent No Check_Solvent->No_Solvent No Check_Temp_Time Have temperature and reaction time been optimized? Yes_Solvent->Check_Temp_Time Screen_Solvents Try different solvents (e.g., toluene, acetonitrile, or even water with a suitable catalyst). No_Solvent->Screen_Solvents Yes_Temp_Time Yes Check_Temp_Time->Yes_Temp_Time Yes No_Temp_Time No Check_Temp_Time->No_Temp_Time No Consider_Alternative Consider N-acyliminium ion variant for difficult substrates. Yes_Temp_Time->Consider_Alternative Optimize_Temp_Time Systematically vary temperature and monitor reaction progress over time. No_Temp_Time->Optimize_Temp_Time

Caption: Decision tree for troubleshooting poor cyclization in the Pictet-Spengler reaction.

Q2: I am observing the formation of diastereomers in my Pictet-Spengler reaction. How can I control the stereoselectivity?

A2: When a new chiral center is formed, controlling diastereoselectivity is a common challenge. Here are some approaches:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the β-arylethylamine can direct the stereochemical outcome of the cyclization.

  • Chiral Catalysts: Chiral Brønsted acids have been developed that can catalyze asymmetric Pictet-Spengler reactions with high enantioselectivity.[15]

  • Reaction Conditions: The diastereomeric ratio can sometimes be influenced by the choice of solvent and the reaction temperature.[18] Conducting the reaction under either kinetic or thermodynamic control can favor the formation of one diastereomer.

  • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, one diastereomer may be less soluble and crystallize out of the reaction mixture, driving the equilibrium towards the formation of that isomer.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[16][19] This reaction is known for its often variable and sometimes low yields.[20]

Q1: My Pomeranz-Fritsch reaction is giving a very low yield. How can I improve it?

A1: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions. Here are key areas to focus on for improvement:

  • Acid Catalyst: The reaction is typically carried out in strong acid, with concentrated sulfuric acid being traditional.[8] However, other acids and Lewis acids, such as trifluoroacetic anhydride and lanthanide triflates, have also been used and may offer better results for specific substrates.[19]

  • Temperature Control: The reaction often requires heating, but excessive temperatures can lead to decomposition and the formation of byproducts. Careful optimization of the reaction temperature is crucial.

  • Substrate Purity: The purity of the starting materials, particularly the aminoacetaldehyde diethyl acetal, is important. Impurities can interfere with the reaction and lead to lower yields.

  • Modifications of the Reaction: Several modifications of the Pomeranz-Fritsch reaction have been developed to improve its reliability and scope. The Schlittler-Müller modification, which uses a benzylamine and a glyoxal acetal, is one such example.[21]

Q2: What are the common side reactions in the Pomeranz-Fritsch synthesis, and how can they be minimized?

A2: The harsh acidic conditions and high temperatures often employed in the Pomeranz-Fritsch reaction can lead to a number of side reactions, including:

  • Polymerization: The starting materials and intermediates can be prone to polymerization under strong acid conditions.

  • Decomposition: The substrates or product may not be stable to the harsh reaction conditions, leading to decomposition.

  • Formation of undesired isomers: Depending on the substitution pattern of the benzaldehyde, cyclization at different positions on the aromatic ring may be possible, leading to a mixture of isomers.

To minimize these side reactions, it is important to carefully control the reaction temperature and time. Running the reaction at the lowest effective temperature and for the minimum time necessary can help to reduce the formation of byproducts.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of 1-substituted isoquinoline syntheses.

Table 1: Effect of Lewis Acid on Bischler-Napieralski Reaction Yield

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1POCl₃Toluene110475
2P₂O₅/POCl₃Toluene110285
3Tf₂OCH₂Cl₂0 to rt190
4SnCl₄CH₂Cl₂rt665
5BF₃·OEt₂CH₂Cl₂rt860

Yields are representative and can vary depending on the specific substrate.

Table 2: Influence of Solvent on Pictet-Spengler Reaction Yield and Diastereoselectivity

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1Toluene110128085:15
2Acetonitrile80188895:5
3Dichloromethane40247570:30
4Methanol65128280:20
5Water (with catalyst)8069090:10

Yields and diastereomeric ratios are for a representative reaction and can vary significantly with the substrate and catalyst used.[18]

Table 3: Impact of Reaction Conditions on Pomeranz-Fritsch Reaction Yield

EntryAcidTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (conc.)100620-40
2H₂SO₄ (conc.)601230-50
3Polyphosphoric Acid120440-60
4Trifluoroacetic Anhydridert250-70
5Microwave (H₂SO₄)1500.560-80

Yields are highly substrate-dependent and represent a general range.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol describes the synthesis of 1-phenyl-3,4-dihydroisoquinoline from N-(2-phenylethyl)benzamide.

Materials:

  • N-(2-phenylethyl)benzamide

  • Phosphoryl chloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-phenylethyl)benzamide (1.0 eq) in anhydrous toluene.

  • Carefully add phosphoryl chloride (3.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-phenyl-3,4-dihydroisoquinoline.

Protocol 2: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol details the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine and acetaldehyde.

Materials:

  • Phenethylamine

  • Acetaldehyde

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve phenethylamine (1.0 eq) in water.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic.

  • To the cooled, stirred solution, add acetaldehyde (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, basify the mixture by adding an aqueous solution of sodium hydroxide until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 3: Synthesis of Papaverine via a Modified Pomeranz-Fritsch Approach

This protocol provides a general outline for the synthesis of papaverine, a 1-benzylisoquinoline, using a modified Pomeranz-Fritsch strategy. The synthesis of papaverine is a multi-step process, and this protocol focuses on the key cyclization step.[19][20]

Materials:

  • N-(3,4-Dimethoxybenzyl)-N-(3,4-dimethoxyphenethyl)amine (precursor, synthesized separately)

  • Phosphoryl chloride (POCl₃)

  • Acetonitrile (anhydrous)

Procedure:

  • The precursor amine is first acylated to form the corresponding amide.

  • The resulting amide is then subjected to Bischler-Napieralski-type cyclization conditions. Dissolve the amide (1.0 eq) in anhydrous acetonitrile.

  • Add phosphoryl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • After cooling, the reaction is worked up in a similar manner to the Bischler-Napieralski protocol described above (quenching with ice, neutralization, extraction, and purification).

  • The resulting 3,4-dihydropapaverine is then dehydrogenated, for example, using palladium on carbon (Pd/C) in a suitable solvent under an inert atmosphere, to yield papaverine.

Visualizations

Reaction Mechanisms

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski_Mechanism Amide β-Arylethylamide Intermediate1 Vilsmeier-type Intermediate Amide->Intermediate1 + POCl₃ Reagent POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (Cl₂PO₂H) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism Amine β-Arylethylamine Imine Schiff Base/Imine Amine->Imine + Aldehyde, - H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized->Product - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction Mechanism

Pomeranz_Fritsch_Mechanism Benzaldehyde Benzaldehyde Schiff_Base Schiff Base Acetal Benzaldehyde->Schiff_Base + Aminoacetal, - H₂O Aminoacetal Aminoacetaldehyde Diethyl Acetal Cyclization_Intermediate Cyclization Intermediate Schiff_Base->Cyclization_Intermediate Acid-catalyzed Cyclization Product Isoquinoline Cyclization_Intermediate->Product - 2x EtOH, - H⁺

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

References

Technical Support Center: Enhancing the Metabolic Stability of HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of HER2 inhibitor metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for common HER2 tyrosine kinase inhibitors (TKIs)?

A1: The primary route of metabolism for many small molecule kinase inhibitors, including those targeting HER2, is hepatic. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, are heavily involved. For instance, lapatinib is extensively metabolized by CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8.[1][2] Tucatinib is predominantly cleared by CYP2C8, with a smaller role for CYP3A.[3][4][5][6] Neratinib is also mainly metabolized by CYP3A4.[7]

Q2: What are the most common strategies to improve the metabolic stability of a promising HER2 inhibitor candidate?

A2: Two widely employed strategies are:

  • Blocking Metabolic "Soft Spots": This involves identifying the parts of the molecule most susceptible to metabolism (metabolic hotspots) and modifying them. Common modifications include:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically vulnerable position. The stronger carbon-deuterium bond can slow down metabolism.

    • Bioisosteric Replacement: Substituting a metabolically labile group with a different group that has similar physical or chemical properties but is more resistant to metabolism. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.

  • Modulating Physicochemical Properties: Altering properties like lipophilicity and pKa can influence a compound's access to metabolic enzymes and its rate of metabolism.

Q3: Which in vitro assays are most suitable for an initial screen of metabolic stability?

A3: For initial high-throughput screening, the liver microsomal stability assay is often preferred due to its cost-effectiveness and focus on Phase I metabolism, which is a major clearance pathway for many kinase inhibitors.[8] This assay provides a good initial assessment of a compound's susceptibility to CYP-mediated metabolism.[8]

Q4: When should I progress from a microsomal stability assay to a hepatocyte stability assay?

A4: You should consider using a hepatocyte stability assay when:

  • You need to investigate both Phase I and Phase II metabolism. Hepatocytes contain a full complement of metabolizing enzymes.[9]

  • Your compound shows high stability in microsomes, suggesting that non-CYP mediated pathways might be important.

  • You want a more physiologically relevant system to predict in vivo clearance, as hepatocytes better mimic the cellular environment of the liver.[10]

Q5: How can I identify the specific CYP enzymes responsible for metabolizing my HER2 inhibitor?

A5: You can use a combination of approaches:

  • Recombinant CYP Enzymes: Incubate your compound with individual recombinant human CYP enzymes to see which ones metabolize it.

  • Chemical Inhibition: Use known selective inhibitors of specific CYP enzymes in your microsomal incubations. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Correlation Analysis: In a panel of human liver microsomes with known CYP activities, correlate the rate of metabolism of your compound with the activity of each CYP isoform.

Troubleshooting Guides

In Vitro Metabolic Stability Assays (Microsomes and Hepatocytes)
Issue Potential Cause(s) Troubleshooting Steps
High variability between replicate wells - Inconsistent pipetting of compound, microsomes/hepatocytes, or cofactors.- Poor mixing of incubation components.- Issues with the analytical method (e.g., LC-MS/MS).- Use calibrated pipettes and ensure proper technique.- Gently vortex or mix plates after adding each component.- Verify the precision and accuracy of your analytical method with quality control samples.
Compound appears unstable in control incubations (without NADPH or in heat-inactivated systems) - Chemical instability of the compound in the incubation buffer.- Degradation by enzymes other than CYPs that are not NADPH-dependent.- Non-specific binding to the plate or other materials.- Assess the stability of the compound in buffer alone.- For microsomal assays, run a control without microsomes to check for non-enzymatic degradation.- Use low-binding plates and materials.
Known stable compound shows unexpectedly high clearance - Incorrect concentration or poor quality of microsomes/hepatocytes.- Error in cofactor preparation (e.g., NADPH concentration is too high or too low).- Contamination of reagents.- Use a new batch of microsomes/hepatocytes and verify their activity with known substrates.- Prepare fresh cofactor solutions and verify their concentrations.- Use fresh, high-purity reagents.
Known unstable compound shows unexpectedly low clearance - Loss of enzyme activity in microsomes/hepatocytes due to improper storage or handling.- Insufficient cofactor (NADPH) concentration.- The compound is a potent inhibitor of its own metabolism.- Ensure proper storage of biological reagents and thaw them correctly before use.- Optimize the NADPH concentration.- Test a range of substrate concentrations to check for auto-inhibition.
Poor recovery of the compound at time zero - Significant non-specific binding to the assay plate or vial.- Inefficient extraction of the compound from the incubation matrix.- Instability in the quenching solution.- Use low-binding plates.- Optimize the protein precipitation/extraction method.- Assess compound stability in the quenching solvent.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for three clinically approved HER2 inhibitors.

Parameter Lapatinib Neratinib Tucatinib
Primary Metabolizing Enzymes CYP3A4, CYP3A5[1][2]CYP3A4[11][7]CYP2C8, CYP3A[3][4][5][6]
Elimination Half-Life (t½) ~24 hours (effective)[12]7-17 hours (single dose)[7]Median Tmax: 1.0-2.0 hours[4]
Clearance (CL/F) Nonlinear pharmacokinetics[12]216 L/hour (population mean)[13]Similar between normal and mild hepatic impairment[4]
Major Active Metabolites Oxidative metabolites (none >10% of plasma concentration)M3, M6, M7, M11[11]ONT-993 (formed by CYP2C8)[4][14]

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a HER2 inhibitor due to Phase I metabolism.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates (low-binding)

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock solution in buffer.

    • Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of cold acetonitrile with an internal standard to the respective wells to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of a HER2 inhibitor considering both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 24- or 48-well plates

  • Test compound stock solution

  • Positive control compounds

  • Acetonitrile with an internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at an appropriate density.

    • Allow the cells to attach for several hours in a CO2 incubator.

  • Incubation:

    • Prepare a working solution of the test compound in pre-warmed incubation medium.

    • Aspirate the plating medium from the attached hepatocytes and add the medium containing the test compound.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the incubation medium.

    • Quench the reaction by adding the sample to cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal assay, normalizing to the cell number or protein concentration.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib Lapatinib->HER2 Inhibits Neratinib Neratinib Neratinib->HER2 Inhibits Tucatinib Tucatinib Tucatinib->HER2 Inhibits Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock Solutions D Pre-incubate at 37°C A->D B Prepare Microsomes or Hepatocytes B->D C Prepare Cofactor Solutions (e.g., NADPH) E Initiate Reaction with Cofactors C->E D->E F Sample at Multiple Time Points E->F G Quench Reaction & Precipitate Protein F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining I->J K Determine Half-life (t½) and Intrinsic Clearance (CLint) J->K Metabolic_Stability_Decision_Tree Start High In Vitro Clearance Observed in HER2 Inhibitor Identify_SOM Identify Site(s) of Metabolism (SOM) Start->Identify_SOM Strategy Select Modification Strategy Identify_SOM->Strategy Deuteration Deuterate at SOM Strategy->Deuteration C-H bond cleavage is rate-limiting Bioisostere Introduce Bioisostere at or near SOM Strategy->Bioisostere Functional group is labile Steric_Hindrance Introduce Bulky Group to Shield SOM Strategy->Steric_Hindrance Accessible SOM Re_evaluate Re-evaluate In Vitro Metabolic Stability Deuteration->Re_evaluate Bioisostere->Re_evaluate Steric_Hindrance->Re_evaluate Re_evaluate->Strategy Stability Not Improved End Proceed with Optimized Compound Re_evaluate->End Improved Stability

References

troubleshooting unexpected results in assays with 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 5-(3-Methylpiperazin-1-yl)isoquinoline in various assays. As a member of the isoquinoline class of compounds, it is investigated for its potential as a protein kinase inhibitor, targeting signaling pathways crucial in cellular processes.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and its putative mechanism of action?

This compound is a heterocyclic small molecule featuring an isoquinoline core with a 3-methylpiperazine substituent.[1] Compounds in this class are recognized for their roles in medicinal chemistry, often as kinase inhibitors.[1] Its mechanism of action is presumed to involve the inhibition of protein kinases, such as Protein Kinase C (PKC) and Protein Kinase A (PKA), which are key regulators of cellular signaling pathways.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C. For use in aqueous-based cellular assays, further dilution of the DMSO stock into the assay medium is required. It is critical to ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced artifacts.[2]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration will vary significantly based on the cell type, assay duration, and specific endpoint being measured. For many kinase inhibitors, initial dose-response experiments are often conducted in a range from 1 nM to 10 µM.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Potency (IC50/EC50)

You may observe that the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is higher than anticipated or varies between experiments.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.The stability of the compound in aqueous media at 37°C may be limited.
Inaccurate Concentration Verify the calibration of pipettes. Perform serial dilutions carefully and use a master mix for additions to assay plates.Pipetting errors, especially with small volumes, can lead to significant concentration inaccuracies.[2]
Solubility Issues Visually inspect the assay medium for any signs of precipitation after adding the compound. Consider pre-diluting the compound in a serum-free medium before adding to cells.Poor solubility can drastically reduce the effective concentration of the compound available to the target.
Cell Line Variability Ensure consistent cell passage number, confluency, and health. Test the compound on a standardized, well-characterized cell line if possible.Different cell passages can have altered expression levels of the target kinase or compensatory pathways.
Assay Conditions Confirm that incubation times, temperatures, and reagent concentrations are consistent with the established protocol.[2]Deviations in assay parameters can significantly impact enzyme kinetics and cellular responses.

Troubleshooting Workflow for Inconsistent Potency

G cluster_compound Compound Integrity cluster_assay Assay Parameters start Inconsistent IC50 fresh_stock Prepare Fresh Dilutions start->fresh_stock check_sol Check for Precipitation fresh_stock->check_sol verify_pipette Verify Pipettes check_sol->verify_pipette No Precipitate result_bad Issue Persists: Consult Literature check_sol->result_bad Precipitate (See Solubility Guide) check_cells Assess Cell Health & Passage verify_pipette->check_cells verify_protocol Confirm Protocol Parameters check_cells->verify_protocol result_ok IC50 Stabilized verify_protocol->result_ok G GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC (Primary Target) DAG->PKC Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Compound This compound Compound->PKC OffTarget Off-Target Kinase (e.g., PKA, CaMKII) Compound->OffTarget OffTarget_Effect Unintended Cellular Effects OffTarget->OffTarget_Effect G start Compound Precipitates in Aqueous Media q1 Is stock concentration > 10 mM? start->q1 a1_yes Lower stock to 1-10 mM in DMSO q1->a1_yes Yes q2 Was dilution done in one step? q1->q2 No a1_yes->q2 a2_yes Use serial dilutions; add to media with vortexing q2->a2_yes Yes q3 Is media high in serum? q2->q3 No a2_yes->q3 a3_no Pre-dilute in serum-free media first q3->a3_no No end_ok Solubility Improved q3->end_ok Yes end_bad Consider formulation with solubilizing agents (e.g., cyclodextrin) q3->end_bad Still precipitates a3_no->end_ok

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: 5-(3-Methylpiperazin-1-yl)isoquinoline and Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the FDA-approved dual tyrosine kinase inhibitor, Lapatinib, and the novel research compound, 5-(3-Methylpiperazin-1-yl)isoquinoline. The content is structured to offer a clear analysis of their mechanisms, target profiles, and the experimental methodologies used for their evaluation, supported by available data.

Overview and Mechanism of Action

Lapatinib is a well-established, orally active small molecule drug used in the treatment of solid tumors, particularly HER2-positive breast cancer.[1][2] It functions as a potent, reversible dual tyrosine kinase inhibitor, targeting the intracellular ATP-binding domains of both the Epidermal Growth Factor Receptor (EGFR/HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[2][3][4] By blocking these receptors, Lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways, namely the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][5][6] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[4]

This compound is a heterocyclic organic compound identified as a potential kinase inhibitor.[7] As an isoquinoline derivative, it belongs to a class of compounds known for a wide range of biological activities.[7] While specific, validated molecular targets for this particular compound are not yet extensively documented in publicly available literature, research on similar isoquinoline structures suggests potential inhibitory activity against protein kinases such as Protein Kinase C (PKC) and cAMP-dependent protein kinase (PKA).[7][8] Its mechanism is presumed to involve the inhibition of key cellular signaling pathways, leading to antiproliferative effects.[7] Further research is required to fully elucidate its precise mechanism and target profile.

Quantitative Performance Data

The following table summarizes the inhibitory potency (IC50) of Lapatinib against several breast cancer cell lines. Due to the limited public data for this compound, hypothetical values are presented for illustrative purposes to demonstrate how such a comparison would be structured. These values are denoted with an asterisk (*) and should not be considered verified experimental results.

CompoundTarget(s)Cell Line (Cancer Type)IC50Citation(s)
Lapatinib EGFR, HER2BT474 (Breast)0.036 µM[9]
EGFR, HER2SKBR3 (Breast)0.080 µM[9]
EGFR, HER2MCF-7 (Breast)136.64 µM[10]
EGFR, HER2MDA-MB-468 (Breast)3.31 µM[11]
This compound Putative Kinases (e.g., PKC, PKA)A549 (Lung)Hypothetical: 5-15 µMN/A
Putative Kinases (e.g., PKC, PKA)HCT-116 (Colon)Hypothetical: 10-25 µMN/A
Putative Kinases (e.g., PKC, PKA)MCF-7 (Breast)Hypothetical: 8-20 µMN/A

Signaling Pathway Diagrams

The diagrams below, generated using DOT language, visualize the established signaling pathway for Lapatinib and a putative pathway for this compound based on related compounds.

lapatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Lapatinib inhibits EGFR and HER2, blocking downstream PI3K/Akt and Ras/MEK/ERK pathways.

novel_compound_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound PKC PKC Compound->PKC PKA PKA Compound->PKA Downstream Downstream Effectors PKC->Downstream PKA->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Putative mechanism for this compound, targeting kinases like PKC/PKA.

Key Experimental Protocols

To comparatively assess the efficacy of these compounds, standardized in vitro assays are essential.

A. Cell Proliferation / Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.[12]

  • Cell Plating: Seed cancer cells (e.g., BT474, A549) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of Lapatinib and this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 72 hours).[13]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100-150 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[13]

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells and plot against compound concentration to determine the IC50 value.

mtt_workflow A 1. Seed cells in 96-well plate (24h incubation) B 2. Treat with serial dilutions of compounds (72h) A->B C 3. Add MTT reagent (2-4h incubation) B->C D 4. Solubilize formazan crystals (e.g., with DMSO) C->D E 5. Read absorbance at 570 nm D->E F 6. Calculate IC50 value E->F

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.

B. In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Reaction Setup: In a microplate, combine the purified target kinase (e.g., recombinant EGFR, HER2, or PKC) with a specific peptide substrate in a kinase reaction buffer.[1]

  • Inhibitor Addition: Add varying concentrations of the test compound (Lapatinib or this compound) or a vehicle control to the wells.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[1]

  • Signal Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ATP consumption or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Plot the remaining kinase activity against the inhibitor concentration to calculate the IC50 or Ki value, representing the compound's potency against the specific kinase.

kinase_assay_workflow A 1. Combine purified kinase, substrate, and buffer in plate B 2. Add test compound (serial dilutions) A->B C 3. Initiate reaction with ATP/MgCl2 (30-60 min incubation) B->C D 4. Stop reaction and measure substrate phosphorylation C->D E 5. Determine kinase inhibition (IC50/Ki) D->E

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

Conclusion and Future Directions

Lapatinib is a cornerstone of targeted therapy for HER2-positive breast cancer, with a well-defined mechanism of action and extensive clinical data. Its efficacy is directly linked to the potent dual inhibition of EGFR and HER2.

This compound represents an early-stage investigational compound. While its isoquinoline scaffold is common in many bioactive molecules and kinase inhibitors, its specific target profile and potency remain to be characterized. The critical next steps for this compound involve a comprehensive preclinical evaluation using the protocols outlined above. Future research should prioritize:

  • Kinome Profiling: Screening the compound against a broad panel of kinases to identify its primary molecular targets and assess its selectivity.

  • In Vitro Efficacy: Determining its IC50 values across a diverse panel of cancer cell lines to identify potential indications.

  • Mechanism of Action Studies: Validating target engagement in cells and elucidating its impact on downstream signaling pathways.

  • In Vivo Studies: Evaluating its anti-tumor efficacy, pharmacokinetics, and safety profile in relevant animal models.

This comparative framework highlights the rigorous process of characterizing a novel compound against an established therapeutic, providing a roadmap for further research and development in the field of kinase inhibitors.

References

Validating the Mechanism of Action of 5-(3-Methylpiperazin-1-yl)isoquinoline Through Knockout/Knockdown Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic-based target validation techniques, specifically knockout and knockdown studies, to elucidate the mechanism of action of the small molecule 5-(3-methylpiperazin-1-yl)isoquinoline. To illustrate this process, we will postulate a hypothetical mechanism of action wherein this compound acts as an inhibitor of a crucial kinase, designated here as "Kinase Y," a key component of a hypothetical "Cell Growth Signaling Pathway." This guide will furnish detailed experimental protocols, comparative data, and visualizations to aid researchers in designing and interpreting target validation studies.

Introduction to this compound and its Hypothetical Target

This compound is a synthetic compound belonging to the isoquinoline class of molecules.[1][2][3] While the specific biological activity of this compound is not extensively documented in publicly available literature, isoquinoline alkaloids are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects, often through the modulation of key signaling pathways.[4]

For the purpose of this guide, we hypothesize that this compound (hereafter referred to as Compound X ) functions as a potent and selective inhibitor of Kinase Y . Kinase Y is a hypothetical serine/threonine kinase that plays a pivotal role in a "Cell Growth Signaling Pathway," where its activation leads to the phosphorylation of downstream substrates, ultimately promoting cell proliferation and survival. In various cancer models, this pathway is often dysregulated, making Kinase Y a compelling therapeutic target.

Comparison of Target Validation Methods: Knockout/Knockdown vs. Alternatives

Validating the molecular target of a small molecule inhibitor is a critical step in drug discovery.[5] Genetic methods such as CRISPR-Cas9-mediated knockout and shRNA-mediated knockdown are powerful tools for this purpose.[6][][8] Below is a comparison of these techniques with other common target validation methods.

Method Principle Advantages Disadvantages
CRISPR-Cas9 Knockout Permanent disruption of the target gene, leading to a complete loss of protein expression.[][9]Provides a definitive "on-target" validation. Can create stable cell lines for long-term studies.[10][11]Potential for off-target effects. Complete loss of a critical protein may be lethal to the cell. Does not always mimic the effect of a partial pharmacological inhibition.[10]
shRNA Knockdown Sustained but incomplete suppression of gene expression through RNA interference.[12][13]Allows for the study of essential genes where a complete knockout would be lethal. The degree of knockdown can sometimes mimic pharmacological inhibition more closely.[14]Incomplete knockdown can lead to ambiguous results. Potential for off-target effects by the shRNA.[15]
Chemical Proteomics Uses chemical probes to identify direct binding partners of the compound in a cellular context.Can identify direct targets without prior knowledge. Provides information on binding affinity and selectivity.Can be technically challenging. May identify non-functional binding partners.
Thermal Shift Assays Measures the change in the thermal stability of a protein upon ligand binding.A direct biochemical validation of target engagement. Can be adapted to a high-throughput format.Requires purified protein. Does not provide information on cellular activity.
Overexpression Studies Introduction of a resistant mutant of the target protein to see if it rescues the effect of the compound.Provides strong evidence for on-target activity.Can lead to artifacts due to non-physiological protein levels.

Experimental Protocols

This protocol outlines the generation of a Kinase Y knockout cell line using the CRISPR-Cas9 system.[9][16]

Materials:

  • Human cancer cell line expressing Kinase Y (e.g., HeLa, A549)

  • Lentiviral vector co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting an early exon of the Kinase Y gene.

  • Scrambled gRNA control vector.

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Puromycin for selection.

  • Antibodies for Western blotting (anti-Kinase Y, anti-GAPDH).

  • Cell viability assay kit (e.g., CellTiter-Glo).

Procedure:

  • gRNA Design and Cloning: Design and clone two independent gRNAs targeting a conserved early exon of the Kinase Y gene into the lentiviral vector. A non-targeting scrambled gRNA should be used as a negative control.

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and the packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the target cancer cell line with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration.

  • Selection: Select for transduced cells by adding puromycin to the culture medium.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout:

    • Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus.

    • Western Blotting: Verify the complete absence of Kinase Y protein expression in the knockout clones compared to the wild-type and scrambled gRNA controls.[6]

This protocol describes the stable knockdown of Kinase Y using a lentiviral-based shRNA approach.[12][17]

Materials:

  • Human cancer cell line expressing Kinase Y.

  • Lentiviral vector expressing an shRNA targeting the Kinase Y mRNA.

  • Non-targeting (scrambled) shRNA control vector.

  • Lentiviral packaging and envelope plasmids.

  • HEK293T cells.

  • Transfection reagent.

  • Puromycin.

  • Reagents for qRT-PCR (primers for Kinase Y and a housekeeping gene).

  • Antibodies for Western blotting.

Procedure:

  • shRNA Design and Cloning: Design and clone two independent shRNAs targeting the Kinase Y mRNA into a suitable lentiviral vector. A scrambled shRNA will serve as a negative control.

  • Lentivirus Production: Produce lentiviral particles as described in the CRISPR-Cas9 protocol.

  • Transduction and Selection: Transduce the target cells and select with puromycin to generate a stable cell line with reduced Kinase Y expression.

  • Validation of Knockdown:

    • qRT-PCR: Quantify the reduction in Kinase Y mRNA levels in the knockdown cells compared to controls.

    • Western Blotting: Confirm the reduction of Kinase Y protein levels. A knockdown efficiency of >70% is generally considered acceptable.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from experiments comparing the effects of Compound X in wild-type (WT), Kinase Y knockout (KO), and Kinase Y knockdown (KD) cells.

Table 1: Effect of Compound X on Cell Viability

Cell Line Treatment Cell Viability (IC50, µM)
Wild-TypeCompound X0.5
Kinase Y KOCompound X> 50 (Insensitive)
Kinase Y KDCompound X15.2
Scrambled ControlCompound X0.6

Table 2: Effect of Compound X on Downstream Substrate Phosphorylation

Cell Line Treatment (1 µM Compound X) Phospho-Substrate Z Level (Fold Change vs. DMSO)
Wild-TypeDMSO1.0
Wild-TypeCompound X0.1
Kinase Y KODMSO0.05
Kinase Y KOCompound X0.05
Kinase Y KDDMSO0.3
Kinase Y KDCompound X0.25

Visualizations

Cell_Growth_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Y Kinase Y Receptor->Kinase Y Substrate Z Substrate Z Kinase Y->Substrate Z Phosphorylation Proliferation & Survival Proliferation & Survival Substrate Z->Proliferation & Survival Compound X Compound X Compound X->Kinase Y

Caption: Hypothetical Cell Growth Signaling Pathway.

Target_Validation_Workflow cluster_knockout CRISPR-Cas9 Knockout cluster_knockdown shRNA Knockdown cluster_phenotypic Phenotypic Assays KO_design gRNA Design KO_lenti Lentivirus Production KO_design->KO_lenti KO_transduction Transduction & Selection KO_lenti->KO_transduction KO_validation KO Validation (Sequencing, WB) KO_transduction->KO_validation viability Cell Viability Assay KO_validation->viability phosphorylation Phosphorylation Assay KO_validation->phosphorylation KD_design shRNA Design KD_lenti Lentivirus Production KD_design->KD_lenti KD_transduction Transduction & Selection KD_lenti->KD_transduction KD_validation KD Validation (qRT-PCR, WB) KD_transduction->KD_validation KD_validation->viability KD_validation->phosphorylation Wild-Type Cells Wild-Type Cells Wild-Type Cells->viability Wild-Type Cells->phosphorylation

Caption: Experimental workflow for target validation.

References

Evaluating 5-(3-Methylpiperazin-1-yl)isoquinoline as a Novel Topoisomerase I Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published on: November 3, 2025

Introduction

Topoisomerase I (Top1) is a validated and critical target in oncology. Its inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells, forming the basis of action for established chemotherapeutic agents.[1][2][3] The clinical landscape of Top1 inhibitors is dominated by camptothecin derivatives, such as topotecan and irinotecan.[4][5][6] However, these drugs are associated with limitations including lactone ring instability and treatment-related toxicities.[4][7] This has spurred the search for novel, non-camptothecin scaffolds. The isoquinoline and indenoisoquinoline core structures have emerged as promising pharmacophores for the development of new Top1 inhibitors.[1][4][8][9][10]

This guide provides a head-to-head comparison of the chemical scaffold represented by 5-(3-Methylpiperazin-1-yl)isoquinoline against the well-characterized Top1 inhibitors, Topotecan and Irinotecan . While direct experimental data on the Top1 inhibitory activity of this compound is not currently available in public literature, its structural similarity to known isoquinoline-based Top1 inhibitors provides a strong rationale for its investigation. This document outlines the established performance of topotecan and irinotecan and presents the standard experimental protocols required to evaluate this compound as a potential novel Top1 inhibitor.

Mechanism of Action of Known Topoisomerase I Inhibitors

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. Camptothecin analogues exert their anticancer effects by binding to the Top1-DNA covalent complex.[1][2] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[1]

Below is a diagram illustrating the generalized signaling pathway for Topoisomerase I inhibition.

Topoisomerase_I_Inhibition_Pathway Signaling Pathway of Topoisomerase I Inhibition Topoisomerase I Topoisomerase I DNA Relaxation DNA Relaxation Topoisomerase I->DNA Relaxation Relieves DNA torsional strain Cleavable_Complex Stabilized Top1-DNA Cleavable Complex Topoisomerase I->Cleavable_Complex Top1_Inhibitor Topoisomerase I Inhibitor Top1_Inhibitor->Cleavable_Complex Stabilizes Replication_Fork_Collision Replication Fork Collision Cleavable_Complex->Replication_Fork_Collision DSB Double-Strand DNA Breaks Replication_Fork_Collision->DSB Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Relaxation_Assay_Workflow Workflow for Topoisomerase I DNA Relaxation Assay cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Prepare Reaction Mix: - Supercoiled DNA - Reaction Buffer - Test Compound Add_Enzyme Add Topoisomerase I Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (add loading dye) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Bands Gel_Electrophoresis->Visualize Quantify Quantify Inhibition (IC50) Visualize->Quantify Cytotoxicity_Assay_Workflow Workflow for In Vitro Cytotoxicity Assay (MTT) Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound (Serial Dilutions) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_GI50 Calculate GI50 Measure_Absorbance->Calculate_GI50

References

Validation of Isoquinoline-Based Compounds as Selective HER2 Inhibitors Over EGFR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for highly selective kinase inhibitors is a cornerstone of modern targeted cancer therapy. Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) are two closely related receptor tyrosine kinases that play pivotal roles in cell proliferation and survival.[1] While both are validated targets in oncology, the development of inhibitors that can selectively target HER2 over EGFR is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, which are commonly associated with EGFR inhibition.[2] This guide focuses on the validation of isoquinoline-based compounds as selective HER2 inhibitors, a promising class of molecules in this therapeutic area.

Due to the limited publicly available data on the specific compound 5-(3-Methylpiperazin-1-yl)isoquinoline, this guide will utilize data from a closely related and well-characterized isoquinoline-tethered quinazoline derivative, compound 14f , as a representative example to illustrate the principles and methodologies of validating HER2 selectivity over EGFR.[1][3] This comparative analysis will provide researchers, scientists, and drug development professionals with a framework for evaluating the performance of novel HER2 inhibitors.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The selectivity of a kinase inhibitor is quantitatively expressed by comparing its inhibitory concentration (IC50) against the target kinase (HER2) versus an off-target kinase (EGFR). A higher EGFR/HER2 IC50 ratio indicates greater selectivity for HER2. The following table summarizes the in vitro kinase inhibitory activities of the representative isoquinoline derivative 14f and the dual EGFR/HER2 inhibitor Lapatinib.

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (EGFR/HER2)
Compound 14f 8>1000>125
Lapatinib 10111.1

Data sourced from "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR".[1][3]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to block 50% of the kinase activity in a cell-free system.

  • Objective: To measure the IC50 values of the test compound against purified HER2 and EGFR kinases.

  • Methodology:

    • Recombinant human HER2 and EGFR kinase domains are incubated with the test compound at varying concentrations.

    • A kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.

    • The amount of phosphorylated substrate is quantified, typically using methods like radioisotope labeling (e.g., ³³P-ATP) or fluorescence-based assays.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based Proliferation Assay

This assay assesses the ability of the inhibitor to prevent the growth of cancer cell lines that are dependent on HER2 or EGFR signaling.

  • Objective: To evaluate the anti-proliferative activity of the test compound in HER2-overexpressing (e.g., SKBR3) and EGFR-dependent (e.g., A431) cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at a range of concentrations.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Mandatory Visualization

HER2 and EGFR Signaling Pathways

The following diagram illustrates the downstream signaling cascades initiated by HER2 and EGFR upon activation. Selective inhibition of HER2 aims to block its specific signaling outputs while leaving EGFR-mediated pathways intact in non-cancerous cells.

HER2_EGFR_Signaling cluster_HER2 HER2 Signaling cluster_EGFR EGFR Signaling HER2 HER2 PI3K_HER2 PI3K HER2->PI3K_HER2 Akt_HER2 Akt PI3K_HER2->Akt_HER2 mTOR_HER2 mTOR Akt_HER2->mTOR_HER2 Proliferation_Survival_HER2 Cell Proliferation & Survival mTOR_HER2->Proliferation_Survival_HER2 EGFR EGFR Ras_EGFR Ras EGFR->Ras_EGFR Raf_EGFR Raf Ras_EGFR->Raf_EGFR MEK_EGFR MEK Raf_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Proliferation_Survival_EGFR Cell Proliferation & Survival ERK_EGFR->Proliferation_Survival_EGFR Inhibitor Selective HER2 Inhibitor Inhibitor->HER2 Inhibits

Caption: Simplified HER2 and EGFR downstream signaling pathways.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor.

Kinase_Selectivity_Workflow Start Synthesized Compound Primary_Screen Primary Kinase Screen (Single High Concentration) Start->Primary_Screen Dose_Response Dose-Response Assays (IC50 Determination) Primary_Screen->Dose_Response Active Hits Selectivity_Panel Selectivity Profiling (Panel of Related Kinases) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (Proliferation, Phosphorylation) Selectivity_Panel->Cell_Based_Assays Selective Hits Lead_Candidate Lead Candidate for Further Development Cell_Based_Assays->Lead_Candidate Potent & Selective

Caption: Workflow for kinase inhibitor selectivity validation.

The validation of this compound and its analogs as selective HER2 inhibitors over EGFR is a critical step in their preclinical development. The representative data for compound 14f demonstrates that the isoquinoline scaffold holds significant promise for achieving high HER2 selectivity.[1][3] The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of novel kinase inhibitors. By employing these methodologies, researchers can effectively identify and characterize compounds with the desired selectivity profile, ultimately contributing to the development of safer and more effective targeted therapies for HER2-positive cancers.

References

Comparative Kinase Cross-Reactivity Profiling: 5-(3-Methylpiperazin-1-yl)isoquinoline and Selected Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase cross-reactivity profiles of selected, well-characterized multi-kinase inhibitors. While direct experimental profiling data for 5-(3-Methylpiperazin-1-yl)isoquinoline against a broad kinase panel is not extensively available in the public domain, its isoquinoline scaffold is a known pharmacophore for kinase inhibition. To offer a valuable comparative context for researchers interested in this and similar compounds, we present the cross-reactivity profiles of three widely studied kinase inhibitors: Dasatinib, Sunitinib, and the broad-spectrum inhibitor Staurosporine.

The data presented herein is collated from various publicly available sources and is intended to serve as a reference for understanding the selectivity and off-target effects of kinase inhibitors. It is important to note that the inhibitory activities are dependent on the specific assay conditions, such as ATP concentration and the kinase construct used.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values) of Dasatinib, Sunitinib, and Staurosporine against a selection of kinases. Lower IC50 values indicate higher potency.

Table 1: Kinase Inhibition Profile of Dasatinib

KinaseIC50 (nM)
ABL10.6
SRC0.8
LCK1.1
YES11.1
FYN1.6
KIT4.9
PDGFRβ14
EPHA216
EGFR>1000

Table 2: Kinase Inhibition Profile of Sunitinib

KinaseIC50 (nM)
VEGFR29
PDGFRβ2
KIT4
FLT3250
RET37
CSF1R14.5
ABL1>5000
SRC>10000

Table 3: Kinase Inhibition Profile of Staurosporine

KinaseIC50 (nM)
PKCα2
PKCγ5
PKA15
CAMKII20
p60v-src6
CDK1/cyclin B3
FLT310
KIT20

Experimental Protocols

The determination of kinase inhibition profiles is crucial for the development of selective and effective kinase inhibitors. Various methodologies are employed to ascertain the potency and selectivity of compounds against a panel of kinases. Below are overviews of commonly used experimental protocols.

Radiometric Kinase Assays

Radiometric assays are a traditional and robust method for measuring kinase activity. They directly measure the incorporation of a radiolabeled phosphate group (typically from [γ-³³P]ATP or [γ-³²P]ATP) onto a substrate (peptide, protein, or small molecule).

Workflow:

  • Reaction Setup: The kinase, substrate, ATP (spiked with radiolabeled ATP), and the test compound (at various concentrations) are combined in a reaction buffer.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Quenching: The reaction is stopped, often by the addition of a solution containing EDTA or by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: Unincorporated radiolabeled ATP is washed away from the substrate.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

Luminescence-based assays have become increasingly popular due to their high-throughput capabilities and non-radioactive nature. The ADP-Glo™ Kinase Assay, for example, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Workflow:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains an enzyme that uses the newly synthesized ADP to produce ATP in a coupled reaction. This newly generated ATP is then used by a luciferase to produce light.

  • Luminescence Measurement: The luminescent signal is measured using a luminometer. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: IC50 values are determined by plotting the luminescent signal against the inhibitor concentration.

Visualizations

Kinase Inhibition Assay Workflow

G General Workflow for Kinase Inhibition Profiling cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Kinase, Substrate, ATP C Incubation A->C B Test Compound (e.g., this compound) B->C D Measurement of Activity (e.g., Radioactivity, Luminescence) C->D E IC50 Determination D->E

Caption: A generalized workflow for determining the inhibitory activity of a compound against a kinase.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, which is frequently targeted by kinase inhibitors.

In Vivo Efficacy of 5-(3-Methylpiperazin-1-yl)isoquinoline and Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the investigational compound 5-(3-Methylpiperazin-1-yl)isoquinoline, a putative Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, against established anticancer agents. Due to the limited availability of specific in vivo data for this compound, this comparison focuses on the broader class of ROCK inhibitors and their general preclinical performance in various cancer models. This is juxtaposed with data from widely used chemotherapeutic drugs to offer a contextual understanding of their potential therapeutic standing.

I. Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of ROCK inhibitors, exemplified by Fasudil, and standard chemotherapeutic agents like Cisplatin and Doxorubicin in various xenograft models. It is crucial to note that direct comparative studies involving this compound are not publicly available at this time. The data presented for ROCK inhibitors is a composite from multiple studies and may not be directly comparable to the specific outcomes of the other agents due to variations in experimental design.

Table 1: In Vivo Efficacy of ROCK Inhibitors (e.g., Fasudil) in Preclinical Cancer Models

Cancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
HT1080 Lung Seeding ModelMouse100mg/kg/dose, p.o. bidDecreased number of lung nodules (50±6 treated vs 74±10 control, p=0.017)[1]
MM-1 Rat Hepatoma Peritoneal DisseminationDonryu Rats.c. (alzet pump)Reduced tumor burden (4.2±1.5 treated vs. 9±0.8 control, p=0.004)[1]
MDA-MB-231 Orthotopic Breast CancerMouse100mg/kg/dose, p.o. bidPrevented tumor formation (16/30 tumor-free in treated vs 6/30 in control)[1]
Small Cell Lung CancerIn vivoNot SpecifiedInduced apoptosis[2]
GlioblastomaIn vivoNot SpecifiedInduced apoptosis[2]

Table 2: In Vivo Efficacy of Standard Anticancer Agents in Preclinical Cancer Models

Anticancer AgentCancer ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
CisplatinA2780 Ovarian Cancer XenograftNude Mice5.2 mg/kg, i.p.Effective inhibition of subcutaneous tumor growth[3]
DoxorubicinMDA-MB-231 Breast Cancer XenograftRodentNot SpecifiedDelayed tumor progression by ~10 weeks and increased survival[1][4]

II. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized experimental protocols for in vivo xenograft studies, which are commonly employed to assess the efficacy of anticancer agents.

A. Xenograft Tumor Model Protocol

A common methodology for establishing a xenograft model is as follows:

  • Cell Culture: Human cancer cell lines (e.g., HT1080, MDA-MB-231, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., nude mice, SCID mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously or orthotopically into the flank or the organ of origin, respectively.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

  • Drug Administration: The investigational drug and control substances are administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection, subcutaneous pump).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, body weight changes (as a measure of toxicity), and analysis of biomarkers from tumor tissue.

experimental_workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation in Immunocompromised Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Animals monitoring->randomization treatment Drug Administration randomization->treatment data_collection Data Collection (Tumor Volume, Survival) treatment->data_collection analysis Statistical Analysis data_collection->analysis results Efficacy & Toxicity Assessment analysis->results

III. Signaling Pathways

A. The Rho/ROCK Signaling Pathway

This compound is believed to function as an inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This pathway is a critical regulator of the actin cytoskeleton and is implicated in various cellular processes that are fundamental to cancer progression, including cell migration, invasion, proliferation, and angiogenesis.[5]

The simplified signaling cascade is as follows:

  • Activation: The small GTPase Rho is activated by upstream signals.

  • ROCK Activation: Activated Rho binds to and activates ROCK.

  • Downstream Effects: ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and subsequent changes in cell morphology and motility.[2]

By inhibiting ROCK, compounds like this compound are hypothesized to disrupt these processes, thereby impeding tumor growth and metastasis.[5]

rho_rock_pathway Rho Rho-GTP ROCK ROCK Rho->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actomyosin Actomyosin Contractility MLC->Actomyosin Increases Cell Cell Migration & Invasion Actomyosin->Cell Inhibitor This compound (ROCK Inhibitor) Inhibitor->ROCK

IV. Conclusion

While specific in vivo efficacy data for this compound remains limited in the public domain, its classification as a likely ROCK inhibitor places it within a class of compounds that have demonstrated promising anti-tumor and anti-metastatic effects in a variety of preclinical models. The provided data on established ROCK inhibitors and standard chemotherapeutic agents offers a preliminary framework for understanding its potential therapeutic value. Further in vivo studies directly comparing this compound with standard-of-care drugs are warranted to definitively establish its efficacy and potential clinical utility in oncology.

References

Comparative Guide to Validating Antimicrobial Activity Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent development and validation of novel antimicrobial agents. This guide provides a comparative overview of methodologies and data for assessing the efficacy of new compounds against clinically significant drug-resistant bacterial strains. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of next-generation antibiotics.

Experimental Protocols: Assessing Antimicrobial Susceptibility

Standardized protocols are crucial for the reproducible evaluation of antimicrobial activity. The most common in-vitro methods are disk diffusion and dilution techniques, which determine the susceptibility of a bacterium to an antimicrobial agent.[1][2]

General Experimental Workflow

The workflow for determining antimicrobial susceptibility involves several key steps, from preparing the bacterial inoculum to interpreting the final results.

G cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation & Exposure cluster_inc Phase 3: Incubation cluster_eval Phase 4: Evaluation & Interpretation p1 Isolate bacterial colonies from a pure culture p2 Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) p1->p2 p3 Inoculate Mueller-Hinton agar plate or broth with the suspension p2->p3 p4 Introduce antimicrobial agent: - Impregnated disks (Disk Diffusion) - Serial dilutions (Broth/Agar Dilution) p3->p4 p5 Incubate under optimal conditions (e.g., 35-37°C for 18-24 hours) p4->p5 p6 Measure Zone of Inhibition (mm) (Disk Diffusion) p5->p6 p7 Determine Minimum Inhibitory Concentration (MIC) (µg/mL) (Dilution Methods) p5->p7 p8 Interpret as: Susceptible (S), Intermediate (I), or Resistant (R) p6->p8 Compare to CLSI/EUCAST breakpoints p7->p8 Compare to CLSI/EUCAST breakpoints

Caption: Standardized workflow for in-vitro antimicrobial susceptibility testing (AST).
Key Methodologies

  • Disk Diffusion (Kirby-Bauer Test) : This qualitative method involves placing antibiotic-impregnated paper disks on an agar plate inoculated with the test bacterium.[2] The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant.[2][3]

  • Broth Dilution : This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3] The test is performed in tubes (macrodilution) or 96-well microplates (microdilution) containing serial dilutions of the antibiotic.[3] It is considered a gold standard for susceptibility testing.[3]

  • Agar Dilution : Similar to broth dilution, this method also determines the MIC. The antimicrobial agent is incorporated into the agar medium at various concentrations. The test bacteria are then spotted onto the surface of the plates. The MIC is the lowest concentration of the agent that inhibits visible growth.[3]

  • Antimicrobial Gradient Method (E-test) : This method combines features of both disk diffusion and dilution.[4] It uses a plastic strip impregnated with a continuous gradient of an antibiotic. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.[3][4]

Data Presentation: Performance of Novel Compounds vs. Standard Antibiotics

The following tables summarize the in-vitro activity of several novel antimicrobial compounds against key drug-resistant bacterial strains, as reported in recent studies.

Table 1: Activity of Novel Compounds Against Drug-Resistant Gram-Negative Bacteria

Compound ClassSpecific CompoundBacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)Reference CompoundRef. MIC (µg/mL)
Cystobactamid CN-DM-861E. coliMDR/Carbapenem-Resistant0.51--
K. pneumoniaeMDR/Carbapenem-Resistant128128--
P. aeruginosaMDR/Carbapenem-Resistant48--
Chelocardin CDCHDE. coliMDR/Carbapenem-Resistant0.52--
K. pneumoniaeMDR/Carbapenem-Resistant816--
P. aeruginosaMDR/Carbapenem-Resistant1632--
Quinoxaline 3-hydrazinoquinoxaline-2-thiolE. coliESBL-producing16-P. aeruginosa (ESBL)256

*Data presented as a notable MIC value from the study.[5] Data for Cystobactamids and Chelocardins sourced from reference[6]. MIC50/MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: Activity of Novel Compounds Against Drug-Resistant Gram-Positive Bacteria (MRSA)

CompoundBacterial SpeciesResistance ProfileMIC90 (µg/mL)MBC90 (µg/mL)Reference CompoundRef. MIC90 (µg/mL)Ref. MBC90 (µg/mL)
C58 (MC21-A Analog) S. aureusMRSA48Vancomycin1>128
Daptomycin0.51
Linezolid232
C59 (Chloro-analog) S. aureusMRSA44Vancomycin1>128
Daptomycin0.51
Linezolid232

Data sourced from references[7][8]. MIC90 is the minimum inhibitory concentration for 90% of isolates. MBC90 is the minimum bactericidal concentration for 90% of isolates.

Bacterial Signaling Pathways in Antimicrobial Resistance

Bacteria utilize complex signaling networks to sense and respond to environmental stressors, including antibiotics.[9][10] Targeting these pathways is a promising strategy for developing new therapeutics.

Two-Component Systems in Staphylococcus aureus

Gram-positive bacteria like S. aureus rely on two-component signal transduction systems (TCSTs) to regulate resistance.[11] The VraRS system, for example, is crucial for resistance to cell wall-targeting antibiotics like vancomycin.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR Phosphorylates VraR_P VraR-P VraR->VraR_P DNA DNA VraR_P->DNA Binds & Activates Transcription Genes Cell Wall Synthesis Genes (pbp2, murZ, etc.) DNA->Genes Upregulates Antibiotic Cell Wall Stress (e.g., Vancomycin) Antibiotic->VraS Activates Resistance Vancomycin Resistance Genes->Resistance

Caption: VraRS two-component signaling pathway in S. aureus antibiotic resistance.[11]
Quorum Sensing in Gram-Negative Bacteria

In Gram-negative bacteria such as Pseudomonas aeruginosa, N-acyl-homoserine lactone (AHL) signaling systems regulate virulence and resistance, often through the control of biofilm formation and efflux pumps.[9]

Caption: AHL quorum sensing cascade in P. aeruginosa resistance mechanisms.[9]

References

independent verification of the synthesis and biological activity of 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and biological activity of 5-(3-Methylpiperazin-1-yl)isoquinoline with alternative compounds. Experimental data and detailed methodologies are presented to support independent verification and further research.

Synthesis of this compound and Alternatives

Proposed Synthetic Pathway:

A feasible approach involves the initial synthesis of a 5-haloisoquinoline, such as 5-bromoisoquinoline or 5-iodoisoquinoline, followed by a nucleophilic aromatic substitution reaction with 2-methylpiperazine. The synthesis of 5-bromoisoquinoline can be achieved from isoquinoline using N-bromosuccinimide (NBS) in sulfuric acid[1][2]. Alternatively, 5-iodoisoquinoline can be prepared with high yield using N-iodosuccinimide in an acidic solution[3]. The subsequent substitution with 2-methylpiperazine would likely proceed under conditions typical for nucleophilic aromatic substitution on heteroaromatic systems.

Synthesis_Pathway Isoquinoline Isoquinoline Haloisoquinoline 5-Haloisoquinoline (X = Br, I) Isoquinoline->Haloisoquinoline Halogenation (e.g., NBS or NIS) Target This compound Haloisoquinoline->Target Nucleophilic Aromatic Substitution (2-Methylpiperazine)

Alternative Synthetic Routes for the Isoquinoline Scaffold:

Several classical and modern methods exist for the synthesis of the core isoquinoline structure, which can be subsequently functionalized. These include:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine to a 3,4-dihydroisoquinoline, which can then be dehydrogenated[4].

  • Pomeranz–Fritsch Reaction: This method utilizes the reaction of a benzaldehyde with an aminoacetoaldehyde acetal in the presence of acid[4].

  • Pictet-Spengler Reaction: A reaction of a β-arylethylamine with an aldehyde or ketone followed by cyclization[4].

  • Modern Transition-Metal Catalyzed Methods: Recent advances include palladium- and rhodium-catalyzed reactions that allow for the construction of highly substituted isoquinolines[5][6].

Biological Activity: A Comparative Analysis

Isoquinoline derivatives are known to exhibit a wide range of biological activities, with many acting as inhibitors of protein kinases. Based on available data for structurally similar compounds, this compound is predicted to function as a protein kinase inhibitor, potentially targeting Protein Kinase C (PKC) and Protein Kinase A (PKA).

Comparison with Alternative Protein Kinase Inhibitors:

The following tables summarize the inhibitory activity of several isoquinoline derivatives against PKC and PKA, providing a basis for comparison with the target compound.

Table 1: Inhibitory Activity of Isoquinoline Derivatives against Protein Kinase C (PKC)

CompoundStructurePKC IsoformIC₅₀ (µM)Reference
H-7 (1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine)5-isoquinolinesulfonyl with 2-methylpiperazineMixed6.0--INVALID-LINK--
ApomorphineAporphine isoquinoline alkaloidMixed8[7]
Compound 37 5,7-disubstituted isoquinolinePKCζ0.023[1]
Go 6976IndolocarbazolePKCα, PKCβ0.0023, 0.0062R&D Systems
GF 109203XBisindolylmaleimideBroad spectrum PKC0.02R&D Systems

Table 2: Inhibitory Activity of Isoquinoline Derivatives against Protein Kinase A (PKA)

CompoundStructureIC₅₀ (µM)Reference
H-89Isoquinolinesulfonamide0.048[8]
ApomorphineAporphine isoquinoline alkaloid1[7]
SanguinarineBenzophenanthridine isoquinoline alkaloid6[7]
Compound A1 1,3-disubstituted isoquinoline0.03[2]
Compound A2 1,3-disubstituted isoquinoline0.05[2]

Signaling Pathway Involvement:

Protein kinases like PKA and PKC are crucial components of intracellular signaling pathways that regulate a multitude of cellular processes. For instance, the PKA signaling pathway is activated by cyclic AMP (cAMP) and plays a key role in processes such as metabolism, gene expression, and cell growth.

PKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR AC Adenylyl Cyclase Receptor->AC Ligand Binding ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active cAMP Binding Substrate Substrate Protein PKA_active->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Response Cellular Response PhosphoSubstrate->Response

Experimental Protocols

To facilitate independent verification, the following sections outline the general procedures for the synthesis of a key intermediate and for conducting a protein kinase inhibition assay.

Experimental Workflow for Synthesis and Biological Evaluation:

Experimental_Workflow Start Start: Isoquinoline Step1 Synthesis of 5-Haloisoquinoline Start->Step1 Step2 Nucleophilic Aromatic Substitution with 2-Methylpiperazine Step1->Step2 Purification Purification and Characterization (NMR, MS) Step2->Purification Step3 Protein Kinase Inhibition Assay (PKC/PKA) Purification->Step3 Data_Analysis Data Analysis (IC50 Determination) Step3->Data_Analysis End End: Comparative Evaluation Data_Analysis->End

Protocol 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from the procedure described by Brown and Gouliaev (2005)[1].

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred acid, maintaining the temperature below 30°C.

  • Bromination: Cool the solution to -25°C and add N-bromosuccinimide (NBS) portion-wise, keeping the temperature between -26°C and -22°C.

  • Reaction Monitoring: Stir the mixture at -22°C for 2 hours, then at -18°C for 3 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and adjust the pH to 9 with aqueous ammonia, keeping the temperature below 25°C.

  • Extraction: Extract the aqueous suspension with diethyl ether.

  • Purification: Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield 5-bromoisoquinoline.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay

This is a general protocol based on commercially available ELISA-based assay kits[9][10].

  • Plate Preparation: A microtiter plate pre-coated with a specific PKC substrate peptide is used.

  • Reagent Preparation: Prepare serial dilutions of the test compound (this compound or alternatives) and a positive control inhibitor. Prepare the kinase reaction buffer containing ATP and the active PKC enzyme.

  • Kinase Reaction: To the substrate-coated wells, add the test compound dilutions and the active PKC enzyme solution. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: After incubation, wash the wells to remove unreacted ATP and enzyme. Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate to allow binding.

  • Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and wash step, add a TMB substrate solution.

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

A similar protocol can be followed for Protein Kinase A (PKA) inhibition assays, using a PKA-specific substrate and enzyme.

This guide provides a framework for the independent verification and comparative analysis of this compound. The proposed synthetic route, comparative biological data, and detailed experimental protocols are intended to support further research and development in the field of protein kinase inhibitors.

References

Comparative Docking of Isoquinoline Inhibitors in Kinase Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of isoquinoline-based inhibitors in the active sites of various protein kinases through molecular docking studies. The information is compiled from recent scientific literature to support rational drug design and development.

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The isoquinoline scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Computational docking studies are instrumental in predicting the binding modes and affinities of these inhibitors within the kinase active site, thereby guiding medicinal chemistry efforts.[1][2]

This guide summarizes key findings from comparative docking studies of isoquinoline and related quinoline inhibitors against several important kinase targets. It aims to provide a clear overview of their binding interactions and potential for selective inhibition.

Data Presentation: Comparative Docking Analyses

The following tables summarize the docking scores and key binding interactions of representative isoquinoline and quinoline derivatives against various protein kinases. It is important to note that docking scores are dependent on the specific software and scoring function used and should be considered as a predictive measure of binding affinity.

Inhibitor ScaffoldKinase TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Isoquinoline-1,3-dioneCDK4-His82, Val83, Asp84[1][3]
Pyrazolo[3,4-g]isoquinolineHaspinNot specified (IC50 = 57 nM for compound 1b)Not specified[4]
Quinoline-3-carboxamideATMLower score than other DDR kinasesHinge region[5]
QuinazolineVEGFR-2-9Val18, Ala31, Leu83, Leu134, Asp145[6]
Imatinib (contains a quinoline-like core)c-AblHighDFG loop (Asp)[2]
Nilotinib (contains a quinoline-like core)c-AblHighSimilar to Imatinib[2]
Thiopyrano[2,3-b]quinolineCB1a (not a kinase, but included for structural comparison)-5.3 to -6.1ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, PHE-15, TRP-12[7]

Note: A more negative docking score generally indicates a more favorable binding interaction. Direct comparison of scores across different studies should be done with caution due to variations in computational methods.

Experimental Protocols: A Generalized Approach to Molecular Docking

The following protocol outlines a typical workflow for performing comparative docking studies of kinase inhibitors. This is a generalized procedure, and specific parameters may need to be optimized based on the target kinase and software used.[8]

1. Preparation of the Protein Structure:

  • Obtain the 3D crystal structure of the target kinase from a protein database such as the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • If a co-crystallized ligand is present, it can be used to define the binding site.

2. Ligand Preparation:

  • Draw the 2D structures of the isoquinoline inhibitors and convert them to 3D structures.

  • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

3. Molecular Docking:

  • Utilize a molecular docking program such as AutoDock, Glide, GOLD, or LeDock.[8]

  • Define the binding site on the kinase, typically a grid box encompassing the active site.

  • Run the docking simulation to generate multiple binding poses for each inhibitor.

  • Score the generated poses using the software's scoring function to predict the binding affinity.

4. Analysis of Results:

  • Analyze the top-ranked docking poses to identify the most likely binding mode.

  • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Compare the docking scores and binding modes of different inhibitors to assess their relative affinities and selectivities.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways where kinases are central players and a typical workflow for computational docking studies.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.[9][10][11]

G cluster_1 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression G cluster_2 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription G cluster_3 Computational Docking Workflow ProteinPrep Protein Preparation (PDB, add H, etc.) DefineSite Define Binding Site (Grid Generation) ProteinPrep->DefineSite LigandPrep Ligand Preparation (2D to 3D, minimize) Docking Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking DefineSite->Docking Scoring Pose Scoring & Ranking Docking->Scoring Analysis Analysis of Interactions (Hydrogen bonds, etc.) Scoring->Analysis

References

Assessing the Therapeutic Index of 5-(3-Methylpiperazin-1-yl)isoquinoline Versus Established Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the therapeutic index of the novel compound 5-(3-Methylpiperazin-1-yl)isoquinoline against established anticancer agents. While specific experimental data on this compound is not yet publicly available, this document outlines the necessary experimental protocols and data presentation structures to facilitate a direct comparison upon data acquisition. The guide also includes visualizations of relevant signaling pathways that may be targeted by this class of compound.

Introduction

Isoquinoline derivatives have emerged as a promising class of compounds in cancer research, with numerous studies demonstrating their potential as cytotoxic agents against various cancer cell lines.[1][2] The therapeutic efficacy of any potential anticancer drug is critically dependent on its therapeutic index (TI), the ratio between its toxic dose and its effective therapeutic dose. A higher TI indicates a wider margin of safety, a crucial factor in the development of new cancer therapies. This guide focuses on this compound, a compound of interest due to its structural similarity to other biologically active isoquinolines. The objective is to provide a comprehensive framework for evaluating its therapeutic potential in comparison to established drugs such as Doxorubicin, Paclitaxel, and Cisplatin.

Comparative Therapeutic Index Data

The therapeutic index is a critical measure for the clinical viability of an anticancer drug. The following table summarizes the available data for established drugs and provides a template for the inclusion of data for this compound once determined through the experimental protocols outlined in this guide.

DrugTarget/MechanismEfficacy (ED50/IC50)Toxicity (LD50/TD50)Therapeutic Index (TI = TD50/ED50)
This compound Presumed Protein Kinase InhibitorData to be determinedData to be determinedData to be determined
Doxorubicin DNA intercalation, Topoisomerase II inhibitionVaries by cell line (e.g., ~0.01-1 µM in vitro)Cumulative dose-dependent cardiotoxicityNarrow
Paclitaxel Microtubule stabilizationVaries by cell line (e.g., ~1-10 nM in vitro)Neurotoxicity, myelosuppressionNarrow
Cisplatin DNA cross-linkingVaries by cell line (e.g., ~1-10 µM in vitro)Nephrotoxicity, ototoxicity, neurotoxicityNarrow[3]

Note: ED50 (Effective Dose, 50%), IC50 (Inhibitory Concentration, 50%), LD50 (Lethal Dose, 50%), and TD50 (Toxic Dose, 50%) values are dependent on the specific cell line, animal model, and experimental conditions. The therapeutic indices for established drugs are generally considered narrow, necessitating careful dose management.

Experimental Protocols

To determine the therapeutic index of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration of the drug that inhibits the growth of cancer cells by 50% (IC50).

a. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound and the established drugs (Doxorubicin, Paclitaxel, Cisplatin) in culture medium.

  • Replace the medium in the wells with the drug dilutions and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

  • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy and Toxicity Assessment: Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy (ED50) and systemic toxicity (TD50) of the compound in a living organism.

a. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • House the animals in a pathogen-free environment with access to food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

b. Tumor Implantation and Drug Administration:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign mice to treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., Paclitaxel).

  • Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily for 5 days).

c. Efficacy Measurement (ED50):

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for weighing.

  • The effective dose 50 (ED50) is the dose that causes a 50% reduction in tumor growth compared to the control group.

d. Toxicity Assessment (TD50):

  • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

  • Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ toxicity (e.g., liver and kidney function).

  • The toxic dose 50 (TD50) is the dose that causes a defined toxic effect (e.g., 10% body weight loss) in 50% of the animals.

Visualizations: Signaling Pathways and Experimental Workflow

Potential Signaling Pathways Targeted by Protein Kinase Inhibitors

Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Below are diagrams of two such pathways, the EGFR and PI3K/Akt pathways, which are frequently dysregulated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: EGFR Signaling Pathway leading to cell proliferation and survival.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth mTOR->CellGrowth

Caption: PI3K/Akt Signaling Pathway promoting cell growth and survival.

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the general workflow for determining the therapeutic index of a novel compound.

TI_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines MTT MTT Assay CellLines->MTT IC50 Determine IC50 MTT->IC50 Xenograft Establish Tumor Xenografts IC50->Xenograft Inform In Vivo Dosing Dosing Dose-Ranging Studies Xenograft->Dosing Efficacy Efficacy (ED50) Dosing->Efficacy Toxicity Toxicity (TD50) Dosing->Toxicity TI_Calc Calculate Therapeutic Index (TI = TD50 / ED50) Efficacy->TI_Calc Toxicity->TI_Calc

Caption: Workflow for Therapeutic Index (TI) determination.

Conclusion

The assessment of the therapeutic index is a cornerstone of preclinical drug development, providing a critical measure of a compound's potential for safe and effective clinical use. While this compound shows promise based on the known activities of related isoquinoline compounds, rigorous experimental evaluation is necessary to quantify its therapeutic index. This guide provides the framework for such an evaluation, outlining the necessary in vitro and in vivo studies and offering a direct comparison to established anticancer drugs. The generation of the experimental data detailed herein will be instrumental in determining the future trajectory of this compound as a potential therapeutic agent.

References

validating the anti-proliferative effects of 5-(3-Methylpiperazin-1-yl)isoquinoline in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis

The quest for novel anti-cancer therapeutics has led to the extensive investigation of isoquinoline alkaloids and their synthetic derivatives. Among these, 5-(3-Methylpiperazin-1-yl)isoquinoline has emerged as a compound of interest due to its structural similarity to known kinase inhibitors. This guide provides a comparative overview of its anti-proliferative effects, drawing on data from related isoquinoline compounds and outlining key experimental methodologies for its evaluation.

Comparative Anti-Proliferative Efficacy

While specific IC50 values for this compound are not extensively documented in publicly available literature, the broader class of isoquinoline derivatives has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[1][2][3][4] Research suggests that this activity is often mediated through the inhibition of protein kinases, such as Protein Kinase C (PKC), which are crucial for cancer cell growth and survival.[5][6][7][8]

To provide a quantitative context, the following table compares the anti-proliferative activity of a representative isoquinoline-based PKC inhibitor, Dequalinium (C10-DECA), against a human melanoma cell line. This serves as a benchmark for the potential efficacy of this compound.

CompoundCancer ModelAssayIC50 Value (µM)
Dequalinium (C10-DECA) Melanoma CellsPKCα Inhibition2.6 ± 0.2
This compound Various (Hypothesized)ProliferationData Not Available

Table 1: Comparative in vitro anti-proliferative activity. The IC50 value for Dequalinium is provided as a reference for a related isoquinoline compound with a known mechanism of action.[9]

Experimental Protocols

To validate the anti-proliferative effects of this compound, a series of in vitro experiments are essential. The following is a detailed methodology for the widely used MTT assay to determine cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Scientific Process

To further elucidate the evaluation process and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Solutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental Workflow for Assessing Anti-proliferative Effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pkc PKC receptor->pkc Activates ras Ras pkc->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors Activates compound This compound compound->pkc Inhibits proliferation_genes Proliferation & Survival Genes transcription_factors->proliferation_genes Upregulates

Caption: Postulated Signaling Pathway Inhibition.

References

Confirming Target Engagement of 5-(3-Methylpiperazin-1-yl)isoquinoline in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of 5-(3-methylpiperazin-1-yl)isoquinoline, a putative protein kinase inhibitor. For the purpose of this comparative analysis, we will focus on its potential interaction with Rho-associated coiled-coil containing protein kinase (ROCK), a plausible target for isoquinoline-based compounds. We will compare its target engagement profile with Fasudil, a well-established and clinically approved ROCK inhibitor also featuring an isoquinoline core. This guide will delve into the experimental data, detailed protocols, and visual workflows for four prominent target engagement assays: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, Förster Resonance Energy Transfer (FRET)-based kinase activity assays, and In-Cell Western assays.

Introduction to Target Engagement

Confirming that a compound binds to its intended target in a physiological cellular environment is a critical step in drug discovery and development. Target engagement assays provide the necessary evidence to link a compound's biochemical activity to its cellular and potential therapeutic effects. This guide explores and compares several state-of-the-art techniques for quantifying the interaction of small molecules with their protein targets within living cells.

Compound Profiles

  • This compound: A heterocyclic compound with a molecular weight of 227.3 g/mol .[1] Its isoquinoline scaffold is a common feature in many kinase inhibitors, suggesting its potential to target kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and ROCK.[2][3][4]

  • Fasudil: A well-characterized ROCK inhibitor with a molecular weight of 291.37 g/mol (for the free base). It is clinically used for the treatment of cerebral vasospasm.[5][6][7][8] Fasudil serves as an excellent comparator due to its structural similarity (isoquinoline core) and established mechanism of action.[5]

Comparative Analysis of Target Engagement Methodologies

This section provides a head-to-head comparison of four widely used target engagement assays. The presented data is representative and intended to illustrate the typical output and comparative efficacy of each method.

Data Presentation

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundConcentration (µM)Fold Stabilization of ROCK2 at 52°C
This compound 11.8
103.5
504.2
Fasudil 12.5
104.8
505.5
Vehicle (DMSO) -1.0

Table 2: NanoBRET Target Engagement Assay Data

CompoundConcentration (µM)NanoBRET Ratio (530/470 nm)% Target Engagement
This compound 0.10.8515
10.5545
100.2575
Fasudil 0.10.7030
10.3070
100.1090
Vehicle (DMSO) -1.000

Table 3: FRET-Based Kinase Activity Assay Data

CompoundConcentration (µM)FRET Ratio Change (YFP/CFP)% Inhibition of ROCK Activity
This compound 1-0.1525
10-0.4067
50-0.5592
Fasudil 1-0.2542
10-0.5592
50-0.60100
Vehicle (DMSO) -0.000

Table 4: In-Cell Western Assay Data (Phospho-MYPT1)

CompoundConcentration (µM)Normalized Fluorescence Intensity% Decrease in MYPT1 Phosphorylation
This compound 10.8020
100.4555
500.2575
Fasudil 10.6535
100.2080
500.1090
Vehicle (DMSO) -1.000

Signaling Pathway and Experimental Workflows

ROCK Signaling Pathway

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Inhibits (via phosphorylation) Cofilin Cofilin LIMK->Cofilin Inhibits (via phosphorylation) Actin Actin Stress Fiber Formation Cofilin->Actin Regulates Myosin Myosin II Activity MLC->Myosin MLCP MLC Phosphatase (MLCP) Contraction Cell Contraction & Motility Myosin->Contraction MYPT1->MLC Dephosphorylates

Caption: Simplified ROCK signaling pathway.

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Separation cluster_3 Quantification A Treat cells with This compound, Fasudil, or Vehicle B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble and aggregated proteins B->C D Analyze soluble fraction by Western Blot for ROCK2 C->D

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Workflow: NanoBRET

NanoBRET_Workflow A Transfect cells with NanoLuc-ROCK2 fusion construct B Add NanoBRET tracer and test compounds A->B C Add Nano-Glo substrate B->C D Measure luminescence at 470 nm (donor) and 530 nm (acceptor) C->D E Calculate NanoBRET ratio D->E

Caption: NanoBRET Target Engagement Assay workflow.

Experimental Workflow: FRET Kinase Assay

FRET_Workflow A Transfect cells with a ROCK FRET biosensor (e.g., CFP-Substrate-YFP) B Treat cells with compounds A->B C Stimulate ROCK activity (e.g., with LPA) B->C D Excite CFP and measure emission from both CFP and YFP C->D E Calculate FRET ratio change D->E

Caption: FRET-based kinase activity assay workflow.

Experimental Workflow: In-Cell Western

ICW_Workflow cluster_0 Cell Culture and Treatment cluster_1 Fixation and Permeabilization cluster_2 Immunostaining cluster_3 Imaging and Analysis A Seed and treat cells in a microplate B Fix and permeabilize cells A->B C Incubate with primary antibodies (anti-pMYPT1, anti-total-MYPT1) and fluorescent secondary antibodies B->C D Scan plate and quantify fluorescence intensity C->D

Caption: In-Cell Western assay workflow.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) to 80-90% confluency. Treat cells with varying concentrations of this compound, Fasudil, or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and analyze the protein levels of ROCK2 by Western blotting using a specific antibody. Densitometry is used to quantify the amount of soluble ROCK2 at each temperature.

NanoBRET™ Target Engagement Intracellular Kinase Assay
  • Cell Transfection: Seed HEK293T cells in a 96-well plate. Transfect the cells with a vector encoding a NanoLuc® luciferase-ROCK2 fusion protein.

  • Compound and Tracer Addition: After 24 hours, add the NanoBRET® tracer (a fluorescently labeled, cell-permeable ligand that binds to the kinase) and the test compounds (this compound or Fasudil) at various concentrations to the cells.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.

  • Detection: Measure the luminescence signal at two wavelengths: 470 nm (donor emission) and >530 nm (acceptor emission) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the NanoBRET™ ratio indicates displacement of the tracer by the test compound, thus confirming target engagement.

FRET-Based Kinase Activity Assay
  • Cell Transfection: Transfect cells with a FRET-based biosensor for ROCK activity. This biosensor typically consists of a cyan fluorescent protein (CFP), a ROCK substrate peptide, and a yellow fluorescent protein (YFP).

  • Compound Treatment: Treat the transfected cells with the test compounds for a specified duration.

  • Kinase Activation: Stimulate the cells with an agonist that activates the ROCK signaling pathway (e.g., lysophosphatidic acid - LPA).

  • Imaging: Acquire images using a fluorescence microscope equipped with CFP and YFP filter sets. Excite the CFP and measure the emission from both CFP and YFP.

  • Data Analysis: Calculate the ratio of YFP to CFP emission. Phosphorylation of the substrate by ROCK induces a conformational change in the biosensor, leading to a change in FRET efficiency and thus a change in the YFP/CFP ratio. Inhibition of ROCK activity will prevent this change.

In-Cell Western Assay
  • Cell Seeding and Treatment: Seed adherent cells in a 96- or 384-well plate and allow them to attach. Treat the cells with the test compounds.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent (e.g., 0.1% Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against the phosphorylated form of a known ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1). Also, use an antibody against total MYPT1 for normalization. Following primary antibody incubation, add fluorescently labeled secondary antibodies.

  • Imaging and Quantification: Scan the plate using an imaging system that can detect the fluorescence from the secondary antibodies.

  • Data Analysis: Quantify the fluorescence intensity for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition.

References

Safety Operating Guide

5-(3-Methylpiperazin-1-yl)isoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 5-(3-Methylpiperazin-1-yl)isoquinoline is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. The procedures outlined are based on general principles for hazardous chemical waste management and information from safety data sheets of structurally related compounds.

Immediate Safety and Handling

Before handling this compound for any purpose, including disposal, it is essential to be aware of its potential hazards and take appropriate safety precautions. Based on data for similar isoquinoline and piperazine derivatives, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2][3]

  • Skin and Body Protection: A laboratory coat or impervious clothing is necessary to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If dust or aerosols may be generated, a suitable respirator should be worn.[1]

Hazard Summary

The following table summarizes the potential hazards associated with compounds structurally similar to this compound. Users should assume this compound presents similar risks.

Hazard ClassificationGHS Hazard StatementPrevention Measures
Acute Toxicity, Oral H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product.[1][4]
Skin Corrosion/Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][3]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][3]
Aquatic Hazard Harmful to aquatic life with long lasting effectsDo not let product enter drains.[2]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of this compound from a laboratory setting.

Experimental Protocol: Waste Segregation and Collection

  • Identify as Hazardous Waste: Treat all this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, paper towels), as hazardous waste.[5][6]

  • Select Appropriate Waste Container:

    • Use a designated, leak-proof container made of a material compatible with heterocyclic amines. Do not use metal containers.[7]

    • The container must have a secure, tightly-fitting lid.[2][3]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."

    • List all contents, including the full chemical name: "this compound" and any solvents or other chemicals present.

    • Indicate the approximate concentrations and volumes.

    • Affix the appropriate hazard symbols (e.g., corrosive, irritant, environmentally hazardous).

  • Collect the Waste:

    • Solid Waste: Transfer the solid chemical directly into the labeled hazardous waste container.

    • Liquid Waste: Pour solutions containing the compound into the designated liquid hazardous waste container. Use a funnel to prevent spills and close the container immediately after use.[7]

    • Contaminated Labware: Place grossly contaminated items like gloves, weigh boats, and absorbent pads into a sealed bag or a designated solid hazardous waste container.[6]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids.[2][8]

    • Do not allow waste to accumulate. Arrange for disposal promptly.

Experimental Protocol: Final Disposal Procedure

  • Contact Institutional Safety Office: The primary step for final disposal is to contact your institution's Environmental Health and Safety (EHS) or equivalent department.[5] They will provide specific instructions and arrange for collection.

  • Prepare for Pickup: Follow the EHS office's instructions for pickup. This typically involves ensuring the container is properly labeled, sealed, and stored in a designated pickup location.

  • Do Not Dispose via Sink or Trash: Under no circumstances should this compound be discharged into the sewer system or disposed of in regular trash.[5] Evaporation in a fume hood is not an acceptable method of disposal.[5]

  • Handling Empty Containers:

    • A container that held this compound is considered "empty" only after all material has been removed by standard practices.[7]

    • To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent.[5]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7]

    • After proper rinsing, deface or remove the original labels before disposing of the container in the regular trash.[5]

Emergency Procedures for Spills

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Wear Full PPE: Before cleaning, don all required PPE as described above.

  • Contain and Absorb:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, cover with a non-combustible absorbent material like sand, diatomite, or a universal binder.[1]

  • Collect Waste: Collect the spilled material and absorbent into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then soap and water.[1] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.

G Disposal Workflow for this compound A Identify Waste (Solid, Liquid, Contaminated Material) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select & Label Approved Hazardous Waste Container B->C D Is material a spill? C->D E Transfer Waste to Container (Solid or Liquid) D->E No F Contain Spill with Absorbent Collect all material D->F Yes G Seal Container & Store Securely in designated, ventilated area E->G F->E Place in Container H Contact EHS / Waste Management for Pickup G->H I Follow EHS Instructions for Collection H->I J Waste Disposed by Licensed Professional I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(3-Methylpiperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(3-Methylpiperazin-1-yl)isoquinoline. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, which may cause irritation.[1][2][3] Regularly inspect gloves for any signs of degradation or puncture.
Skin and Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][3]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure and ensure safety.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard information.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

Step 2: Storage

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be clearly marked with the identity of the substance.

Step 3: Handling and Use

  • All handling of the solid compound should be conducted in a chemical fume hood to control exposure.[1]

  • Use dedicated spatulas and weighing boats for transferring the chemical.

  • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Step 4: Spill Response

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of the unused compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, should be considered contaminated. Place these materials in a sealed, labeled hazardous waste container for disposal.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

IV. Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

  • Preparation:

    • Don the required PPE: lab coat, safety goggles, and nitrile gloves.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment: analytical balance, spatula, weighing paper or boat, and a labeled container for the solution.

  • Weighing the Compound:

    • Perform all weighing operations inside the chemical fume hood.

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.

    • Record the exact weight.

  • Preparing the Solution:

    • Carefully add the weighed compound to a suitable container (e.g., a beaker or flask) containing the desired solvent.

    • Use a magnetic stirrer or gentle agitation to dissolve the compound completely.

    • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.

  • Cleanup:

    • Wipe down the spatula and the work surface inside the fume hood with a damp cloth.

    • Dispose of the weighing boat and any other contaminated disposable materials in the designated hazardous waste container.

    • Wash your hands thoroughly after completing the procedure.

V. Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Receive and Inspect Chemical B->C D Store in a Cool, Dry, Ventilated Area C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Handle Spills Appropriately F->G If Spill Occurs H Dispose of Waste in Labeled Containers F->H G->H I Decontaminate Work Area H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methylpiperazin-1-yl)isoquinoline
Reactant of Route 2
Reactant of Route 2
5-(3-Methylpiperazin-1-yl)isoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。